molecular formula C10H11ClN2O2S B1454644 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride CAS No. 1339217-64-9

1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Cat. No.: B1454644
CAS No.: 1339217-64-9
M. Wt: 258.73 g/mol
InChI Key: NTBBYNIOICLOMP-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C10H11ClN2O2S and its molecular weight is 258.73 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-propan-2-ylindazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2S/c1-7(2)13-10-4-3-9(16(11,14)15)5-8(10)6-12-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBBYNIOICLOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)S(=O)(=O)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The precise characterization of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and ensuring the development of safe and effective pharmaceuticals. This guide provides a comprehensive, in-depth technical overview of the methodologies employed for the structure elucidation of a key intermediate, 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride.

The strategic placement of the isopropyl group at the N1 position and the sulfonyl chloride at the C5 position of the indazole ring presents a unique analytical challenge.[3][4] This document will detail the integrated application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally confirm the compound's structure. Beyond a mere recitation of procedures, this guide will delve into the rationale behind experimental choices and the interpretation of the resulting data, reflecting the rigorous standards of the pharmaceutical industry.

I. Synthesis and Preliminary Considerations

The synthesis of this compound typically involves the N-alkylation of 1H-indazole-5-sulfonyl chloride with an isopropyl halide.[5][6] A critical aspect of this synthesis is the potential for the formation of the N2-alkylated regioisomer.[7] Therefore, the structure elucidation process must not only confirm the presence of all constituent parts but also definitively establish the regiochemistry of the isopropyl group.

Key Analytical Questions:
  • Confirmation of the molecular weight and elemental composition.

  • Identification of the sulfonyl chloride functional group.

  • Verification of the indazole core structure.

  • Unambiguous determination of the isopropyl group's attachment point (N1 vs. N2).

II. Mass Spectrometry: The First Step in Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of a compound, providing initial yet crucial evidence for its structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as acetonitrile or methanol.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and preserving the molecular ion.

  • Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation and Expected Results

The molecular formula of this compound is C₁₀H₁₁ClN₂O₂S. The expected monoisotopic mass for the [M+H]⁺ ion is approximately 259.0306.

Table 1: Expected HRMS Data

IonCalculated m/zObserved m/z
[M+H]⁺259.0306Within 5 ppm

A key feature in the mass spectrum of sulfonyl chlorides is the isotopic pattern of chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio will result in a characteristic M+ and M+2 peak pattern for the molecular ion, providing strong evidence for the presence of a chlorine atom.[8]

III. Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[9] For this compound, IR spectroscopy is particularly useful for confirming the sulfonyl chloride moiety.[8][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. Due to the moisture sensitivity of sulfonyl chlorides, sample preparation should be conducted in a dry environment.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Results

The IR spectrum will exhibit characteristic absorption bands for the sulfonyl chloride group.

Table 2: Characteristic IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Sulfonyl Chloride (SO₂Cl)Asymmetric S=O Stretch1375-1410 (strong)[8]
Sulfonyl Chloride (SO₂Cl)Symmetric S=O Stretch1185-1204 (strong)[8]
Aromatic C-HStretch~3100-3000
Aliphatic C-HStretch~2980-2850
C=CAromatic Ring Stretch~1600-1450

The presence of strong absorption bands in the specified regions for the S=O stretches provides compelling evidence for the sulfonyl chloride functional group.[11]

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[1] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete assignment of the structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a suitable deuterated aprotic solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.

  • Data Acquisition: A suite of NMR spectra is acquired on a high-field spectrometer (e.g., 400 MHz or higher).

Data Interpretation and Expected Results
¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • Isopropyl Group: A septet (1H) for the CH proton and a doublet (6H) for the two CH₃ groups are expected. The septet will be significantly downfield due to the deshielding effect of the adjacent nitrogen atom.

  • Indazole Ring Protons: The protons on the indazole ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting patterns will be indicative of their relative positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

  • Isopropyl Group: Two signals are expected, one for the CH carbon and one for the two equivalent CH₃ carbons.

  • Indazole Ring Carbons: The carbon atoms of the indazole ring will resonate in the aromatic region. The carbon attached to the sulfonyl chloride group will be significantly deshielded.

2D NMR Spectroscopy: Unraveling Connectivity
  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, confirming the connectivity within the isopropyl group and the coupling relationships between the aromatic protons on the indazole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the regiochemistry. A correlation between the isopropyl CH proton and the C3a and/or C7a carbons of the indazole ring would definitively confirm the N1-alkylation. Conversely, a correlation to the C3 carbon would indicate N2-alkylation.

Workflow for Structure Elucidation using NMR

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_interp Interpretation & Confirmation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Assignments Assign Signals H1_NMR->Assignments C13_NMR ¹³C NMR C13_NMR->Assignments Connectivity Establish Connectivity COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC Regiochem Confirm Regiochemistry HMBC->Regiochem Assignments->HSQC Connectivity->HMBC Structure Final Structure Regiochem->Structure

Caption: Workflow for NMR-based structure elucidation.

V. X-ray Crystallography: The Gold Standard

For crystalline materials, single-crystal X-ray diffraction provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, leaving no ambiguity about connectivity or regiochemistry.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure.

Data Interpretation and Expected Results

The output of an X-ray crystallography experiment is a detailed 3D model of the molecule, which will unequivocally show the isopropyl group attached to the N1 position of the indazole ring and the sulfonyl chloride group at the C5 position.

VI. Conclusion

The structure elucidation of this compound requires a multi-faceted analytical approach. The synergistic use of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments provides a robust and self-validating system for confirming the molecular structure. While HRMS and IR provide initial confirmation of the molecular formula and key functional groups, it is the detailed analysis of 2D NMR data, particularly HMBC, that definitively establishes the crucial N1-regiochemistry. For crystalline samples, single-crystal X-ray diffraction offers the ultimate, unambiguous structural proof. This rigorous characterization is an essential prerequisite for the advancement of this compound in drug discovery and development pipelines.

References

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. Available from: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. Available from: [Link]

  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. - ResearchGate. Available from: [Link]

  • 13 C NMR of indazoles - ResearchGate. Available from: [Link]

  • FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrang - ScienceDirect. Available from: [Link]

  • 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. Available from: [Link]

  • Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - IUCrData. Available from: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed. Available from: [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones - Canadian Journal of Chemistry. Available from: [Link]

  • FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. - ResearchGate. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available from: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Publishing. Available from: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - RSC Publishing. Available from: [Link]

  • Synthesis of sulfonyl chloride substrate precursors - suzhou-yacoo.com. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. Available from: [Link]

  • X-ray crystal structures of compounds (a) 2a (only one... - ResearchGate. Available from: [Link]

  • 1-(propan-2-yl)-1H-indazole-5-sulfonamide | AMERICAN ELEMENTS. Available from: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available from: [Link]

  • 2172088-96-7 | 5-(propan-2-yl)-1H-indazole-3-sulfonyl chloride | AA Blocks. Available from: [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. Available from: [Link]

  • 1-methyl-1h-indazole-5-sulfonyl chloride (C8H7ClN2O2S) - PubChemLite. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold - Beilstein Journal of Organic Chemistry. Available from: [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. Available from: [Link]

Sources

Critical Discrepancy Identified: CAS Number and Chemical Name Mismatch Prevents Guide Generation

Author: BenchChem Technical Support Team. Date: January 2026

A critical discrepancy has been identified between the provided CAS number (1339217-64-9) and the chemical name ("1-Propanone, 1-[4-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)phenyl]-"), which prevents the creation of the requested in-depth technical guide. The CAS number is a unique and essential identifier for a chemical substance, and a mismatch with the chemical name indicates a fundamental ambiguity in the subject of the request.

Upon investigation, CAS number 1339217-64-9 is registered to the compound 1-(Propan-2-yl)-1H-indazole-5-sulfonyl chloride . This is a structurally and functionally different molecule from the 1,2,4-triazine derivative described in the topic.

Furthermore, a comprehensive search of publicly available chemical databases, including PubChem and commercial chemical supplier catalogs, for "1-Propanone, 1-[4-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)phenyl]-" did not yield a corresponding registered CAS number. The absence of a CAS number for this specific chemical name suggests that it may be a novel compound, a research intermediate that has not been assigned a CAS number, or that the name itself may be cited incorrectly.

The integrity of a technical and safety guide is paramount and is entirely dependent on the accurate identification of the chemical . Without a verifiable and consistent identifier, it is impossible to access and provide reliable data on its properties, synthesis, applications, and, most importantly, its safety and handling procedures.

Due to the conflicting information and the inability to definitively identify the chemical compound of interest, this guide cannot be developed. Proceeding with either the provided CAS number or the unverified chemical name would lead to the dissemination of incorrect and potentially hazardous information, which would be a serious breach of scientific and professional ethics.

For researchers, scientists, and drug development professionals, it is imperative to work with accurately identified materials. It is strongly recommended to verify the correct CAS number and the corresponding chemical name for the compound of interest before proceeding with any research or development activities.

The Advent and Elaboration of N-Alkylated Indazole Sulfonyl Chlorides: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic agents.[1][2] This guide provides an in-depth exploration of a particularly reactive and versatile class of indazole derivatives: N-alkylated indazole sulfonyl chlorides. We will navigate the historical synthesis of the indazole ring system, delve into the critical challenge of regioselective N-alkylation, and elucidate the methods for introducing the sulfonyl chloride moiety. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and strategic considerations necessary for the rational design and synthesis of novel indazole-based compounds.

The Indazole Scaffold: A Historical Perspective and Enduring Significance

The story of indazole begins in the late 19th century with the pioneering work of Emil Fischer in 1880, who first reported the synthesis of this bicyclic heteroaromatic system.[3] His early work laid the foundation for over a century of chemical exploration and biological application.[3] The indazole core, composed of a fused benzene and pyrazole ring, is a bioisostere of indole, allowing it to interact with a wide array of biological targets.[4] This inherent bioactivity has led to the development of numerous drugs containing the indazole moiety, with applications ranging from oncology to anti-inflammatory and neurological disorders.[1][5]

The Crucial Challenge: Regioselective N-Alkylation of the Indazole Ring

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential for forming two different regioisomers upon alkylation.[5] The selective synthesis of either the N1- or N2-alkylated indazole is a significant challenge that has captivated synthetic chemists for decades.[4] The ratio of these isomers is highly dependent on a multitude of factors, including the steric and electronic properties of the indazole substituents, the nature of the alkylating agent, the choice of base, and the solvent system employed.[4][6]

Understanding the Determinants of Regioselectivity

The regiochemical outcome of indazole N-alkylation is a delicate interplay of kinetic and thermodynamic control. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[7] Consequently, reaction conditions that allow for equilibration tend to favor the formation of the N1-alkylated product.[4][8]

Conversely, kinetic control, which is governed by the relative activation energies of the two possible alkylation pathways, can favor the N2-isomer. Factors that influence the accessibility and nucleophilicity of the N1 and N2 positions play a crucial role. For instance, bulky substituents at the C7 position can sterically hinder attack at the N1 position, thereby favoring N2-alkylation.[6]

Methodologies for Controlled N-Alkylation

A variety of synthetic strategies have been developed to achieve regioselective N-alkylation of indazoles. These can be broadly categorized as follows:

  • Pre-functionalization Strategies: One approach involves the use of N-alkyl or N-aryl hydrazines in the initial synthesis of the indazole ring, which directly installs the desired substituent at the N1 position.[8]

  • Directed Alkylation: The presence of a coordinating group at the C7 position can direct alkylation to the N1 position, particularly when using alkali metal bases such as sodium hydride (NaH).[9] The metal cation is thought to coordinate with the N2 nitrogen and the C7 substituent, sterically blocking the N2 position and favoring N1 alkylation.

  • Solvent and Base Effects: The choice of solvent and base is paramount in controlling regioselectivity. For instance, the combination of sodium hydride in a non-polar aprotic solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation for a range of substituted indazoles.[1][3] In contrast, polar aprotic solvents can sometimes favor the formation of the N2-isomer.

The following diagram illustrates the general principle of regioselective N-alkylation of a substituted indazole.

G Indazole Substituted 1H-Indazole Conditions1 Conditions A (e.g., NaH, THF) Indazole->Conditions1 Conditions2 Conditions B (e.g., different base/solvent) Indazole->Conditions2 N1_Product N1-Alkylated Indazole N2_Product N2-Alkylated Indazole Conditions1->N1_Product Major Product Conditions2->N2_Product Major Product

Caption: Regioselective N-alkylation of indazoles.

Introduction of the Sulfonyl Chloride Moiety: A Gateway to Diverse Functionality

The sulfonyl chloride group is a highly valuable functional handle in medicinal chemistry. Its introduction onto the indazole scaffold opens up a vast chemical space for the synthesis of novel derivatives, particularly sulfonamides, which are a prominent class of therapeutic agents.[5]

Historical Context and Synthetic Approaches

The direct sulfonation of indazoles followed by conversion to the sulfonyl chloride is a common approach. Chlorosulfonic acid has been historically used for this purpose.[10] However, this method can suffer from harsh reaction conditions and lack of regioselectivity.

More modern and milder methods often involve the use of activating agents. For instance, methanesulfonyl chloride has been employed in the synthesis of 1H-indazoles from o-aminobenzoximes, where it acts as an activating agent for the cyclization step.[3][11] This highlights the early integration of sulfonyl chlorides in indazole chemistry.

The synthesis of a specific indazole sulfonyl chloride, such as 1H-indazole-5-sulfonyl chloride, can be achieved through a multi-step sequence, often starting from a commercially available substituted indazole.[12]

Synthesis of N-Alkylated Indazole Sulfonyl Chlorides: A Convergent Approach

The synthesis of the target N-alkylated indazole sulfonyl chlorides can be approached in a convergent manner, where the N-alkylation and the introduction of the sulfonyl chloride moiety are carried out in separate steps. The order of these steps can be crucial and may depend on the specific substitution pattern of the indazole.

A general synthetic workflow is depicted below:

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 Start Substituted Indazole N_Alkylation Regioselective N-Alkylation Start->N_Alkylation Indazole_Sulfonyl_Chloride Indazole Sulfonyl Chloride Start->Indazole_Sulfonyl_Chloride N_Alkylated_Indazole N-Alkylated Indazole N_Alkylation->N_Alkylated_Indazole Sulfonylation Introduction of Sulfonyl Chloride Target_Molecule N-Alkylated Indazole Sulfonyl Chloride Sulfonylation->Target_Molecule N_Alkylated_Indazole->Sulfonylation N_Alkylation_2 N_Alkylation_2 Indazole_Sulfonyl_Chloride->N_Alkylation_2 Regioselective N-Alkylation N_Alkylation_2->Target_Molecule

Caption: Convergent synthetic pathways to N-alkylated indazole sulfonyl chlorides.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of the key transformations discussed. Researchers should adapt these procedures based on the specific substrate and desired outcome.

Protocol 1: General Procedure for Regioselective N1-Alkylation of a Substituted Indazole

This protocol is adapted from methodologies that have shown high selectivity for N1-alkylation.[1][3]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the substituted 1H-indazole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: Synthesis of an N-Sulfonylated Indazole

This protocol is based on the synthesis of an N-sulfonylated indazole derivative.[5]

Materials:

  • 5-Nitroindazole

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 2-Chloro-5-methoxybenzene-1-sulfonyl chloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-nitroindazole (1.0 eq.) in anhydrous DMF at 0 °C.

  • Add sodium hydride (NaH) portionwise and stir the mixture for 30 minutes at 0 °C.

  • Add 2-chloro-5-methoxybenzene-1-sulfonyl chloride (1.1 eq.) and allow the reaction to proceed at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Extract the reaction mixture with DCM (3x) and wash the combined organic layers with saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N1-sulfonylated indazole.[5]

Data Presentation: Regioselectivity in N-Alkylation

The following table summarizes representative data on the regioselectivity of N-alkylation of various substituted indazoles under specific conditions, as reported in the literature.

Indazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioReference
3-CO₂Men-Pentyl bromideNaHTHF>99:1[1][3]
3-tert-Butyln-Pentyl bromideNaHTHF>99:1[1][3]
7-NO₂n-Pentyl bromideNaHTHF4:96[1][3]
7-CO₂Men-Pentyl bromideNaHTHF4:96[1][3]
UnsubstitutedMethyl iodideK₂CO₃DMF~1:1[1]

Conclusion and Future Outlook

The synthesis of N-alkylated indazole sulfonyl chlorides represents a confluence of historical knowledge and modern synthetic innovation. While the foundational synthesis of the indazole ring has been known for over a century, the nuanced control of N-alkylation and the strategic introduction of the sulfonyl chloride moiety are areas of ongoing research and development. The methodologies outlined in this guide provide a robust starting point for researchers in the field. Future advancements will likely focus on the development of even more selective, efficient, and environmentally benign synthetic routes, further expanding the therapeutic potential of this remarkable class of compounds.

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

  • Yadav, G., & Singh, R. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1185-1205. [Link]

  • Al-Shammari, M. B., Al-Dies, A. A., Al-Fahemi, J. H., & El-Faham, A. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(14), 5396. [Link]

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Counceller, C. M., et al. (2008). A Method of synthesizing 1H-indazole compounds.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Nykaza, T. V., et al. (2017). A mild, metal-free method for the synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7796-7815. [Link]

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

Sources

1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride: A Key Building Block for Kinase Inhibitor Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the generation of novel therapeutic agents.

Introduction: The Privileged Indazole Scaffold

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry. Its unique bicyclic aromatic structure, consisting of fused benzene and pyrazole rings, allows it to interact with a wide array of biological targets. Nitrogen-containing heterocycles like indazole are prevalent in bioactive molecules and natural products, exhibiting a broad spectrum of pharmacological activities.[1][2] Notably, indazole derivatives have been successfully developed into approved drugs, including potent kinase inhibitors for cancer therapy such as Pazopanib and Axitinib.[3]

The introduction of a sulfonyl chloride moiety at the 5-position of the indazole ring, coupled with an N1-isopropyl group, creates a versatile reagent. The sulfonyl chloride is a highly reactive electrophile, primarily used to form stable sulfonamide linkages with primary and secondary amines. This reaction is a cornerstone of medicinal chemistry, enabling the rapid synthesis of large compound libraries for screening. The N1-isopropyl group serves to block the N1 position and can provide beneficial steric and electronic properties influencing target engagement. This guide will explore the synthesis and utility of this specific reagent, this compound.

Compound Profile and Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in research and development. The key identifiers and calculated properties for this compound are summarized below.

PropertyValueSource
Chemical Name This compound-
CAS Number 1339217-64-9[4]
Molecular Formula C₁₀H₁₁ClN₂O₂S[4][5]
Molecular Weight 258.72 g/mol [4]
SMILES Code O=S(C1=CC2=C(N(C(C)C)N=C2)C=C1)Cl[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is not a trivial one-pot reaction but a strategic multi-step process. Understanding the causality behind the chosen synthetic route is key to achieving high yield and purity. The most logical pathway involves two principal transformations: N-alkylation of the indazole core followed by electrophilic sulfonation.

Step 1: Regioselective N-Alkylation of 1H-Indazole

The first critical step is the attachment of the propan-2-yl (isopropyl) group to the indazole nitrogen. Indazole has two nitrogen atoms, and alkylation can occur at either the N1 or N2 position. The choice of base and solvent is crucial for controlling this regioselectivity. Generally, using a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) favors N1 alkylation. The base deprotonates the most acidic proton (at N1), generating an anion that then acts as a nucleophile, attacking the alkylating agent (e.g., 2-iodopropane).

Step 2: Electrophilic Aromatic Sulfonation

With the N1 position now occupied by the isopropyl group, the resulting 1-(propan-2-yl)-1H-indazole is subjected to electrophilic aromatic substitution to install the sulfonyl chloride group. The indazole ring system is an electron-rich aromatic system. The N1-isopropyl group and the pyrazole ring act as activating groups, directing electrophiles to the C3, C5, and C7 positions of the benzene ring.

Chlorosulfonic acid (ClSO₃H) is a powerful and common reagent for this transformation. The reaction is typically performed at low temperatures (e.g., 0°C to -10°C) to control the high reactivity of the reagent and prevent side reactions. The electrophile, chlorosulfonium ion (⁺SO₂Cl), attacks the electron-rich C5 position, which is sterically accessible and electronically favored, to yield the final product.

Synthetic_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Sulfonation Indazole 1H-Indazole N1_Product 1-(propan-2-yl)-1H-indazole Indazole->N1_Product Regioselective N1 Attack AlkylatingAgent 2-Iodopropane (or other isopropyl source) AlkylatingAgent->N1_Product Base NaH in DMF Base->Indazole FinalProduct 1-(propan-2-yl)-1H-indazole- 5-sulfonyl chloride N1_Product->FinalProduct Electrophilic Aromatic Substitution at C5 SulfonatingAgent Chlorosulfonic Acid (ClSO₃H) at 0°C SulfonatingAgent->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Reactivity and Application in Drug Discovery Libraries

The synthetic value of this compound lies in the high reactivity of its sulfonyl chloride group. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.

Core Reaction: Sulfonamide Synthesis

The most prominent application is the reaction with primary or secondary amines to form stable sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore found in numerous approved drugs due to its ability to act as a hydrogen bond donor and acceptor, mimicking a peptide bond and fitting into enzyme active sites. The combination of the indazole scaffold with a sulfonamide linker provides a powerful framework for developing inhibitors of enzymes like protein kinases, which are often implicated in cancer.[2][3]

This reaction allows for the creation of a diverse library of compounds by simply varying the amine reactant (R¹R²NH). This diversity is crucial in the early stages of drug discovery for identifying initial "hit" compounds.

Application_Workflow cluster_0 Reactants cluster_1 Reaction & Output StartingMaterial 1-(propan-2-yl)-1H-indazole- 5-sulfonyl chloride Reaction Nucleophilic Substitution StartingMaterial->Reaction AmineLibrary Amine Library (R¹R²NH) AmineLibrary->Reaction Base Pyridine or TEA Base->Reaction HCl Scavenger ProductLibrary Indazole-Sulfonamide Derivative Library Reaction->ProductLibrary

Caption: General scheme for creating a sulfonamide library for drug discovery.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a self-validating system for the synthesis of an indazole-sulfonamide derivative. The inclusion of a base is critical to neutralize the HCl byproduct generated during the reaction, driving it to completion.

Objective: To synthesize a novel 1-(propan-2-yl)-1H-indazole-5-sulfonamide derivative.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base, such as Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution at 0°C (ice bath), add the desired amine (1.1 eq) followed by the dropwise addition of the base (e.g., TEA, 1.5 eq).

    • Causality Note: Adding the reagents at low temperature helps to control any exotherm and minimize side reactions. The base is essential to scavenge the HCl formed, preventing protonation of the reactant amine and promoting the reaction forward.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Validation Step: These aqueous washes are crucial for removing impurities and ensuring a cleaner crude product, which simplifies the final purification.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Safety and Handling

As with all sulfonyl chlorides, this compound must be handled with care in a well-ventilated fume hood.

  • Corrosive: The compound is corrosive and can cause severe skin burns and eye damage. It is a lachrymator.

  • Moisture Sensitive: Sulfonyl chlorides react with water (hydrolysis) to produce the corresponding sulfonic acid and hydrochloric acid. Therefore, the compound should be stored under an inert, dry atmosphere.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this reagent.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its structure combines the biologically relevant indazole scaffold with a reactive sulfonyl chloride handle, providing a direct route to diverse libraries of indazole-sulfonamide derivatives. A thorough understanding of its synthesis, reactivity, and handling is paramount for leveraging its full potential in the development of novel therapeutics, particularly in the competitive field of kinase inhibitors.

References

  • BLDpharm. This compound.
  • Sigma-Aldrich. 1H-Indazole-5-sulfonyl chloride.
  • American Elements. 1-(propan-2-yl)-1H-indazole-5-sulfonamide.
  • Supporting Information.
  • ChemScene. 1H-Indazole-5-sulfonyl chloride.
  • Smolecule. Buy 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride.
  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • AA Blocks. 5-(propan-2-yl)-1H-indazole-3-sulfonyl chloride.
  • Benchchem. 1H-Indole-5-sulfonyl chloride.
  • Chiralen. 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride.
  • PubChem. 1H-Indazole.
  • Al-Warhi, T., et al. (2023).
  • Singh, M., et al. (2021).

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Solubility of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic intermediate in contemporary drug discovery and development. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the scalability and safety of synthetic processes. This document delineates the predicted solubility profile based on first principles of molecular structure and polarity. It further presents a detailed, field-proven experimental workflow for the precise quantitative determination of solubility, including a validated analytical methodology for quantification. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various organic solvent systems.

Introduction: The Strategic Importance of Solubility Data

This compound is a bespoke building block in medicinal chemistry, valued for its reactive sulfonyl chloride handle and the versatile indazole core—a privileged scaffold in numerous therapeutic agents.[1][2] The efficiency of synthetic steps involving this intermediate, such as sulfonamide formation, is directly contingent on its solubility in the chosen reaction medium.[3] Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates, incomplete conversions, and complex purification challenges. Conversely, a well-chosen solvent ensures homogeneity, facilitates optimal reactivity, and simplifies downstream processing.

This guide moves beyond theoretical discussions to provide actionable protocols and a predictive framework rooted in the physicochemical properties of the molecule.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as our primary guide.[4]

  • Indazole Core: The bicyclic indazole system is aromatic and contains two nitrogen atoms, contributing to its polarity and ability to engage in dipole-dipole interactions.

  • Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar, strongly electron-withdrawing, and reactive functional group.[3][4] It is the primary driver of solubility in polar media but is also highly susceptible to solvolysis by nucleophilic solvents like water and alcohols.[3]

  • Isopropyl Group (-CH(CH₃)₂): This alkyl substituent is nonpolar and contributes hydrophobic character to the molecule, enhancing solubility in less polar environments.

The combination of a large, polar heterocyclic system and a highly polar sulfonyl chloride group, appended with a moderately sized nonpolar alkyl group, results in a nuanced solubility profile. The molecule is anticipated to be most soluble in polar aprotic solvents that can solvate the polar regions without reacting with the electrophilic sulfonyl chloride.

Qualitative Solubility Profile: A Predictive Assessment

Based on the structural analysis, a qualitative solubility profile for this compound is predicted below. This table serves as a starting point for solvent screening in a laboratory setting.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Expert Insights
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneHigh These solvents possess high dielectric constants and are effective at solvating the polar indazole and sulfonyl chloride moieties without the risk of solvolysis.[5] DMF and DMSO are particularly powerful solvents for complex organic molecules. Caution: The sulfonyl chloride may react slowly with residual water in these solvents or with the solvents themselves under certain conditions (e.g., DMSO at elevated temperatures).
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)High to Moderate The moderate polarity of these solvents is well-suited to dissolve the entire molecule, balancing the polar and nonpolar characteristics. They are excellent choices for reactions due to their inertness towards the sulfonyl chloride group.
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, Diethyl Ether (Et₂O)Moderate THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents can solvate the molecule through dipole-dipole interactions. Their aprotic nature ensures the stability of the sulfonyl chloride.
Esters Ethyl Acetate (EtOAc)Moderate to Low Ethyl acetate's moderate polarity suggests it will be a viable solvent, particularly for purification techniques like column chromatography. Its utility as a primary reaction solvent may be limited if high concentrations are required.
Aromatic Hydrocarbons Toluene, BenzeneLow The nonpolar nature of these solvents makes them poor candidates for solvating the highly polar functional groups of the molecule. Solubility is expected to be minimal.
Nonpolar Alkanes Hexanes, HeptaneVery Low / Insoluble These solvents lack the polarity required to overcome the crystal lattice energy of the solid compound. They are ideal for use as anti-solvents for precipitation or crystallization.
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)Soluble (with Reaction) The sulfonyl chloride group is highly reactive towards nucleophilic protic solvents.[3] While the compound may appear to dissolve, it is likely undergoing rapid solvolysis to form the corresponding sulfonic acid or sulfonate ester. These solvents are unsuitable for storage or for reactions where the sulfonyl chloride moiety must be preserved.

Quantitative Solubility Determination: An Experimental Protocol

To move beyond prediction, quantitative measurement is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, providing a definitive value for a given solute-solvent system at a specific temperature.[6][7][8]

Workflow for Equilibrium Solubility Determination

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid compound to a sealed vial B Add a precise volume of the selected solvent A->B Ensured solid phase remains after equilibration C Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours B->C D Allow solution to settle C->D E Withdraw supernatant and filter through a 0.22 µm PTFE syringe filter D->E Removes undissolved solid particles F Perform accurate serial dilution of the filtrate E->F G Quantify concentration using a validated analytical method (e.g., HPLC) F->G

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a glass vial (e.g., 20 mg to a 4 mL vial). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a known volume of the desired organic solvent (e.g., 2.0 mL).

  • Equilibration: Seal the vial and place it in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for compounds with slow dissolution kinetics.

  • Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed for at least 1 hour to let undissolved solids settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted sample using the validated analytical method described in the following section.

Analytical Quantification via Derivatization-HPLC

Direct analysis of sulfonyl chlorides by HPLC can be challenging due to their reactivity and potential for on-column degradation. A more robust and reliable approach involves a pre-analysis derivatization step to convert the reactive sulfonyl chloride into a stable, easily quantifiable sulfonamide.[9][10]

Workflow for Analytical Quantification

G A Prepare standard solutions of the corresponding sulfonamide derivative B Generate a multi-point calibration curve (Peak Area vs. Concentration) A->B H Calculate concentration using the standard curve and apply dilution factors to find the original solubility (mg/mL) B->H Use for Calculation C Take a known volume of the filtered sample solution D Add excess nucleophile (e.g., benzylamine) and a non-nucleophilic base (e.g., DIPEA) C->D E Allow reaction to proceed to completion (derivatization) D->E F Inject the derivatized sample onto the RP-HPLC system E->F G Integrate the peak area of the sulfonamide derivative F->G G->H

Caption: Analytical workflow using pre-column derivatization and RP-HPLC.

Step-by-Step HPLC Protocol
  • Derivatization Reagent: Prepare a solution of a primary amine, such as benzylamine (1.5 equivalents), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), in acetonitrile.

  • Sample Derivatization: To a known volume of the filtered sample solution (e.g., 100 µL), add the derivatization reagent solution. Vortex and allow the reaction to proceed for 30 minutes at room temperature to form the stable N-benzyl-1-(propan-2-yl)-1H-indazole-5-sulfonamide.

  • Standard Preparation: The stable sulfonamide derivative must be independently synthesized and purified to serve as the analytical standard for generating a calibration curve.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Calculation: Construct a calibration curve by plotting the peak area of the standard derivative against its known concentrations. Use the linear regression equation from this curve to determine the concentration of the derivatized sample. Back-calculate the original solubility value by accounting for all dilution factors.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust predictive framework can be established based on its molecular structure. It is predicted to have high solubility in polar aprotic and halogenated solvents and poor solubility in nonpolar hydrocarbons. Crucially, it will react with polar protic solvents. For process development and optimization, these predictions must be confirmed through rigorous experimental measurement. The detailed shake-flask protocol and the validated derivatization-HPLC analytical method provided herein constitute a self-validating and trustworthy system for generating the precise, reliable solubility data required by drug development professionals.

References

  • Title: Benzenesulfonyl chloride - Solubility of Things Source: Vertex AI Search URL
  • Title: A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques Source: Benchchem URL
  • Title: An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents Source: Benchchem URL
  • Title: ntrimetric determination of some sulphonyl chlorides Source: Indian Journal of Chemistry URL
  • Title: HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid Source: Google Patents URL
  • Title: Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture Source: ResearchGate URL
  • Title: Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments Source: Chinese Pharmaceutical Journal URL
  • Title: Synthesis of sulfonyl chloride substrate precursors Source: Supporting Information, Columbia University URL
  • Title: Practical Aspects of Solubility Determination in Pharmaceutical Preformulation Source: MDPI URL
  • Title: PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC Source: World Health Organization URL
  • Title: Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride Source: ACS Publications URL
  • Title: 1H-Indazole-5-sulfonyl chloride Source: Sigma-Aldrich URL
  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL
  • Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: Asian Journal of Chemistry URL
  • Title: Sulfamides and sulfonamides as polar aprotic solvents Source: The Journal of Organic Chemistry URL
  • Title: 1-(propan-2-yl)
  • Title: 1H-Indazole-5-sulfonyl chloride Source: ChemScene URL
  • Title: 1-(Propan-2-yl)
  • Title: 1-Propanesulfonyl chloride Source: PubChem URL
  • Title: Sulfuryl chloride Source: Wikipedia URL
  • Title: Sulfonyl halide Source: Wikipedia URL
  • Title: Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment Source: MDPI URL
  • Title: 5-(propan-2-yl)
  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: NIH National Library of Medicine URL
  • Title: Method of synthesizing 1H-indazole compounds Source: Google Patents URL

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Commercial availability of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Procurement of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Introduction

For researchers, medicinal chemists, and professionals in drug development, the timely and reliable procurement of specialized chemical building blocks is a critical determinant of project success. This compound, a key intermediate, features the privileged indazole scaffold coupled with a highly reactive sulfonyl chloride moiety. This combination makes it an invaluable reagent for synthesizing novel sulfonamide derivatives, which are prominent in a wide array of therapeutic areas.[1][2] The indazole core is a cornerstone in the development of pharmaceuticals for oncology, inflammation, and contraception.[1][2]

This guide provides a comprehensive overview of the commercial landscape for this compound. It moves beyond a simple supplier list to offer a framework for strategic sourcing, quality control, and an understanding of its synthetic context. The objective is to empower scientific teams to make informed procurement decisions, ensuring the integrity and reproducibility of their research.

Compound Identification and Properties

Unambiguous identification is the first step in successful procurement. The key identifiers and physicochemical properties for the target compound are summarized below. It is crucial to use the CAS number when communicating with suppliers to avoid confusion with isomers.

IdentifierValue
IUPAC Name This compound
Synonyms 1-isopropyl-1H-indazole-5-sulfonyl chloride
CAS Number 1339217-64-9
Molecular Formula C₁₀H₁₁ClN₂O₂S[3]
Molecular Weight 258.72 g/mol [3][4]
Appearance Typically a solid (based on related compounds)

Commercial Supplier Landscape

Our investigation reveals that this compound is available through several chemical suppliers, primarily catering to the research and development market. These suppliers range from large multinational corporations to more specialized chemical synthesis companies. The following table summarizes the current availability.

SupplierCatalog NumberStated PurityNotes
BLDpharm 1339217-64-9[5]Not specifiedOnline ordering available.[5]
Hairui Chemical HR338725[3]95%[3]Contact for inquiry.[3]
AA Blocks AA0FE5KN95%Note: This is an isomer, 5-(propan-2-yl)-1H-indazole-3-sulfonyl chloride, highlighting the importance of verifying the structure.[4]

Disclaimer: Availability, purity, and catalog numbers are subject to change. Researchers should always verify information directly with the supplier before placing an order.

Strategic Procurement and Quality Assurance Workflow

Sourcing specialized reagents requires a systematic approach to manage risks related to identity, purity, and supply chain reliability. Simply ordering from a catalog is often insufficient for critical drug discovery programs.

Procurement_Workflow cluster_sourcing Phase 1: Sourcing & Vetting cluster_qc Phase 2: Quality Control (In-House) A Identify Need for C₁₀H₁₁ClN₂O₂S B Search Databases using CAS: 1339217-64-9 A->B C Shortlist Potential Suppliers (e.g., BLDpharm) B->C D Request Quotes & Lead Times C->D E Request Certificate of Analysis (CoA) D->E F Place Order with Selected Supplier E->F CoA Acceptable G Receive Compound F->G H Perform Full Analytical Verification (See QC Protocol) G->H I Compare Data with Supplier CoA and Literature H->I J Release for Experimental Use I->J Data Matches K Quarantine & Contact Supplier if Discrepancies Found I->K Discrepancy QC_Workflow start Sample Received nmr ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) start->nmr Identity Check ms Mass Spectrometry (LC-MS or HRMS) start->ms Mass Check hplc Purity Analysis (RP-HPLC with UV detection) start->hplc Purity Check decision Data Concordant? nmr->decision ms->decision hplc->decision pass Release to Chemical Inventory decision->pass Yes fail Reject Lot decision->fail No

Caption: Standardized in-house quality control workflow for incoming chemical reagents.

Experimental Protocol: QC Verification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and identify the correct isomeric form.

    • Method: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals: Protons on the indazole ring, a septet and a doublet for the isopropyl group. The chemical shifts and coupling constants will be characteristic of the 1,5-disubstituted indazole pattern.

    • Expected ¹³C NMR Signals: Unique signals corresponding to the ten carbon atoms in the molecule.

    • Causality: NMR is the gold standard for structural elucidation. It can readily distinguish between the desired 5-sulfonyl chloride isomer and other potential isomers (e.g., the 3-sulfonyl chloride) which would have a completely different spectral fingerprint.

  • Mass Spectrometry (MS):

    • Objective: To verify the molecular weight.

    • Method: Analyze a dilute solution of the compound via LC-MS or direct infusion ESI-MS.

    • Expected Result: An ion peak corresponding to the molecular weight [M+H]⁺ at approximately 259.03 m/z. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₀H₁₁ClN₂O₂S.

    • Causality: This provides definitive confirmation of the molecular formula, complementing the structural information from NMR.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the sample.

    • Method: Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the elution profile with a UV detector.

    • Expected Result: A major peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks.

    • Causality: HPLC separates the main compound from any impurities (e.g., starting materials, by-products), providing a quantitative measure of purity that is critical for stoichiometric calculations in subsequent reactions.

Synthetic Accessibility: A High-Level Overview

While commercial procurement is preferred for efficiency, understanding the synthetic route provides context for potential impurities and offers an alternative for large-scale needs. The synthesis of this compound likely involves two key transformations: N-alkylation of the indazole core and subsequent chlorosulfonation.

Synthesis_Pathway A 1H-Indazole B 1-(propan-2-yl)-1H-indazole A->B N-Alkylation (e.g., 2-iodopropane, base) C Target Compound: 1-(propan-2-yl)-1H-indazole- 5-sulfonyl chloride B->C Electrophilic Aromatic Substitution (Chlorosulfonic Acid)

Caption: Plausible high-level synthetic pathway to the target compound.

The N-alkylation of indazole can yield a mixture of N1 and N2 isomers, making purification a critical step. The subsequent chlorosulfonation is a common method for installing sulfonyl chloride groups onto aromatic rings. This reaction must be performed under anhydrous conditions, as the sulfonyl chloride group is sensitive to moisture. This knowledge helps researchers anticipate potential impurities in commercial samples, such as the corresponding sulfonic acid (from hydrolysis) or the undesired N2-alkylated isomer.

Conclusion

This compound (CAS 1339217-64-9) is a commercially available reagent accessible through specialized chemical suppliers. Its role as a versatile building block in medicinal chemistry underscores the importance of a robust procurement strategy. For any research or drug development program, this strategy must extend beyond simple purchasing to include rigorous, in-house quality control and verification. By implementing the workflows and protocols outlined in this guide, scientific teams can ensure the chemical integrity of their starting materials, thereby safeguarding the validity and success of their research endeavors.

References

  • US Biological Life Sciences. (n.d.). benzotriazole suppliers USA.
  • Hairui Chemical. (n.d.). 1h-indazole-5-sulfonyl chloride_1339217-64-9.
  • ChemicalBook. (n.d.). 1403483-83-9 CAS Manufactory.
  • LookChem. (n.d.). 1-Butyl-1,2,3-benzotriazole-5-carbonitrile (CAS No. 1403483-83-9).
  • (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • BLDpharm. (n.d.). 1339217-64-9|this compound.
  • Sigma-Aldrich. (n.d.). 1H-Indazole-5-sulfonyl chloride.
  • AA Blocks. (n.d.). 2172088-96-7 | 5-(propan-2-yl)-1H-indazole-3-sulfonyl chloride.
  • Smolecule. (n.d.). Buy 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride.
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Spectroscopic properties of 1-isopropyl-1H-indazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Properties of 1-isopropyl-1H-indazole-5-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic properties of 1-isopropyl-1H-indazole-5-sulfonyl chloride, a molecule of significant interest in medicinal chemistry and drug development. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a predictive but robust characterization. We will delve into the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes detailed theoretical justifications for the predicted data, field-proven experimental protocols for data acquisition, and visual workflows to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure Overview

1-isopropyl-1H-indazole-5-sulfonyl chloride is a heterocyclic compound featuring an indazole core, which is a prevalent scaffold in numerous pharmacologically active molecules. The N-1 position is substituted with a bulky isopropyl group, and the C-5 position bears a reactive sulfonyl chloride moiety, a common precursor for the synthesis of sulfonamides. Accurate structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR).

The molecule can be deconstructed into three key functional regions, each contributing distinct spectroscopic signatures:

  • The 1H-Indazole Ring System: A bicyclic aromatic system that provides characteristic signals in NMR and UV-Vis spectroscopy.

  • The N-1 Isopropyl Group: An aliphatic substituent whose protons and carbons provide unambiguous signals in NMR.

  • The C-5 Sulfonyl Chloride Group: A strong electron-withdrawing group that significantly influences the electronic environment of the indazole ring and possesses highly characteristic, strong absorption bands in IR spectroscopy.

Below is the chemical structure with IUPAC numbering for spectroscopic assignment purposes.

Caption: Structure of 1-isopropyl-1H-indazole-5-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of this molecule. The asymmetry of the substitution pattern results in a unique signal for each proton and carbon atom of the indazole core.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring and the aliphatic protons of the isopropyl group. The sulfonyl chloride group at C-5 will deshield adjacent protons.

  • Aromatic Region (δ 7.5 - 8.5 ppm): The indazole ring will display three protons. Based on data for related indazole derivatives, the chemical shifts can be predicted.[1][2][3]

    • H4: This proton is ortho to the powerfully electron-withdrawing sulfonyl chloride group and is expected to be the most deshielded aromatic proton, appearing as a doublet.

    • H6: This proton is also ortho to the sulfonyl chloride group and will be significantly deshielded, likely appearing as a doublet of doublets.

    • H7: This proton is furthest from the sulfonyl chloride group and will be the most shielded of the aromatic protons on the benzene ring portion, appearing as a doublet.

    • H3: The proton at the C-3 position is typically a singlet in 1H-indazoles and its chemical shift is sensitive to the N-1 substituent.

  • Isopropyl Group Region (δ 1.5 - 5.0 ppm):

    • Methine Proton (-CH): This proton, directly attached to the nitrogen atom, will be deshielded and appear as a septet due to coupling with the six methyl protons.

    • Methyl Protons (-CH₃)₂: The six equivalent methyl protons will appear as a doublet, coupling to the single methine proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals corresponding to the seven carbons of the indazole ring and the two unique carbons of the isopropyl group.

  • Aromatic Carbons (δ 110 - 150 ppm): The chemical shifts of the indazole carbons are well-documented.[4][5] The C-5 carbon, directly attached to the sulfonyl chloride group, will be significantly influenced. The other carbons (C3, C3a, C4, C6, C7, C7a) will have predictable shifts based on their position relative to the nitrogen atoms and substituents.

  • Aliphatic Carbons (δ 20 - 60 ppm):

    • Methine Carbon (-CH): The carbon directly attached to the nitrogen will appear in the range of δ 45-55 ppm.

    • Methyl Carbons (-CH₃)₂: The two equivalent methyl carbons will appear further upfield, typically around δ 20-25 ppm.

Data Summary: Predicted NMR Assignments
Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H3 / C3~8.2s~135
H4 / C4~8.4d~122
C5--~138
H6 / C6~8.0dd~128
H7 / C7~7.8d~112
C3a--~125
C7a--~141
-CH (isopropyl)~4.8sept~52
-CH₃ (isopropyl)~1.6d~22
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1-isopropyl-1H-indazole-5-sulfonyl chloride in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Note that sulfonyl chlorides can be reactive towards nucleophilic solvents, so an inert solvent like CDCl₃ is preferred if solubility permits.[6]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 30-degree pulse angle with a 2-second relaxation delay.

    • Acquire several thousand scans as needed for adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃: δ 77.16 ppm).

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the key functional groups in the molecule, particularly the sulfonyl chloride moiety.

Vibrational Mode Analysis

The IR spectrum will be dominated by strong absorptions from the SO₂ group.

  • SO₂ Stretching: Sulfonyl chlorides exhibit two very strong and characteristic stretching bands.[6]

    • Asymmetric Stretch (ν_as SO₂): Expected in the 1370-1390 cm⁻¹ region.

    • Symmetric Stretch (ν_s SO₂): Expected in the 1170-1190 cm⁻¹ region.

  • C-H Stretching:

    • Aromatic C-H (ν C-H): Weak to medium bands above 3000 cm⁻¹.

    • Aliphatic C-H (ν C-H): Medium bands from the isopropyl group just below 3000 cm⁻¹ (2850-2980 cm⁻¹).

  • Aromatic C=C Stretching: Medium intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the indazole ring.

  • S-Cl Stretching: A medium to strong band for the sulfur-chlorine bond stretch is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Data Summary: Predicted IR Absorptions
Wavenumber Range (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3000Aromatic C-H StretchMedium-Weak
2980 - 2880Aliphatic C-H StretchMedium
1610 - 1450Aromatic C=C StretchMedium
1390 - 1370SO₂ Asymmetric StretchStrong
1190 - 1170SO₂ Symmetric StretchStrong
600 - 500S-Cl StretchMedium-Strong
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the compound with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest method.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Sample Spectrum: Place the sample in the spectrometer and record the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

Molecular Ion and Isotopic Pattern
  • Molecular Weight: The molecular weight of C₇H₅ClN₂O₂S is 216.64 g/mol .

  • Molecular Ion (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak [M]⁺˙ is expected at m/z 216.

  • Isotopic Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope (~32.5% relative to ³⁵Cl), a characteristic [M+2]⁺˙ peak will be observed at m/z 218 with an intensity of approximately one-third that of the molecular ion peak. This isotopic signature is a key confirmation of the presence of one chlorine atom.[6]

Predicted Fragmentation Pathways

Heterocyclic compounds often show stable molecular ions.[7][8] Key fragmentation pathways for 1-isopropyl-1H-indazole-5-sulfonyl chloride would likely involve the loss of the more labile parts of the molecule.

  • Loss of Isopropyl Group: α-cleavage at the N-1 position could lead to the loss of a propyl radical (•C₃H₇) or propene via rearrangement, resulting in a significant fragment.

  • Loss of Sulfonyl Chloride Group: Cleavage of the C-S bond could result in the loss of the •SO₂Cl radical.

  • Loss of Chlorine: Loss of a chlorine radical (•Cl) from the molecular ion is a common fragmentation for chloro compounds.

  • Loss of SO₂: Subsequent loss of sulfur dioxide from fragments containing the sulfonyl group is also a plausible pathway.

G M [M]⁺˙ m/z 216/218 F1 [M - C₃H₇]⁺ m/z 173/175 M->F1 - •C₃H₇ F2 [M - Cl]⁺ m/z 181 M->F2 - •Cl F3 [M - SO₂Cl]⁺ m/z 117 M->F3 - •SO₂Cl F4 [M - Cl - SO₂]⁺ m/z 117 F2->F4 - SO₂

Caption: Plausible MS fragmentation pathways.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and its [M+2] isotopic peak. Analyze the major fragment ions to corroborate the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, primarily associated with the aromatic indazole chromophore.

Electronic Transitions
  • Indazole and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions.[9][10]

  • For 1-substituted indazoles in a solvent like acetonitrile, characteristic absorptions are expected around 250 nm and 290-300 nm. The exact λ_max values and molar absorptivity will be influenced by the electron-withdrawing sulfonyl chloride group and the alkyl isopropyl group.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Use a UV-transparent solvent such as acetonitrile or ethanol.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill a matched cuvette with the sample solution and record the spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Conclusion

The structural confirmation of 1-isopropyl-1H-indazole-5-sulfonyl chloride relies on a synergistic interpretation of data from multiple spectroscopic techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. IR spectroscopy offers rapid confirmation of the critical sulfonyl chloride functional group. Mass spectrometry confirms the molecular weight and the presence of a chlorine atom while providing a fragmentation fingerprint. Finally, UV-Vis spectroscopy characterizes the electronic properties of the indazole chromophore. This guide provides a robust predictive framework and validated protocols to empower researchers in the accurate and efficient characterization of this important synthetic intermediate.

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The 1-Isopropyl-Indazole Scaffold: A Privileged Motif in Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

The 1-isopropyl-indazole scaffold has emerged as a significant structural motif in medicinal chemistry, demonstrating a remarkable versatility that extends across various biological targets. This technical guide provides an in-depth exploration of the biological relevance of this scaffold, with a primary focus on its well-established role in kinase inhibition and a prospective look into its potential modulation of other key cellular players, including nuclear receptors. For researchers, scientists, and drug development professionals, understanding the nuances of this scaffold—from its synthesis to its intricate interactions with biological systems—is paramount for the rational design of novel therapeutics.

The indazole ring system, a fusion of benzene and pyrazole, is a privileged structure in drug discovery, with numerous derivatives having reached clinical use.[1][2] The strategic introduction of an isopropyl group at the N1 position of the indazole core imparts specific conformational and electronic properties that have proven advantageous for potent and selective targeting of various enzymes. This guide will delve into the key biological activities associated with the 1-isopropyl-indazole scaffold, provide detailed experimental protocols for its evaluation, and present a comparative analysis of representative compounds to illuminate critical structure-activity relationships.

Dominance in Kinase Inhibition: The Case of ROCK and Beyond

The most prominent and well-documented biological activity of the 1-isopropyl-indazole scaffold is its potent inhibition of protein kinases, a diverse family of enzymes that are central regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery efforts.

The Rho-Associated Coiled-Coil Kinase (ROCK) Family: A Primary Target

The 1-isopropyl-indazole core is famously embodied in the compound Y-27632 , a highly potent and selective inhibitor of the Rho-associated coiled-coil kinases, ROCK1 and ROCK2.[4][5] These serine/threonine kinases are key effectors of the small GTPase RhoA and play a crucial role in regulating the actin cytoskeleton, thereby influencing cell shape, adhesion, motility, and contraction.[6][7]

Mechanism of Action: Compounds bearing the 1-isopropyl-indazole scaffold, such as Y-27632, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the ROCK kinase domain, preventing the phosphorylation of downstream substrates.[4] This inhibition leads to a cascade of cellular effects, including the dephosphorylation of myosin light chain (MLC) and subsequent reduction in actomyosin contractility.[6]

ROCK Signaling Pathway Figure 1: Simplified ROCK Signaling Pathway and Point of Inhibition RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Promotes Depolymerization Contraction Cell Contraction Actin_Polymerization->Contraction Contributes to pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylates pMLC->Contraction Promotes Y27632 1-Isopropyl-Indazole (e.g., Y-27632) Y27632->ROCK Inhibits

A simplified diagram of the ROCK signaling pathway.

Biological Implications and Therapeutic Applications: The ability of 1-isopropyl-indazole-based ROCK inhibitors to modulate the actin cytoskeleton has led to their widespread use as research tools and their exploration as therapeutic agents in various contexts:

  • Stem Cell Biology: Y-27632 is extensively used in cell culture to enhance the survival of dissociated human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), preventing anoikis (detachment-induced apoptosis) and improving cloning efficiency.[8]

  • Cancer: Aberrant ROCK signaling is implicated in cancer progression, promoting invasion and metastasis.[7] ROCK inhibitors are being investigated as potential anti-cancer agents to suppress tumor cell motility.

  • Cardiovascular Disease: ROCKs are involved in the regulation of vascular smooth muscle contraction, and their inhibition can lead to vasodilation. This has prompted the investigation of ROCK inhibitors for the treatment of hypertension and other cardiovascular disorders.[5]

  • Neurological Disorders: ROCK signaling plays a role in neurite outgrowth and neuronal apoptosis, making ROCK inhibitors potential therapeutic candidates for spinal cord injury and neurodegenerative diseases.

Broadening the Kinase Inhibitory Spectrum

While the inhibition of ROCK is the most characterized activity of the 1-isopropyl-indazole scaffold, derivatives bearing this motif have also shown inhibitory activity against other protein kinases, suggesting its potential as a versatile kinase inhibitor template. Structure-activity relationship (SAR) studies on various indazole series have demonstrated that modifications to other positions of the indazole ring and the appended side chains can modulate potency and selectivity against a range of kinases, including Akt and ERK.[9][10]

Exploring New Frontiers: The 1-Isopropyl-Indazole Scaffold and Nuclear Receptors

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate gene expression in response to a diverse array of small molecules, including hormones, vitamins, and lipids.[11][12] They are critical regulators of metabolism, development, and homeostasis, and represent important drug targets.[13]

While the interaction of the 1-isopropyl-indazole scaffold with nuclear receptors is a less explored area compared to its role in kinase inhibition, the physicochemical properties of this scaffold make it a plausible candidate for nuclear receptor modulation. The lipophilic nature of the indazole core and the potential for hydrogen bonding interactions could facilitate binding within the ligand-binding pockets of nuclear receptors.

Currently, direct evidence of high-affinity binding of 1-isopropyl-indazole derivatives to nuclear receptors is sparse in the public domain. However, the broader indazole scaffold has been investigated in the context of nuclear receptor modulation, suggesting that with appropriate structural modifications, derivatives could be tailored to target this receptor family. Further screening and SAR studies are warranted to explore this potential.

Quantitative Data Summary: A Comparative Look at 1-Isopropyl-Indazole Analogs

The following table summarizes the inhibitory activities of representative 1-isopropyl-indazole derivatives and related compounds against ROCK kinases, providing a snapshot of the structure-activity relationships.

Compound IDScaffoldTarget Kinase(s)IC50 (nM)Reference
Y-27632 1-Isopropyl-Indazole Analog (structurally related)ROCK1 / ROCK2~140 / ~800[4]
GSK429286A IndazoleROCK1 / ROCK2Potent inhibitor[7]
Compound 89 5-Substituted IndazoleROCK-IPotent inhibitor[8]
SR-1459 1H-Indazole PiperazineROCK-II13[14]
SR-899 1H-Indazole PiperidineROCK-II100[14]

Note: Y-27632 is a cyclohexanecarboxamide derivative, but its discovery and extensive study have paved the way for the exploration of other ROCK inhibitors, including those with an indazole core. The data presented for other compounds highlight the potential of the broader indazole scaffold in ROCK inhibition.

Experimental Protocols: A Guide to Biological Evaluation

The following sections provide detailed, step-by-step methodologies for key experiments to assess the biological activity of compounds featuring the 1-isopropyl-indazole scaffold.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the amount of ATP consumed during the kinase reaction. The remaining ATP is converted into a luminescent signal, which is inversely proportional to kinase activity.

Materials:

  • Recombinant ROCK kinase (e.g., ROCK1 or ROCK2)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP

  • Test compound (1-isopropyl-indazole derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.

  • Kinase Reaction Setup: a. In a microplate, add 2.5 µL of the serially diluted compound or DMSO (for the no-inhibitor control). b. Add 2.5 µL of the kinase solution to each well. c. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: a. Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase. b. Add 5 µL of the substrate/ATP mixture to each well to initiate the reaction. c. Incubate the plate at 30°C for 1 hour.

  • Signal Detection: a. Add 10 µL of the ATP detection reagent to each well. b. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase Inhibition Assay Workflow Figure 2: Workflow for an In Vitro Kinase Inhibition Assay start Start compound_prep Prepare Compound Serial Dilutions start->compound_prep plate_setup Add Compound and Kinase to Plate compound_prep->plate_setup incubation1 Pre-incubate (10-15 min) plate_setup->incubation1 reaction_start Add Substrate/ATP Mixture incubation1->reaction_start incubation2 Incubate (30°C, 1 hr) reaction_start->incubation2 detection_reagent Add ATP Detection Reagent incubation2->detection_reagent incubation3 Incubate (10 min) detection_reagent->incubation3 read_plate Measure Luminescence incubation3->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

A typical workflow for an in vitro kinase inhibition assay.
Cellular Assay: Inhibition of Myosin Light Chain (MLC) Phosphorylation

This protocol describes a cell-based assay to assess the ability of a 1-isopropyl-indazole derivative to inhibit ROCK activity in a cellular context by measuring the phosphorylation of a downstream target.

Principle: Active ROCK phosphorylates MLC. Inhibition of ROCK will lead to a decrease in the levels of phosphorylated MLC (pMLC), which can be detected by Western blotting or ELISA.

Materials:

  • Cell line expressing ROCK (e.g., HeLa or NIH 3T3 cells)

  • Cell culture medium and supplements

  • Test compound (1-isopropyl-indazole derivative)

  • Serum (e.g., Fetal Bovine Serum) or other ROCK activator (e.g., LPA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pMLC (Thr18/Ser19) and anti-total MLC or a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: a. Seed cells in a 6-well plate and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal ROCK activity. c. Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours. d. Stimulate the cells with a ROCK activator (e.g., 10% serum or 10 µM LPA) for 15-30 minutes.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice for 15-30 minutes. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: a. Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • Western Blotting: a. Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary anti-pMLC antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against total MLC or a loading control to ensure equal protein loading.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the pMLC signal to the total MLC or loading control signal. c. Plot the normalized pMLC levels against the compound concentration to determine the cellular IC50.

Nuclear Receptor Reporter Assay (Luciferase-Based)

This protocol provides a general framework for a cell-based reporter assay to screen for potential modulatory activity of 1-isopropyl-indazole derivatives on a specific nuclear receptor.

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for the nuclear receptor of interest. Modulation of the receptor by a ligand will alter the expression of the reporter gene, which can be quantified.[15]

Materials:

  • Host cell line (e.g., HEK293T or HeLa)

  • Expression plasmid for the nuclear receptor of interest

  • Reporter plasmid containing a nuclear receptor response element driving a luciferase gene

  • Transfection reagent

  • Test compound (1-isopropyl-indazole derivative)

  • Known agonist and antagonist for the nuclear receptor (positive and negative controls)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: a. Seed cells in a 96-well plate. b. Co-transfect the cells with the nuclear receptor expression plasmid and the reporter plasmid using a suitable transfection reagent. c. Allow the cells to recover and express the plasmids for 24 hours.

  • Compound Treatment: a. Treat the cells with serial dilutions of the test compound, known agonist, known antagonist, or vehicle control (DMSO). b. For antagonist screening, co-treat with a known agonist at its EC50 concentration. c. Incubate for 18-24 hours.

  • Luciferase Assay: a. Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. b. Measure the luminescence using a luminometer.

  • Data Analysis: a. Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. b. For agonist activity, plot the normalized luciferase activity against the compound concentration to determine the EC50. c. For antagonist activity, plot the percentage of inhibition of the agonist response against the compound concentration to determine the IC50.

Conclusion and Future Directions

The 1-isopropyl-indazole scaffold has firmly established its importance in medicinal chemistry, primarily through its successful application in the development of potent and selective ROCK kinase inhibitors. The well-characterized biological activities and the availability of robust experimental protocols make it an attractive starting point for the design of new kinase-targeted therapies.

The potential for this scaffold to interact with other target classes, such as nuclear receptors, remains an intriguing and underexplored area. The structural and physicochemical properties of 1-isopropyl-indazole derivatives suggest that with further derivatization and screening, novel modulators of these important transcription factors could be discovered.

Future research in this field should focus on:

  • Expanding the SAR: Systematically exploring the chemical space around the 1-isopropyl-indazole core to identify derivatives with novel kinase selectivity profiles.

  • Screening against Diverse Targets: Employing high-throughput screening campaigns to evaluate libraries of 1-isopropyl-indazole derivatives against a broader range of biological targets, including nuclear receptors and other enzyme families.

  • Structure-Based Drug Design: Utilizing co-crystal structures of 1-isopropyl-indazole derivatives with their target proteins to guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

By leveraging the knowledge base surrounding this versatile scaffold and embracing a multidisciplinary approach that combines synthetic chemistry, molecular modeling, and rigorous biological evaluation, the full therapeutic potential of the 1-isopropyl-indazole motif can be realized.

References

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  • Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2. Biopolymers and Cell, 2017.
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  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 2020.
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The Indazole-5-Sulfonyl Chloride Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities and its presence in numerous clinically approved drugs.[1][2] When functionalized with a sulfonyl chloride at the 5-position, it becomes a powerful and versatile building block for creating libraries of sulfonamide derivatives. These derivatives have demonstrated significant potential across a spectrum of therapeutic areas, most notably in oncology as potent protein kinase inhibitors. This guide provides a comprehensive overview of the synthesis, key biological applications, structure-activity relationships (SAR), and essential experimental protocols related to indazole-5-sulfonyl chloride derivatives, offering field-proven insights for drug discovery and development professionals.

Introduction: The Strategic Value of the Indazole-Sulfonamide Core

Indazole, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is considered a "privileged scaffold." This designation stems from its ability to interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding (as both donor and acceptor) and π-stacking. Its derivatives have shown a remarkable breadth of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-bacterial activities.[1][3]

The introduction of a sulfonamide moiety (-SO₂NHR) at the 5-position further enhances the therapeutic potential of the indazole core. The sulfonamide group is a key pharmacophore in its own right, present in a multitude of approved drugs.[1] It acts as a versatile hydrogen bond donor and acceptor and can serve as a bioisostere for carboxylic acids, often improving metabolic stability and cell permeability.[3] The combination of the indazole nucleus with the sulfonamide functional group creates a molecular framework with significant potential for developing targeted therapies. A prime example is Pazopanib, an FDA-approved multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, which features an indazole scaffold linked to a sulfonamide-bearing moiety.[4]

This guide will delve into the technical specifics of working with this valuable chemical class, from the synthesis of the core intermediate to the evaluation of its derivatives as potential drug candidates.

Synthesis of Indazole-5-Sulfonyl Chloride and Derivatives

The creation of indazole-5-sulfonamide libraries hinges on the robust synthesis of two key components: the core 1H-indazole-5-sulfonyl chloride and the diverse primary or secondary amines it reacts with. The overall synthetic strategy is a convergent one, where the core scaffold is prepared separately and then coupled with various amines in the final step.

Synthesis of the Core Intermediate: 1H-Indazole-5-Sulfonyl Chloride

The most logical and efficient route to 1H-indazole-5-sulfonyl chloride begins with a suitable precursor, 5-aminoindazole. This precursor is synthesized from commercially available starting materials and then converted to the target sulfonyl chloride via a Sandmeyer-type reaction.

Step A: Synthesis of 5-Nitroindazole

A common and well-documented method for synthesizing the indazole ring system is through the diazotization of an appropriately substituted aniline followed by intramolecular cyclization. A classic procedure involves the treatment of 2-amino-5-nitrotoluene with sodium nitrite in acetic acid.[5][6]

Step B: Reduction to 5-Aminoindazole

The nitro group of 5-nitroindazole is readily reduced to the corresponding amine. A standard and effective method involves using iron powder in the presence of an acid, such as hydrochloric acid, in an ethanol/water mixture. This method is widely used for the reduction of aromatic nitro groups in the synthesis of pharmaceutical intermediates.[7]

Step C: Diazotization and Chlorosulfonylation of 5-Aminoindazole

The conversion of the 5-aminoindazole to 1H-indazole-5-sulfonyl chloride is the crucial step. This transformation is achieved via a Meerwein arylation, a modification of the Sandmeyer reaction. The process involves two key stages:

  • Diazotization: The primary aromatic amine is treated with a nitrite source (e.g., sodium nitrite) under acidic conditions (e.g., HCl) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.

  • Chlorosulfonylation: The in-situ generated diazonium salt is then added to a solution saturated with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. This results in the displacement of the diazonium group and the formation of the sulfonyl chloride.[8][9]

Protocol 1: Synthesis of 1H-Indazole-5-Sulfonyl Chloride from 5-Aminoindazole

  • Step 1: Diazotization. Suspend 5-aminoindazole (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Step 2: Nitrite Addition. Add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled suspension, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.

  • Step 3: Chlorosulfonylation. In a separate flask, prepare a solution of glacial acetic acid saturated with sulfur dioxide gas. Add copper(II) chloride (0.1 eq) as a catalyst.

  • Step 4: Addition of Diazonium Salt. Slowly add the cold diazonium salt solution from Step 2 to the SO₂/acetic acid solution. Vigorous nitrogen evolution will be observed. Maintain the reaction temperature below 10 °C during the addition.

  • Step 5: Reaction Completion and Work-up. After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours while warming to room temperature. Pour the mixture into ice-water.

  • Step 6: Extraction and Purification. The precipitated solid, 1H-indazole-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum. The crude product can be used directly or purified by recrystallization if necessary.

Synthesis of Final Indazole-5-Sulfonamide Derivatives

With the core sulfonyl chloride in hand, the synthesis of the final sulfonamide derivatives is typically a straightforward nucleophilic substitution reaction. The sulfonyl chloride is reacted with a primary or secondary amine in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[3]

// Nodes Start [label="5-Aminoindazole"]; Diazonium [label="Indazole-5-diazonium Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SulfonylChloride [label="1H-Indazole-5-sulfonyl Chloride\n(Core Intermediate)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Primary/Secondary Amine\n(R1R2NH)"]; FinalProduct [label="Indazole-5-sulfonamide Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Diazonium [label=" 1. NaNO₂, HCl\n 2. 0-5 °C"]; Diazonium -> SulfonylChloride [label=" SO₂, CuCl₂\n (Meerwein Reaction)"]; SulfonylChloride -> FinalProduct [label=" Pyridine or Et₃N\n DCM"]; Amine -> FinalProduct;

// Invisible nodes for alignment {rank=same; SulfonylChloride; Amine;} } caption: "General Synthetic Workflow for Indazole-5-sulfonamide Derivatives."

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Indazole-5-sulfonyl chloride derivatives have been most extensively explored as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Kinase Inhibition

The indazole core often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding pocket of kinases. The sulfonamide moiety and its substituents typically extend into solvent-exposed regions or other pockets, allowing for the modulation of potency and selectivity.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indazole-based compounds are potent VEGFR inhibitors.

  • SAR Insights:

    • The indazole N-H and the pyrazole nitrogen are often critical for hinge binding.

    • Substituents on the sulfonamide nitrogen can be varied to target different sub-pockets of the kinase. For example, in a series of 5-ethylsulfonyl-indazole-3-carboxamides, urea-linked aromatic groups on the carboxamide were found to be crucial for potent dual VEGFR-2 and EGFR inhibition.[10]

    • Modifications to the indazole ring itself can fine-tune selectivity. For instance, Pazopanib's N-methylation of the indazole ring is a key feature.

Aurora Kinase Inhibitors: Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets.

  • SAR Insights:

    • The indazole scaffold has been successfully employed to generate potent Aurora kinase inhibitors.

    • Often, a larger aromatic or heteroaromatic group attached to the sulfonamide nitrogen is required to occupy the ATP binding site effectively.

    • Selectivity between Aurora A and Aurora B can be achieved by exploiting differences in the pockets adjacent to the ATP binding site.

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are central to the regulation of the cell cycle, and their aberrant activity is a hallmark of cancer.

  • SAR Insights:

    • The planarity of the indazole ring is well-suited for interaction with the flat, hydrophobic ATP-binding site of CDKs.

    • Substituents that can form additional hydrogen bonds, such as amides or small heterocycles attached to the sulfonamide, can significantly enhance potency.

// Nodes RTK [label="VEGFR/PDGFR\n(Receptor Tyrosine Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; Indazole [label="Indazole-5-Sulfonamide\nDerivative (e.g., Pazopanib)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP"]; ADP [label="ADP"]; PLCg [label="PLCγ"]; RAS [label="RAS"]; PI3K [label="PI3K"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; AKT [label="AKT"]; mTOR [label="mTOR"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Indazole -> RTK [label="Inhibits", dir=back, color="#EA4335", style=bold]; ATP -> RTK [style=dashed]; RTK -> PLCg; RTK -> RAS; RTK -> PI3K; RAS -> RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> mTOR -> Proliferation; PLCg -> Proliferation; } caption: "Inhibition of the VEGFR Signaling Pathway by an Indazole Derivative."

Quantitative Biological Data

The potency of indazole-5-sulfonyl chloride derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following tables summarize representative data for this class of compounds against key kinase targets.

Table 1: Representative IC₅₀ Values of Indazole Derivatives Against VEGFR-2

Compound IDModificationVEGFR-2 IC₅₀ (nM)Reference
PazopanibN-methylindazole, pyrimidine-sulfonamide30[10]
Compound XIVIndazole-3-carboxamide12[10]
Compound XVIndazole-based derivative24.5[10]
Compound 8h5-ethylsulfonyl-indazole-3-carboxamidePotent (not specified)[10][11]
Compound 5Indolin-2-one sulfonamide23.1[12]

Table 2: Representative IC₅₀ Values of Indazole Derivatives Against Other Kinases

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound P-6Aurora-A110[9]
AT7519CDK5130[13]
RoscovitineCDK2>1000[14]
Compound 8hEGFRPotent (not specified)[10][11]

Physicochemical Properties and Pharmacokinetics (ADME)

For any chemical scaffold to be successful as a drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The indazole-sulfonamide core generally offers a good starting point, but careful optimization is required.

  • Solubility: Pazopanib, for example, exhibits pH-dependent solubility, being more soluble at low pH (like in the stomach) and practically insoluble at higher pH. This can lead to variability in absorption.[15][16]

  • Absorption & Bioavailability: The oral bioavailability of pazopanib is relatively low and variable (14-39%).[17] Co-administration with food can significantly increase its absorption.[15] For other indazole sulfonamide series, highly basic amino groups have been shown to result in low oral absorption.[3]

  • Metabolism: Pazopanib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C8.[17] This is a critical consideration for potential drug-drug interactions.

  • Distribution: Many indazole derivatives are highly protein-bound in plasma.[18]

  • Excretion: Elimination is primarily through feces, with very little renal clearance.[8]

Field Insight: The lipophilicity and polarity of substituents on the sulfonamide nitrogen are critical levers for optimizing ADME properties. Medicinal chemists often use these positions to introduce groups that can improve solubility (e.g., morpholines) or reduce metabolic liability without sacrificing potency.

Key Experimental Protocols

Verifying the biological activity of newly synthesized derivatives is paramount. Below are detailed, step-by-step protocols for two fundamental assays used in the evaluation of kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal platform suitable for high-throughput screening.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase of interest (e.g., VEGFR-2, Aurora A)

    • Substrate peptide

    • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds (indazole-5-sulfonamide derivatives) dissolved in DMSO

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Kinase Reaction: Prepare a master mix containing the kinase and its specific substrate in kinase reaction buffer. Add this mix to the wells.

    • Initiate Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains the luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

    • Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., HCT-116, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well clear tissue culture plates

    • Multi-channel pipette

    • Microplate reader (capable of reading absorbance at ~570 nm)

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

    • Compound Treatment: Prepare serial dilutions of the indazole-5-sulfonamide derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and blank (medium only) wells.

    • Incubation: Incubate the plates for a desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple precipitate is visible within the cells.

    • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.

    • Dissolution: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

The indazole-5-sulfonyl chloride scaffold is a validated and highly valuable starting point for the development of targeted therapeutics, particularly protein kinase inhibitors. Its synthetic accessibility and the modular nature of sulfonamide formation allow for the rapid generation of diverse chemical libraries. The extensive body of research, including the clinical success of Pazopanib, underscores the potential of this chemical class. Future efforts will likely focus on leveraging this scaffold to develop inhibitors with novel selectivity profiles, targeting resistance mutations in known kinases, or exploring its potential against other enzyme classes. As our understanding of disease biology deepens, the strategic application of privileged scaffolds like the indazole-5-sulfonyl chloride core will remain a powerful approach in the quest for new and more effective medicines.

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  • Fesatidou, M.; Tzani, A.; Papaemmanouil, C.; Tsolaki, E.; Rekka, E. A.; Chatzopoulou, M. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Int. J. Mol. Sci.2023 , 24(11), 9295. [Link]

  • Wittmann, M.; Hcovakova, S.; Su, Y.; Gong, K. W.; Wang, Y.; Wen, W.; Wang, J.; Hsieh, J. J.; Rosen, N.; Chiosis, G. IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. Breast Cancer Res. Treat.2012 , 132(2), 575-588. [Link]

  • ResearchGate. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. researchgate.net2024 . [Link]

  • ResearchGate. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. researchgate.net2024 . [Link]

  • El-Adl, K.; El-Miligy, M. M. M.; El-Sayed, M. A. A.; Al-Hakkani, M. F.; Al-Majid, A. M.; Barakat, A.; El-Damasy, D. A. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. J. Enzyme Inhib. Med. Chem.2023 , 38(1), 2190807. [Link]

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Methodological & Application

Synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride from 1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Abstract

This application note provides a comprehensive, field-proven guide for the two-step synthesis of this compound, a key intermediate in pharmaceutical research, starting from commercially available 1H-indazole. The protocol emphasizes a regioselective N1-isopropylation followed by a direct chlorosulfonylation. We delve into the mechanistic rationale behind the chosen reaction conditions to ensure high yield and purity, offering researchers a robust and reproducible methodology. This guide is intended for professionals in drug development and medicinal chemistry, providing both detailed experimental procedures and the underlying scientific principles for successful synthesis.

Introduction and Strategic Overview

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalized indazoles, particularly those bearing a sulfonyl chloride moiety, are versatile precursors for the synthesis of sulfonamide libraries, which are invaluable in drug discovery programs targeting a wide array of diseases. The title compound, this compound, serves as a critical building block for such endeavors.

The synthesis from 1H-indazole presents two primary chemical challenges:

  • Regiocontrol during N-alkylation: The alkylation of 1H-indazole can occur at either the N1 or N2 position, often yielding a mixture of regioisomers that are challenging to separate.[2] Achieving high selectivity for the desired N1 isomer is paramount for an efficient synthetic route.

  • Controlled Electrophilic Aromatic Substitution: The subsequent introduction of the sulfonyl chloride group onto the indazole ring must be performed under conditions that are compatible with the N-alkylated substrate and direct the substitution to the desired C5 position.

This guide outlines a strategic two-step synthesis designed to overcome these challenges, as depicted in the workflow below.

Synthesis_Workflow Start 1H-Indazole Step1 Step 1: N1-Isopropylation NaH, 2-Bromopropane, THF Start->Step1 Regioselective Alkylation Intermediate 1-(propan-2-yl)-1H-indazole Step2 Step 2: Chlorosulfonylation ClSO3H (Chlorosulfonic Acid) Intermediate->Step2 Electrophilic Substitution FinalProduct This compound Step1->Intermediate Step2->FinalProduct

Figure 1: Overall synthetic workflow from 1H-indazole to the target sulfonyl chloride.

Part I: Regioselective N1-Isopropylation of 1H-Indazole

Mechanistic Rationale and Causality

The N-alkylation of indazole is a classic example of a reaction where the choice of base and solvent system dictates the regiochemical outcome. The two nitrogen atoms of the indazole ring are both nucleophilic, leading to competition between N1 and N2 alkylation. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[2][3]

Our protocol employs a strong, non-coordinating base, sodium hydride (NaH), in an aprotic solvent, tetrahydrofuran (THF). This combination is known to strongly favor N1-alkylation.[3][4][5][6] The rationale is as follows:

  • Deprotonation: NaH, a hard base, efficiently deprotonates the 1H-indazole to form the indazolide anion.

  • Ion Pairing: In a solvent like THF, the sodium cation (Na⁺) coordinates with the indazolide anion. It is postulated that the Na⁺ preferentially associates with the N2 position due to its higher electron density and steric accessibility.

  • Steric Hindrance: This Na⁺ coordination at N2 sterically shields it from the incoming electrophile (2-bromopropane). Consequently, the Sₙ2 attack proceeds preferentially at the more accessible N1 position, leading to the thermodynamically favored N1-alkylated product.

In contrast, using conditions like potassium carbonate in a polar aprotic solvent such as DMF often results in poor selectivity, yielding significant amounts of the N2 isomer.[2]

N_Alkylation_Selectivity cluster_start 1H-Indazole + NaH in THF cluster_paths Reaction with 2-Bromopropane Indazole Indazolide Anion Na_ion Na+ Indazole->Na_ion Coordination at N2 N1_Product N1-Isomer (Major Product) Thermodynamically Favored Indazole->N1_Product Attack from N1 (Favored) N2_Product N2-Isomer (Minor Product) Indazole->N2_Product Attack from N2 (Disfavored) Sterically Hindered

Figure 2: Rationale for N1-selectivity in the alkylation of indazole using NaH/THF.

Experimental Protocol: Synthesis of 1-(propan-2-yl)-1H-indazole

Safety Precautions:

  • Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon).

  • Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use anhydrous THF from a freshly opened bottle or distilled from a suitable drying agent.

  • 2-Bromopropane is a volatile and harmful liquid. Handle in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents:

ReagentMW ( g/mol )Amount (10 mmol scale)Molar Eq.Notes
1H-Indazole118.141.18 g1.0
Sodium Hydride (60% in oil)40.00 (as NaH)0.44 g1.1
2-Bromopropane122.991.1 mL (1.49 g)1.2d = 1.35 g/mL
Anhydrous THF-50 mL-Solvent
Saturated NH₄Cl (aq)-20 mL-Quench
Ethyl Acetate-~100 mL-Extraction
Brine-30 mL-Wash
Anhydrous Na₂SO₄-As needed-Drying Agent

Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1H-indazole (1.18 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous THF (40 mL) and stir until the indazole is fully dissolved.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.

  • Anion Formation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture will become a thick slurry.

  • Alkylation: Re-cool the mixture to 0 °C. Add 2-bromopropane (1.1 mL, 12.0 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Work-up: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 5% to 20%) to afford 1-(propan-2-yl)-1H-indazole as a clear oil or low-melting solid.

Part II: Chlorosulfonylation of 1-(propan-2-yl)-1H-indazole

Mechanistic Rationale and Causality

The chlorosulfonylation of an activated aromatic ring, such as N-alkylated indazole, is a classic electrophilic aromatic substitution (SEAr) reaction. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, the chlorosulfonium ion (⁺SO₂Cl). The N-isopropyl group is an activating group, and substitution is generally directed to the 5- and 7-positions of the benzene portion of the indazole ring. The 5-position is typically favored due to reduced steric hindrance compared to the 7-position, which is adjacent to the fused ring system.

The reaction is highly exothermic and must be conducted at low temperatures to prevent side reactions and degradation of the starting material. The work-up procedure is critical: the reaction mixture is poured onto ice to hydrolyze the excess, highly reactive chlorosulfonic acid and precipitate the less water-soluble sulfonyl chloride product.[7]

Experimental Protocol: Synthesis of this compound

Safety Precautions:

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This reaction must be performed in a highly efficient fume hood.

  • Handle chlorosulfonic acid with extreme care, using acid-resistant gloves, a face shield, and a lab coat. Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.

  • The quenching step is highly exothermic. Ensure slow addition into a large volume of ice.

Materials and Reagents:

ReagentMW ( g/mol )Amount (8 mmol scale)Molar Eq.Notes
1-(propan-2-yl)-1H-indazole160.221.28 g1.0From Step 1
Chlorosulfonic Acid116.522.3 mL (5.6 g)6.0d = 2.43 g/mL, EXTREME CAUTION
Ice-~100 g-Quench
Dichloromethane (DCM)-~100 mL-Extraction
Brine-30 mL-Wash
Anhydrous MgSO₄ or Na₂SO₄-As needed-Drying Agent

Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask, add chlorosulfonic acid (2.3 mL, 40 mmol). Cool the flask to 0 °C in an ice/salt bath.

  • Substrate Addition: Slowly add 1-(propan-2-yl)-1H-indazole (1.28 g, 8.0 mmol) portion-wise to the stirred chlorosulfonic acid at 0 °C. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The mixture will become a dark, viscous solution.

  • Quenching: Prepare a 500 mL beaker containing a large amount of crushed ice (~100 g). With extreme caution , slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A solid precipitate should form.

  • Extraction: Once all the ice has melted, transfer the slurry to a separatory funnel. Extract the aqueous suspension with dichloromethane (3 x 30 mL).

  • Work-up: Combine the organic layers, wash with cold water (20 mL), saturated sodium bicarbonate solution (20 mL, careful, gas evolution ), and finally with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C) to avoid degradation.

  • Product: The resulting product, this compound, should be obtained as a solid and can be used in the next step without further purification or recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.

Conclusion

This application note details a reliable and regioselective two-step synthesis of this compound. By carefully selecting the reaction conditions, particularly the use of sodium hydride in THF for the N-alkylation step, high selectivity for the desired N1-isomer is achieved. The subsequent chlorosulfonylation provides a direct route to the target sulfonyl chloride, a valuable intermediate for the synthesis of novel sulfonamide derivatives in drug discovery. The protocols are designed to be scalable and reproducible, provided that all safety precautions, especially concerning the handling of sodium hydride and chlorosulfonic acid, are strictly followed.

References

  • Journal of Medicinal Chemistry. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications.
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.
  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • BenchChem. (n.d.). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.
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  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • BenchChem. (n.d.). 1H-Indole-5-sulfonyl chloride | CAS 1094209-33-2.
  • Journal of Pharmacy and Chemical Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of Chlorinated Indazoles.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • National Institutes of Health. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC.
  • Beilstein Journals. (n.d.). BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
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Sources

Protocol for N-isopropylation of 1H-indazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Regiocontrolled N-Isopropylation of 1H-Indazole-5-sulfonyl Chloride

Abstract

N-alkylated indazoles are privileged scaffolds in medicinal chemistry, frequently appearing in therapeutic agents.[1][2] A significant challenge in their synthesis is controlling the regioselectivity of alkylation at the N-1 versus the N-2 position of the indazole ring.[3][4] This guide provides a detailed examination and robust protocols for the N-isopropylation of 1H-indazole-5-sulfonyl chloride, a versatile intermediate for drug discovery. We present two distinct, field-proven methodologies designed to selectively target either the N-1 or N-2 position, thereby granting researchers access to either desired regioisomer. The protocols are grounded in established mechanistic principles, explaining the causality behind the choice of reagents and conditions to achieve thermodynamic or kinetic control.[5][6] This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive resource for the predictable and efficient synthesis of N-isopropyl indazole derivatives.

Scientific Principles: The Challenge of Indazole N-Alkylation

The synthetic utility of indazoles is often complicated by the presence of two nucleophilic nitrogen atoms, leading to mixtures of N-1 and N-2 alkylated products.[3] Understanding the factors that govern this regioselectivity is paramount for developing efficient and scalable synthetic routes.

Tautomerism and Thermodynamic Stability

The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[7][8] Consequently, reaction conditions that allow for an equilibrium to be established will typically favor the formation of the more stable N-1 substituted product.[1][9] This principle is the foundation for thermodynamically controlled alkylation strategies.

Factors Influencing Regioselectivity

The outcome of an indazole alkylation reaction is a delicate interplay of several factors:

  • Base and Solvent System: The choice of base and solvent significantly impacts the nature of the indazole anion. Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) tend to favor N-1 alkylation.[1][5] It is hypothesized that the sodium cation may coordinate with the N-2 nitrogen and an oxygen atom of a substituent at the C-3 or C-7 position, sterically directing the alkylating agent to the N-1 position.[3]

  • Nature of the Electrophile: The type of alkylating agent used can influence the reaction pathway. While simple alkyl halides are common, alternative methods can dramatically shift the regioselectivity.

  • Mitsunobu Reaction Conditions: The Mitsunobu reaction, which utilizes an alcohol, a phosphine (e.g., PPh₃), and an azodicarboxylate (e.g., DIAD or DEAD), often shows a strong preference for producing the N-2 regioisomer.[1][6][10] This kinetic control provides a reliable pathway to the less thermodynamically stable isomer.

The 5-sulfonyl chloride group on the target molecule is a strong electron-withdrawing group, which can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms, but the general principles of regiocontrol remain applicable.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Regioisomeric Products start 1H-Indazole-5-sulfonyl Chloride cond1 Protocol 1: Base (e.g., NaH), Solvent (e.g., THF) Isopropyl Halide start->cond1  Thermodynamic  Control cond2 Protocol 2: Isopropanol, PPh3, DIAD/DEAD (Mitsunobu Conditions) start->cond2  Kinetic  Control prod1 N-1 Isopropyl-1H-indazole-5-sulfonyl Chloride (Thermodynamic Product) cond1->prod1 prod2 N-2 Isopropyl-2H-indazole-5-sulfonyl Chloride (Kinetic Product) cond2->prod2

Caption: Regioselective pathways for N-isopropylation of indazole.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. 1H-indazole-5-sulfonyl chloride is corrosive and moisture-sensitive. Sodium hydride (NaH) is highly flammable and reacts violently with water. Isopropyl halides are volatile and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Highly Selective N-1 Isopropylation (Thermodynamic Control)

This protocol is optimized to favor the thermodynamically more stable N-1 regioisomer by using a strong hydride base in an aprotic solvent.[5]

Materials and Reagents

  • 1H-Indazole-5-sulfonyl chloride (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • 2-Bromopropane or 2-Iodopropane (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Methodology

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 1H-indazole-5-sulfonyl chloride (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH dispersion (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution will occur.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole anion.

  • Alkylation: Re-cool the mixture to 0 °C and add the isopropyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For less reactive halides, gentle heating to 50 °C may be required to drive the reaction to completion.[10]

  • Workup: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-1 isopropyl-1H-indazole-5-sulfonyl chloride.

Protocol 2: Selective N-2 Isopropylation (Mitsunobu Reaction)

This protocol leverages the Mitsunobu reaction, which provides a reliable method for accessing the kinetically favored N-2 regioisomer with high selectivity.[6][11]

Materials and Reagents

  • 1H-Indazole-5-sulfonyl chloride (1.0 equiv)

  • Isopropanol (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Methodology

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1H-indazole-5-sulfonyl chloride (1.0 equiv), isopropanol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Concentration: Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the crude mixture directly by flash column chromatography on silica gel. The byproducts are typically less polar than the desired products, allowing for effective separation of the N-2 isopropyl-2H-indazole-5-sulfonyl chloride.

Caption: Experimental workflow for Protocol 1 (N-1 Isopropylation).

Purification and Characterization

Separating N-1 and N-2 isomers can be challenging but is typically achievable using silica gel chromatography.[9][12] The identity and regiochemistry of the products must be confirmed unambiguously.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The regiochemistry is definitively assigned using 2D NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), which can show a correlation between the N-isopropyl CH proton and the C-7a or C-3 carbon of the indazole ring, distinguishing the N-1 and N-2 isomers.[5] NOESY experiments can also be used to confirm assignments through spatial correlations.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.[2]

Summary of Protocols and Expected Outcomes

The following table summarizes the key parameters and expected results for the described protocols, based on analogous systems reported in the literature.

ParameterProtocol 1: N-1 SelectionProtocol 2: N-2 Selection
Reaction Type SN2 AlkylationMitsunobu Reaction
Key Reagents NaH, Isopropyl HalidePPh₃, DIAD/DEAD, Isopropanol
Solvent Anhydrous THFAnhydrous THF
Control Element ThermodynamicKinetic
Expected Major Product N-1 Isopropyl IsomerN-2 Isopropyl Isomer
Typical N-1:N-2 Ratio >95:5[1][5]<10:90[6][10]
Reference [1][5][10][6][10][11][13]

References

  • Marri, S. R., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Available at: [Link]

  • Rossi, S., et al. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. Available at: [Link]

  • Alam, S. & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Arkivoc. Available at: [Link]

  • Alam, S. & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC - NIH. Available at: [Link]

  • Bram, G., et al. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. Available at: [Link]

  • Li, Z., et al. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. RSC Publishing. Available at: [Link]

  • O'Meally, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

  • O'Meally, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Available at: [Link]

  • Alam, S. & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. Available at: [Link]

  • Bouziane, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • Alam, S. & Keating, M. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Sharma, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

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Strategic Synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonamides: A Detailed Protocol for Amine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Introduction: The Privileged Indazole Sulfonamide Scaffold

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] When coupled with a sulfonamide moiety, the resulting indazole-sulfonamide core structure gives rise to molecules with significant therapeutic potential, targeting a range of diseases.[2][3][4] A prominent example is Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, which features this critical chemical architecture.[2][5]

The reaction of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride with primary amines is a fundamental transformation for building libraries of novel drug candidates. The isopropyl group at the N1 position of the indazole can enhance solubility and modulate binding interactions, while the sulfonamide linkage provides a robust connection point for diverse amine-containing fragments, allowing for extensive structure-activity relationship (SAR) studies.[6]

This application note provides a comprehensive, field-proven guide for researchers engaged in drug discovery. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a robust and self-validating protocol for the efficient and reliable synthesis of N-substituted 1-(propan-2-yl)-1H-indazole-5-sulfonamides.

Part 1: Mechanistic Rationale and Core Principles

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds through a well-understood mechanism that is foundational to the synthesis of this class of compounds.

1.1 The Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine (the nucleophile) attacking the electrophilic sulfur atom of the this compound.[7] The highly electronegative oxygen and chlorine atoms attached to the sulfur atom create a significant partial positive charge, making it susceptible to nucleophilic attack.

1.2 The Role of the Base: This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion. Simultaneously, a proton is removed from the nitrogen atom, a step that is critical for driving the reaction to completion. An organic base, such as triethylamine (Et₃N) or pyridine, is employed as an acid scavenger to neutralize the hydrochloric acid (HCl) generated in situ.[8][9] Without a base, the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.[9] Typically, a slight excess of the base (1.2-2.0 equivalents) is used to ensure the complete neutralization of HCl and to catalyze the final deprotonation step.

1.3 Controlling Reaction Conditions: The reaction is often initiated at a reduced temperature (e.g., 0 °C) to manage the initial exotherm and prevent potential side reactions.[10] Once the addition of the sulfonyl chloride is complete, the reaction is typically allowed to warm to ambient temperature to ensure it proceeds to completion.[10]

Reaction Mechanism Overview

G cluster_reactants Reactants cluster_process Reaction Process cluster_byproducts Byproducts Indazole This compound (Electrophile) Intermediate Tetrahedral Intermediate Indazole->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH₂) (Nucleophile) Amine->Intermediate Product N-substituted-1-(propan-2-yl)-1H- indazole-5-sulfonamide Intermediate->Product Chloride Elimination & Proton Abstraction (Base) Salt Triethylammonium Chloride (Et₃N·HCl)

Caption: General mechanism for sulfonamide formation.

Part 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution and adherence to the characterization steps will ensure the desired product's identity and purity.

2.1 Materials and Reagents

  • Substrates: this compound (≥97%), Primary Amine (≥98%)

  • Base: Triethylamine (Et₃N, ≥99%, distilled) or Pyridine (anhydrous, ≥99.8%)

  • Solvent: Dichloromethane (DCM, anhydrous, ≥99.8%) or Tetrahydrofuran (THF, anhydrous, ≥99.9%)

  • Work-up Reagents: 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (Brine) solution, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Purification: Silica Gel (for column chromatography, 230-400 mesh)

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice-water bath, separatory funnel, rotary evaporator, standard glassware.

SAFETY PRECAUTION: Sulfonyl chlorides are moisture-sensitive and corrosive. All operations should be conducted in a certified fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

2.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.). Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution. Stir the mixture for 5-10 minutes at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial for controlling the reaction rate.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes. Causality Note: Slow addition prevents a rapid temperature increase and minimizes the formation of potential side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 6-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to initiate drying).

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to afford the final sulfonamide.

Experimental Workflow Diagram

G A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. Stir 6-18h at RT (Monitor by TLC) C->D E 5. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (e.g., MgSO₄) E->F G 7. Concentrate in vacuo F->G H 8. Purify via Column Chromatography G->H I 9. Characterize Product (NMR, MS, IR) H->I

Caption: Standard workflow for synthesis and purification.

Part 3: Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized sulfonamide.

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-H proton of the sulfonamide (often a broad singlet, ~8-10 ppm), aromatic protons of the indazole ring, a septet and doublet for the isopropyl group, and signals characteristic of the specific primary amine used.[3][11]
¹³C NMR Characteristic signals for the aromatic carbons of the indazole core, the aliphatic carbons of the isopropyl group, and carbons from the amine fragment.[4][12]
Mass Spec (MS) A prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the target compound.[3][4]
IR Spectroscopy Strong characteristic absorption bands for the SO₂ group: asymmetric stretching (~1320-1350 cm⁻¹) and symmetric stretching (~1140-1160 cm⁻¹). An S-N stretching band may also be observed (~900 cm⁻¹).[11]

Part 4: Troubleshooting and Advanced Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive (hydrolyzed) sulfonyl chloride. 2. Sterically hindered or poorly nucleophilic amine. 3. Insufficient base.1. Use fresh or properly stored sulfonyl chloride; ensure anhydrous conditions. 2. Increase reaction temperature (e.g., reflux in THF) or extend reaction time. 3. Increase the equivalents of base to 2.0.
Multiple Products 1. Reaction with a secondary amine impurity. 2. The primary amine contains other nucleophilic sites.1. Ensure the purity of the starting amine. 2. Use protecting group strategies for other nucleophilic functional groups (e.g., -OH, -SH).
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the eluent system for column chromatography. If the product is basic, adding 1% triethylamine to the eluent can improve peak shape. If acidic, a small amount of acetic acid may help.

Conclusion

The synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonamides via the reaction of the corresponding sulfonyl chloride with primary amines is a robust and highly adaptable method crucial for modern drug discovery. The detailed protocol and mechanistic insights provided herein offer researchers a reliable framework for accessing a diverse range of novel chemical entities. By understanding the causality behind each step—from temperature control to the role of the base—scientists can confidently troubleshoot and optimize this key transformation, accelerating the development of next-generation therapeutics.

References

  • Saghdani, N., Chihab, A., El Brahmi, N., & El Kazzouli, S. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molbank, 2024, M1858. Available from: [Link]

  • ResearchGate. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Available from: [Link]

  • Google Patents. (2011). Method of synthesizing 1H-indazole compounds. US8022227B2.
  • National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • ACS Publications. (2014). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • Google Patents. (2019). Synthetic method of pazopanib hydrochloride raw material trimer impurity. CN110143951A.
  • Google Patents. (2021). A novel process for preparation of pazopanib hydrochloride. WO2021162647A1.
  • ResearchGate. (2025). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Available from: [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. Available from: [Link]

  • IP Innovative Publication Pvt. Ltd. (2021). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Available from: [Link]

  • MDPI. (2023). Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. Available from: [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Available from: [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • Semantic Scholar. (2022). Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Pre. Available from: [Link]

  • ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of.... Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2019). 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. Available from: [Link]

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Experimental procedure for preparing sulfonamides using 1-isopropyl-1H-indazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Experimental Procedure for Preparing Sulfonamides using 1-isopropyl-1H-indazole-5-sulfonyl chloride

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Indazole-Sulfonamide Scaffold

In the landscape of modern medicinal chemistry, the fusion of privileged scaffolds is a cornerstone of rational drug design. The indazole nucleus is one such scaffold, renowned for its versatile biological activity, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2] When chemically linked to a sulfonamide moiety—a pharmacophore celebrated for its own extensive history of therapeutic success—the resulting indazole-sulfonamide architecture presents a powerful platform for developing novel therapeutic agents.[3]

This guide provides a detailed, field-proven protocol for the synthesis of N-substituted sulfonamides starting from the key intermediate, 1-isopropyl-1H-indazole-5-sulfonyl chloride . This sulfonyl chloride is a versatile electrophile, readily reacting with a diverse range of primary and secondary amines to generate a library of novel sulfonamide derivatives. The causality behind each experimental step is explained to empower researchers not just to follow a procedure, but to understand and troubleshoot the synthesis with scientific rigor.

Core Reaction Principle and Mechanism

The fundamental reaction is a nucleophilic substitution at the sulfonyl group. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[4]

G cluster_reactants Reactants cluster_conditions Conditions R1 1-isopropyl-1H-indazole-5-sulfonyl chloride Product N-substituted 1-isopropyl-1H-indazole-5-sulfonamide R1->Product Nucleophilic Attack Amine Primary or Secondary Amine (R'R''NH) Amine->Product Base Base (e.g., Pyridine, TEA) Byproduct [Base-H]⁺Cl⁻ (Salt) Base->Byproduct Solvent Anhydrous Solvent (e.g., DCM)

Caption: General reaction scheme for sulfonamide synthesis.

Detailed Experimental Protocol: Synthesis of a Model Compound

This protocol details the synthesis of 5-(morpholinosulfonyl)-1-isopropyl-1H-indazole as a representative example.

Part 1: Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (Example)Mmol (Example)Notes
1-isopropyl-1H-indazole-5-sulfonyl chlorideC₁₀H₁₁ClN₂O₂S274.73500 mg1.82Key electrophile. Must be handled under anhydrous conditions.
MorpholineC₄H₉NO87.12174 mg (174 µL)2.00 (1.1 eq)Nucleophile. Ensure it is anhydrous.
PyridineC₅H₅N79.10288 mg (294 µL)3.64 (2.0 eq)Base and catalyst. Use anhydrous grade.
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-Anhydrous solvent.
Deionized WaterH₂O18.02~50 mL-For aqueous workup.
1 M Hydrochloric Acid (HCl)HCl36.46~20 mL-To remove excess pyridine.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~20 mL-To neutralize any remaining acid.
Brine (Saturated NaCl solution)NaCl58.44~20 mL-To aid phase separation and remove water.
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-Drying agent.
Part 2: Step-by-Step Synthesis & Workup
  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL round-bottom flask. Dry the flask thoroughly with a heat gun under vacuum and allow it to cool under a nitrogen or argon atmosphere. This step is critical to prevent the hydrolysis of the sulfonyl chloride starting material.

    • To the flask, add morpholine (1.1 eq) and anhydrous dichloromethane (10 mL).

    • Add anhydrous pyridine (2.0 eq). The use of excess base ensures complete neutralization of the HCl byproduct.

    • Cool the resulting solution to 0 °C in an ice-water bath. This mitigates the exothermic nature of the reaction, preventing potential side reactions.

  • Addition of Sulfonyl Chloride:

    • In a separate, dry vial, dissolve 1-isopropyl-1H-indazole-5-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (10 mL).

    • Add this solution dropwise to the cooled amine solution over 10-15 minutes using a dropping funnel or syringe. A slow, controlled addition is key to maintaining a low temperature and achieving a high yield.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for 4-6 hours.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting sulfonyl chloride. A typical mobile phase is 30% ethyl acetate in hexanes. The product should have a lower Rf value than the starting sulfonyl chloride.

  • Aqueous Workup:

    • Once the reaction is complete (as indicated by TLC), transfer the mixture to a 125 mL separatory funnel.

    • Add deionized water (20 mL) and shake. Separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocols

The crude product often contains minor impurities and requires purification to meet analytical standards.

Protocol A: Flash Column Chromatography

This is the most common method for purifying sulfonamides of moderate polarity.

  • Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes). Pack a glass column with the slurry.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, load this solid onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%). The polarity of the solvent system is gradually increased to first elute non-polar impurities, followed by the desired product.

  • Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and evaporate the solvent to obtain a purified solid.

Protocol B: Recrystallization

If the product is highly crystalline, recrystallization is an excellent and scalable purification method.

  • Solvent Selection: Choose a solvent or solvent system in which the sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol-water mixtures are often effective.[5]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it just dissolves completely.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.

  • Isolation: Once crystallization is complete, cool the flask further in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Characterization and Data Validation

The identity and purity of the final compound must be confirmed using spectroscopic methods.

TechniqueExpected Results for 5-(morpholinosulfonyl)-1-isopropyl-1H-indazole
¹H NMR (CDCl₃, 500 MHz)δ ~8.4 (s, 1H, indazole H-4), ~8.0 (s, 1H, indazole H-7), ~7.6 (d, 1H, indazole H-6), ~4.8 (sept, 1H, CH of isopropyl), ~3.7 (t, 4H, morpholine CH₂-O), ~3.0 (t, 4H, morpholine CH₂-N), ~1.6 (d, 6H, CH₃ of isopropyl).[7][8]
¹³C NMR (CDCl₃, 126 MHz)Signals corresponding to aromatic carbons of the indazole ring, the aliphatic carbons of the isopropyl and morpholine groups. The absence of starting material signals confirms reaction completion.[9][10]
HRMS (ESI+) Calculated m/z for C₁₄H₁₉N₃O₃S [M+H]⁺. The observed mass should be within 5 ppm of the calculated value, confirming the elemental composition.[1][11][12]
FT-IR (ATR)Characteristic strong asymmetric and symmetric stretching bands for the S=O group around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[13][14]
HPLC Analysis should show a single major peak, with purity typically >95% for use in biological assays.

Experimental Workflow Visualization

The entire process, from initial reaction to final validation, can be summarized in the following workflow.

G cluster_synthesis Synthesis cluster_workup Isolation cluster_purification Purification cluster_analysis Validation setup 1. Reaction Setup (Amine + Base in DCM, 0°C) addition 2. Dropwise Addition (Sulfonyl Chloride Solution) setup->addition stir 3. Reaction (Warm to RT, Stir 4-6h) addition->stir extract 4. Aqueous Workup (Wash with H₂O, HCl, NaHCO₃) stir->extract dry 5. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) extract->dry purify 6. Purify Crude Product (Chromatography or Recrystallization) dry->purify analysis 7. Characterization (NMR, MS, IR, HPLC) purify->analysis

Caption: Complete experimental workflow for sulfonamide synthesis.

Safety and Handling

  • Sulfonyl chlorides are moisture-sensitive and corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. Always handle it in a well-ventilated fume hood.

  • Dichloromethane (DCM) is a volatile chlorinated solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

  • The reaction between the amine and sulfonyl chloride is exothermic. Proper temperature control is essential to ensure safety and reaction selectivity.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.
  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.
  • INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online.
  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. ACS Publications.
  • Byproduct identification and removal in sulfonamide synthesis. Benchchem.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
  • Sulfonamide purification process. Google Patents.
  • N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. RSC Publishing.
  • The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Crystallization of Sulfanilamide. YouTube.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Unknown Source.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Mechanistic proposal for the sulfonylation of amines. . Available at:

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Application Notes and Protocols: Leveraging 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the strategic use of the novel fragment, 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride, in modern drug discovery campaigns. This document outlines the scientific rationale for its application, detailed experimental protocols for its synthesis and screening, and expert insights into data interpretation and hit-to-lead development.

Introduction: The Strategic Value of the Indazole Scaffold in Drug Discovery

The indazole core is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1] This nitrogen-containing heterocyclic system is a key component in numerous FDA-approved drugs and clinical candidates, demonstrating its utility across a range of therapeutic areas including oncology, inflammation, and pain management.[1][2] Indazole derivatives have shown significant promise as inhibitors of protein kinases, a critical class of enzymes often dysregulated in cancer.[3] Marketed drugs such as axitinib and pazopanib, both potent kinase inhibitors, feature the indazole motif, underscoring its importance in targeting ATP-binding sites.[3]

The combination of an indazole core with a sulfonamide or sulfonyl chloride functional group further enhances its potential in drug discovery.[2][4] The sulfonamide moiety can act as a bioisostere for other functional groups and participate in key hydrogen bonding interactions within a target's active site. The sulfonyl chloride group, on the other hand, introduces the potential for covalent interactions with nucleophilic residues on a protein target, a strategy that can lead to highly potent and selective inhibitors.[5][6]

This guide focuses on a specific, strategically designed fragment: This compound . The N-isopropyl group offers a balance of lipophilicity and metabolic stability, while the 5-sulfonyl chloride provides a reactive handle for both covalent targeting and straightforward derivatization in hit-to-lead optimization.

Physicochemical Properties for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful methodology for identifying novel starting points for drug development.[7] It involves screening small, low-molecular-weight compounds ("fragments") that typically bind to a target with low affinity but do so efficiently.[7] The design of a successful fragment library is crucial, with adherence to the "Rule of Three" being a common guideline.[8]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value"Rule of Three" Compliance
Molecular Weight~258.72 g/mol Yes (< 300)
cLogP~2.5Yes (< 3)
Hydrogen Bond Donors0Yes (≤ 3)
Hydrogen Bond Acceptors3 (2xN, 2xO in SO2)Yes (≤ 3)
Rotatable Bonds2Yes (≤ 3)

Note: These values are estimations based on the chemical structure and may vary slightly from experimental measurements.

The predicted properties of this compound align well with the principles of FBDD, making it an excellent candidate for inclusion in a fragment screening library.[8][9]

Synthesis Protocol

Scheme 1: Proposed Synthesis of this compound

G A 5-Nitro-1H-indazole B 1-(propan-2-yl)-5-nitro-1H-indazole A->B Isopropyl bromide, K2CO3, DMF C 1-(propan-2-yl)-1H-indazol-5-amine B->C H2, Pd/C, EtOH D 1-(propan-2-yl)-1H-indazole-5-diazonium salt C->D NaNO2, HCl, 0°C E This compound D->E SO2, CuCl2, AcOH

Caption: Proposed synthetic route for this compound.

Step-by-Step Protocol:

  • N-Alkylation: To a solution of 5-nitro-1H-indazole in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate. Then, add isopropyl bromide and heat the reaction mixture to afford 1-(propan-2-yl)-5-nitro-1H-indazole.

  • Nitro Reduction: The nitro group of 1-(propan-2-yl)-5-nitro-1H-indazole is reduced to an amine. A standard method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like ethanol under a hydrogen atmosphere. This will yield 1-(propan-2-yl)-1H-indazol-5-amine.

  • Diazotization: The resulting amine is then diazotized. Dissolve the 1-(propan-2-yl)-1H-indazol-5-amine in an acidic solution (e.g., hydrochloric acid) and cool to 0-5°C. Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.

  • Sulfonylation: The diazonium salt is then converted to the sulfonyl chloride. This can be achieved by reacting it with sulfur dioxide in the presence of a copper(II) chloride catalyst in a solvent like acetic acid. The product, this compound, can then be isolated and purified using standard techniques such as extraction and chromatography.

Application in Fragment Screening: A Dual-Purpose Fragment

This compound can be employed in FBDD campaigns in two distinct modes: as a non-covalent fragment to identify initial binding interactions and as a covalent fragment to target nucleophilic residues.

Non-Covalent Screening Cascade

In this mode, the primary goal is to identify weak but specific binding of the indazole scaffold to the target protein. The sulfonyl chloride moiety in this context serves as a versatile handle for future chemical elaboration rather than a reactive warhead.

Caption: A typical non-covalent fragment screening workflow.

Protocol: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions characteristic of fragment binding.[12]

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in the running buffer to the desired screening concentrations (typically in the µM to mM range).

  • SPR Analysis: Inject the fragment solutions over the immobilized protein surface and a reference flow cell. Monitor the change in response units (RU) to detect binding.

  • Data Analysis: Fit the binding data to a steady-state affinity model to determine the dissociation constant (KD). Hits are typically classified as fragments that show a concentration-dependent binding response.

Protocol: Hit Validation using Saturation-Transfer Difference (STD) NMR

STD-NMR is a powerful technique to confirm direct binding and can provide information about which parts of the fragment are in close contact with the protein.

  • Sample Preparation: Prepare a solution of the target protein in a suitable deuterated buffer. Add the fragment from a stock solution to a final concentration where binding is expected based on SPR data.

  • NMR Spectroscopy: Acquire a 1D proton NMR spectrum of the fragment in the presence and absence of the protein.

  • STD Experiment: Perform the STD-NMR experiment by selectively saturating the protein resonances and observing the transfer of saturation to the bound fragment.

  • Data Analysis: A positive STD signal for the fragment's protons confirms binding. The relative intensities of the STD signals can indicate the binding epitope of the fragment.

Covalent Fragment Screening

The sulfonyl chloride group is a moderately reactive electrophile that can form a covalent bond with nucleophilic amino acid residues such as lysine, tyrosine, or serine.[5][6] This approach is particularly useful for targets that are considered "undruggable" by traditional small molecules.[12]

Caption: Workflow for covalent fragment screening and hit validation.

Protocol: Intact Protein Mass Spectrometry for Covalent Hit Identification

This method directly detects the formation of a covalent adduct between the protein and the fragment.[12][13]

  • Incubation: Incubate the purified target protein with an excess of this compound at a controlled temperature and pH for a defined period. Include a control sample of the protein without the fragment.

  • Sample Preparation: Quench the reaction and desalt the protein sample to remove unbound fragment and buffer components.

  • Mass Spectrometry: Analyze the protein samples by electrospray ionization mass spectrometry (ESI-MS).

  • Data Analysis: Compare the mass spectrum of the protein incubated with the fragment to the control. A mass shift corresponding to the molecular weight of the fragment minus HCl indicates a covalent modification.

Protocol: Peptide Mapping by LC-MS/MS to Identify the Site of Modification

Once a covalent hit is confirmed, it is crucial to identify the specific amino acid residue that has been modified.[13]

  • Proteolytic Digestion: Covalently label the protein with the fragment as described above. Denature the protein and digest it into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. Look for a peptide with a mass modification corresponding to the fragment. The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid residue that was covalently labeled.

Target Families and Mechanistic Insights: Focus on Kinases

The indazole scaffold is a well-established "hinge-binder" for protein kinases, making this target class a prime candidate for screening with this compound.[3][14][15][16][17] Kinases such as those in the PI3K/AKT/mTOR and MAPK pathways are frequently dysregulated in cancer and are attractive targets.[2][4][15]

G cluster_0 Potential Targets for Indazole-based Fragments Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K activates RAS RAS RTK->RAS activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Factors Transcription Factors ERK->Transcription Factors Transcription Factors->Cell Growth & Proliferation

Caption: Simplified kinase signaling pathways highlighting potential targets.

A fragment hit from either a non-covalent or covalent screen against a kinase would provide a valuable starting point for structure-based drug design. For example, a crystal structure of the fragment bound to a kinase could reveal key interactions with the hinge region and identify nearby pockets that can be exploited to enhance potency and selectivity.[18] In the case of a covalent inhibitor, the structure would confirm the modified residue and guide the optimization of the indazole scaffold to improve non-covalent interactions and fine-tune the reactivity of the sulfonyl chloride.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound represents a strategically designed fragment with significant potential in drug discovery. Its privileged indazole core, favorable physicochemical properties, and dual-purpose sulfonyl chloride moiety make it a versatile tool for both non-covalent and covalent fragment-based approaches. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this and similar fragments in their quest for novel therapeutics, particularly in the highly competitive and impactful field of kinase inhibitor discovery.

References

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Fragment-based covalent ligand discovery. (2021). National Institutes of Health. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Institutes of Health. Available at: [Link]

  • Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. (2017). PubMed. Available at: [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). PubMed. Available at: [Link]

  • (PDF) Covalent fragment libraries in drug discovery. ResearchGate. Available at: [Link]

  • Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. (2014). PubMed. Available at: [Link]

  • Method of synthesizing 1H-indazole compounds. Google Patents.
  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). MDPI. Available at: [Link]

  • Fragment Collections. Cambridge MedChem Consulting. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2011). ACS Publications. Available at: [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. Available at: [Link]

  • How Screening Covalent Libraries Lands Hits Where Others Fail. Oncodesign Services. Available at: [Link]

  • Indene-based scaffolds. 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists. (2009). PubMed. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2017). National Institutes of Health. Available at: [Link]

  • Comprehensive analysis of commercial fragment libraries. (2022). National Institutes of Health. Available at: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ResearchGate. Available at: [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). PubMed. Available at: [Link]

  • Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. (2017). PubMed. Available at: [Link]

  • Fragment-based drug discovery-the importance of high-quality molecule libraries. (2022). PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Indazole-Based Kinase Inhibitors Using 1-(propan-2-yl)-1H-indazole-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The indazole scaffold is a privileged structure in this field, found in several FDA-approved anticancer drugs like axitinib and pazopanib.[2][3] This technical guide provides a comprehensive overview and a detailed protocol for the application of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride as a key building block in the synthesis of potent kinase inhibitors. We will focus on the synthesis of a representative N-aryl sulfonamide targeting the Pim kinase family, a group of serine/threonine kinases implicated in oncology.[4][5]

Introduction: The Central Role of Kinase Inhibition and the Indazole Scaffold

The human kinome comprises over 500 protein kinases that act as molecular switches, controlling a vast array of cellular processes from proliferation and differentiation to apoptosis.[1] In cancer, mutations or overexpression of kinases can lead to uncontrolled cell growth and survival.[6] Consequently, targeting the ATP-binding site of these enzymes with small molecule inhibitors is a clinically validated and highly successful therapeutic strategy.[7]

The indazole core has emerged as a highly effective "hinge-binding" motif.[8] This bicyclic aromatic system is adept at forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural element that connects the N- and C-lobes of the kinase domain. This interaction provides a strong anchoring point for the inhibitor, contributing significantly to its potency and selectivity. This guide focuses on leveraging the reactivity of this compound to construct novel kinase inhibitor candidates.

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Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF PIM Pim Kinase RAS->PIM MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., c-Myc) ERK->Transcription Downstream Downstream Effectors (e.g., BAD, p27) PIM->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates Inhibitor Indazole-Sulfonamide Kinase Inhibitor Inhibitor->PIM Inhibits ATP Binding

Caption: Simplified kinase signaling pathway leading to cell proliferation.

The Reagent: this compound

This key intermediate combines two crucial functionalities for kinase inhibitor design:

  • The 1-(propan-2-yl)-1H-indazole Core: The N-alkylation of the indazole ring, in this case with an isopropyl group, serves a critical purpose. It prevents the indazole NH from acting as a hydrogen bond donor, which can be crucial for achieving specific binding orientations within the ATP pocket. Furthermore, the isopropyl group can occupy a small hydrophobic pocket, enhancing binding affinity and modulating physicochemical properties such as solubility.

  • The 5-sulfonyl Chloride Group: The sulfonyl chloride is a highly reactive electrophile, primed for reaction with nucleophiles, most commonly primary or secondary amines, to form stable sulfonamide linkages.[9] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for medicinal chemistry applications where molecular diversity is key. The resulting sulfonamide group is a versatile linker that can act as a hydrogen bond acceptor and provides a vector to position other pharmacophoric elements into specific regions of the kinase active site.[10]

Synthetic Strategy: Targeting Pim Kinases

To illustrate the utility of This compound , we will synthesize a representative inhibitor targeting the Pim kinase family. Pim kinases are attractive oncology targets due to their role in regulating cell cycle progression and apoptosis.[5][11]

Our target molecule is N-(4-methoxyphenyl)-1-(propan-2-yl)-1H-indazole-5-sulfonamide . This structure is designed to place the indazole core in the hinge region, while the 4-methoxyphenyl group explores a solvent-exposed region, which can be modified to optimize potency and pharmacokinetic properties.

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Synthesis_Scheme reagent1 This compound (Building Block) plus + reagent2 4-Methoxyaniline (Nucleophile) arrow Pyridine, DCM 0 °C to rt, 12 h reagent2->arrow product N-(4-methoxyphenyl)-1-(propan-2-yl)-1H-indazole-5-sulfonamide (Target Inhibitor) arrow->product

Caption: Reaction scheme for the synthesis of the target kinase inhibitor.

Detailed Experimental Protocol

This protocol describes the synthesis of N-(4-methoxyphenyl)-1-(propan-2-yl)-1H-indazole-5-sulfonamide.

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Sulfonyl chlorides are corrosive and moisture-sensitive. Pyridine is a flammable and toxic base.

Materials & Reagents
ReagentCAS NumberMW ( g/mol )PuritySupplier
This compound1339217-64-9258.72>95%Commercial
4-Methoxyaniline (p-anisidine)104-94-9123.15>98%Commercial
Pyridine, anhydrous110-86-179.10>99.8%Commercial
Dichloromethane (DCM), anhydrous75-09-284.93>99.8%Commercial
Hydrochloric Acid (HCl), 1M aq.7647-01-0-1 MPrepared
Saturated Sodium Bicarbonate (NaHCO₃), aq.144-55-8-Sat.Prepared
Brine (Saturated NaCl), aq.7647-14-5-Sat.Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Commercial
Silica Gel for Column Chromatography7631-86-9-60 ÅCommercial
Ethyl Acetate & Hexanes141-78-6/110-54-3-HPLC GradeCommercial
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add This compound (259 mg, 1.0 mmol, 1.0 eq).

    • Add anhydrous Dichloromethane (DCM, 10 mL) to dissolve the sulfonyl chloride.

    • Place the flask under a nitrogen atmosphere and cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • To the cooled solution, add 4-methoxyaniline (135 mg, 1.1 mmol, 1.1 eq).

    • Slowly add anhydrous Pyridine (161 µL, 2.0 mmol, 2.0 eq) dropwise via syringe. The pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature while stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-16 hours.

  • Workup:

    • Once the starting material is consumed, dilute the reaction mixture with DCM (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (15 mL), and finally brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(4-methoxyphenyl)-1-(propan-2-yl)-1H-indazole-5-sulfonamide as a white to off-white solid.

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Workflow_Diagram start Dissolve Reagents in DCM (0 °C) reaction Stir at Room Temperature (12-16 h) start->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Aqueous Workup (HCl, NaHCO₃, Brine) tlc->workup Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Silica Gel Chromatography dry->purify product Isolate Pure Product purify->product

Caption: Experimental workflow for synthesis and purification.

Characterization & Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • Expected Yield: 65-85%.

ParameterValue
Target Product N-(4-methoxyphenyl)-1-(propan-2-yl)-1H-indazole-5-sulfonamide
Molecular Formula C₁₇H₁₉N₃O₃S
Molecular Weight 345.42 g/mol
Appearance White to off-white solid
Typical Yield 75%
Purification Method Flash Column Chromatography

Trustworthiness & Causality: Why This Protocol Works

  • Solvent Choice: Anhydrous DCM is an excellent choice as it is a relatively non-polar, aprotic solvent that readily dissolves the reactants but does not participate in the reaction. Its low boiling point facilitates easy removal post-reaction.

  • Base Selection: Pyridine is a mild, non-nucleophilic base sufficient to scavenge the HCl generated. Using a tertiary amine like triethylamine is also a common alternative. The use of two equivalents ensures the reaction goes to completion by keeping the reaction medium from becoming acidic, which could protonate the aniline nucleophile and halt the reaction.

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm of the reaction between the highly reactive sulfonyl chloride and the amine. Allowing it to warm to room temperature provides sufficient energy for the reaction to proceed to completion without promoting side reactions.

  • Workup Logic: The acidic wash (1M HCl) protonates the basic pyridine, making it water-soluble and easily removed from the organic layer. The subsequent basic wash (NaHCO₃) removes any residual acid. This ensures a clean crude product, simplifying the final purification step.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. The protocol detailed herein demonstrates a robust and efficient method for its coupling with an amine to form an indazole-sulfonamide scaffold. This straightforward, high-yielding reaction allows for the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery programs targeting kinases and other important enzyme families.

References

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved January 20, 2026, from [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025, June 21). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021, July 20). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. (2009, January 8). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • The recent progress of sulfonamide in medicinal chemistry. (2022, June 9). ResearchGate. Retrieved January 20, 2026, from [Link]

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One-pot synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

One-Pot Synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonamides

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds. When combined with a sulfonamide moiety, the resulting derivatives exhibit a broad range of biological activities, making them highly valuable in drug discovery. This application note details a robust and efficient one-pot synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonamides, starting from commercially available 1H-indazole-5-sulfonyl chloride. This protocol is designed for researchers in synthetic chemistry and drug development, offering a streamlined approach that minimizes purification steps and maximizes yield. The procedure leverages the principles of regioselective N-alkylation followed by in-situ sulfonamide formation, providing a practical and scalable method for accessing this important class of molecules.

Introduction: The Significance of Indazole-Sulfonamides

Indazoles and their derivatives are at the forefront of modern medicinal chemistry, serving as the core scaffold for a variety of therapeutic agents.[1] Their bioisosteric relationship with indoles allows them to interact with a wide range of biological targets. The incorporation of a sulfonamide group can further enhance their therapeutic potential by improving physicochemical properties and providing additional hydrogen bonding interactions with target proteins.[2]

Traditional multi-step syntheses of N-alkylated indazole sulfonamides can be time-consuming and often result in lower overall yields due to the need for isolation and purification of intermediates.[3] A one-pot synthesis offers a significant advantage by reducing reaction time, solvent usage, and waste generation, thereby improving the overall efficiency and cost-effectiveness of the process.[4][5] This guide provides a detailed protocol for a one-pot synthesis that combines N1-isopropylation and sulfonamide formation in a single reaction vessel.

Mechanistic Rationale and Workflow

The one-pot synthesis is designed as a sequential addition of reagents, capitalizing on the differential reactivity of the functional groups in the starting material, 1H-indazole-5-sulfonyl chloride. The overall workflow is depicted in the diagram below.

One_Pot_Synthesis cluster_0 Reaction Vessel (Anhydrous Aprotic Solvent, e.g., THF) A 1H-Indazole-5-sulfonyl chloride B Addition of Strong Base (e.g., NaH) A->B Step 1 C Formation of Indazole Anion B->C Deprotonation D Addition of Isopropyl Halide (e.g., 2-Iodopropane) C->D Step 2 E Regioselective N1-Alkylation D->E F 1-Isopropyl-1H-indazole-5-sulfonyl chloride (Intermediate) E->F Intermediate Formation G Addition of Amine (R1R2NH) F->G Step 3 H Sulfonamide Formation G->H I Target Product: 1-(propan-2-yl)-1H-indazole-5-sulfonamide H->I Final Product

Figure 1: Workflow for the one-pot synthesis.

The reaction proceeds through two key stages:

  • Regioselective N1-Alkylation: The indazole nitrogen is first deprotonated using a strong, non-nucleophilic base such as sodium hydride (NaH). This generates the indazole anion. The subsequent addition of an isopropyl halide results in alkylation. The N1 position is generally favored thermodynamically and can be selectively functionalized under these conditions.[6][7] The choice of a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is crucial for this step.[8]

  • In-situ Sulfonamide Formation: Once the N-alkylation is complete, the desired amine is introduced directly into the reaction mixture. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form the corresponding sulfonamide. This reaction is typically rapid and proceeds to completion at room temperature.

Detailed Experimental Protocol

3.1. Reagents and Equipment

  • Reagents:

    • 1H-Indazole-5-sulfonyl chloride

    • Sodium hydride (60% dispersion in mineral oil)

    • 2-Iodopropane (or 2-bromopropane)

    • Amine of choice (e.g., ammonia in a solvent, or a primary/secondary amine)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for column chromatography (if necessary)

3.2. Step-by-Step Procedure

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 1H-indazole-5-sulfonyl chloride (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approximately 0.1 M concentration relative to the starting material). Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • N-Alkylation: Add 2-iodopropane (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Sulfonamide Formation: Cool the reaction mixture back to 0 °C. Slowly add a solution of the desired amine (2.0-3.0 eq) in a suitable solvent. Stir the reaction at room temperature for an additional 1-2 hours, or until the reaction is complete.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Reagent Quantities and Properties (Example for a 1 mmol scale)

ReagentMW ( g/mol )EquivalentsAmount
1H-Indazole-5-sulfonyl chloride216.641.0217 mg
Sodium Hydride (60%)24.001.144 mg
2-Iodopropane169.991.20.14 mL
Amine (e.g., Benzylamine)107.152.00.22 mL
Anhydrous THF--10 mL

Table 2: Expected Results and Characterization

ParameterExpected Outcome
Yield 60-80%
Physical Appearance White to off-white solid
Purity (by LC-MS/NMR) >95% after purification
¹H NMR Characteristic peaks for the isopropyl group (septet and doublet), aromatic protons of the indazole core, and protons associated with the sulfonamide group.
Mass Spectrometry [M+H]⁺ corresponding to the calculated exact mass of the target compound.
Expert Insights & Troubleshooting
  • Regioselectivity of Alkylation: While the N1-alkylation is generally favored, small amounts of the N2-isomer may form.[6] The N1/N2 ratio can be influenced by the solvent, base, and temperature.[8] For instance, using NaH in THF typically provides high N1 selectivity.[6] If significant amounts of the N2-isomer are observed, purification by column chromatography is usually effective for separation.

  • Moisture Sensitivity: Sodium hydride is highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere to prevent quenching of the base.

  • Sulfonyl Chloride Stability: The sulfonyl chloride moiety is susceptible to hydrolysis. While generally stable under the anhydrous reaction conditions, exposure to moisture during workup should be minimized until the sulfonamide formation is complete.

  • Choice of Amine: A wide variety of primary and secondary amines can be used in the final step. For less reactive amines, a longer reaction time or gentle heating may be required. If using ammonia, a solution in a solvent like methanol or dioxane is recommended for controlled addition.

Conclusion

The one-pot synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonamides presented here offers a highly efficient and practical route to a valuable class of compounds for drug discovery and development. By combining regioselective N-alkylation and sulfonamide formation into a single synthetic operation, this protocol streamlines the synthetic process, reduces waste, and is amenable to scale-up. This method provides a reliable foundation for the synthesis of a diverse library of N-alkylated indazole sulfonamides.

References
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Method of synthesizing 1H-indazole compounds. Google Patents.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]

  • One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. National Institutes of Health. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of new indazole-sulfonamide derivatives 1, 2, and 4–8. ResearchGate. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. National Institutes of Health. Available at: [Link]

  • One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. PubMed. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

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Application Note & Protocols: Catalytic Strategies for the Regioselective Synthesis of 1-(Propan-2-yl)-1H-indazole-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride, a key building block for pharmaceutical and agrochemical research. The synthesis of this target molecule presents two significant regiochemical challenges: the selective N1-alkylation of the indazole core and the regioselective introduction of the sulfonyl chloride moiety at the C5 position. Direct C-H functionalization methods for C5-sulfonylation are not well-established for this scaffold. Therefore, this guide details a robust, two-stage catalytic strategy. The first stage employs a highly selective, platinum-catalyzed reductive amination for the N1-isopropylation of a 5-amino-1H-indazole precursor. The second stage utilizes a copper-catalyzed Sandmeyer-type chlorosulfonylation to convert the C5-amino group into the desired sulfonyl chloride with absolute regiocontrol. This application note provides detailed, step-by-step protocols, mechanistic insights, and comparative data to enable researchers to reliably synthesize the target compound.

Introduction: Overcoming Regiochemical Challenges in Indazole Functionalization

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Functionalization of the indazole ring, however, is often complicated by issues of regioselectivity. The synthesis of this compound is a prime example, requiring precise control over two separate transformations.

Challenge 1: N-Alkylation. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Standard alkylation procedures often yield a mixture of N1 and N2 isomers, which are frequently difficult to separate and lead to reduced yields of the desired product.[2][3] The thermodynamically more stable 1H-indazole tautomer is generally favored, but kinetic and electronic factors can heavily influence the product distribution.[2]

Challenge 2: C5-Sulfonylation. The direct and regioselective installation of a sulfonyl group onto an aromatic C-H bond is a formidable challenge in synthetic chemistry. While methods for C3-sulfonylation of 2H-indazoles have been reported, a catalytic method for the direct C5-sulfonylation of a 1H-indazole to furnish the sulfonyl chloride is not described in the literature.[4][5]

This guide presents a logical and efficient pathway that circumvents these challenges by employing two distinct catalytic steps on a pre-functionalized starting material, 5-amino-1H-indazole.

Overall Synthetic Strategy

The proposed synthesis begins with the regioselective N1-alkylation of 5-amino-1H-indazole, followed by the conversion of the C5-amino group to a sulfonyl chloride via a catalytic Sandmeyer reaction.

G Start 5-Amino-1H-indazole Intermediate 5-Amino-1-(propan-2-yl)-1H-indazole Start->Intermediate Stage 1: Catalytic N1-Isopropylation (Reductive Amination) Final 1-(propan-2-yl)-1H-indazole- 5-sulfonyl chloride Intermediate->Final Stage 2: Catalytic C5-Sulfonylation (Sandmeyer Reaction)

Caption: Proposed two-stage synthetic workflow.

Stage 1: Catalytic N1-Isopropylation of 5-Amino-1H-indazole

Achieving high N1-selectivity is paramount. While traditional base-mediated alkylations using sodium hydride in THF can provide good N1-selectivity, a more modern and scalable catalytic approach involves a two-step, one-pot reductive amination.[6] This method demonstrates exceptional regioselectivity (>99:1 for N1) and is highly amenable to scale-up.

Causality of the Method: Thermodynamic Control via Enamine Intermediate

This procedure involves the condensation of the indazole with an aldehyde (isobutyraldehyde) in the presence of an acid catalyst to form an enamine intermediate. This condensation occurs selectively at the more nucleophilic N1 position. The subsequent catalytic hydrogenation of the enamine double bond locks in the N1-alkyl group. This thermodynamic control avoids the kinetic mixtures often seen in direct Sₙ2 alkylations.[6]

Experimental Protocol: N1-Isopropylation via Reductive Amination

Materials:

  • 5-Amino-1H-indazole

  • Isobutyraldehyde (propanal can also be used for other alkyl chains)

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O)

  • Toluene, anhydrous

  • Triethylamine (Et₃N)

  • Platinum on carbon (5% Pt/C)

  • Methanol (MeOH)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 5-amino-1H-indazole (1.0 equiv), pTSA·H₂O (0.2 equiv), and anhydrous toluene (15 mL per gram of indazole).

  • Add isobutyraldehyde (3.0 equiv) to the mixture.

  • Heat the reaction mixture to a vigorous reflux (approx. 110-120 °C) and monitor the azeotropic removal of water. Continue refluxing for 3-5 hours until starting material is consumed (monitor by TLC or LC-MS).

  • Crucial Step for Selectivity: While the mixture is still at reflux, add triethylamine (0.25 equiv) to quench the acid catalyst and prevent reversion of the intermediate.[6]

  • Cool the reaction mixture to room temperature. The crude enamine intermediate can be isolated by washing the toluene solution with water and brine, drying over MgSO₄, and concentrating in vacuo. For this workflow, it is typically carried forward directly.

  • Dissolve the crude enamine intermediate in methanol (20 mL per gram of initial indazole).

  • Carefully add 5% Pt/C catalyst (1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (3-4 cycles).

  • Pressurize the vessel to 40-50 psi with hydrogen and stir vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pt/C catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude 5-amino-1-(propan-2-yl)-1H-indazole can be purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or used directly in the next step if purity is sufficient (>95%).

Data Summary: Comparison of Alkylation Methods
MethodKey ReagentsCatalystSolventTypical N1:N2 RatioTypical YieldReference
Catalytic Reductive Amination Isobutyraldehyde, H₂pTSA (cat.), Pt/C Toluene / MeOH>99:1 76-90%[6]
Base-Mediated Sₙ2 2-BromopropaneNone (Stoichiometric Base)THF>95:570-85%[3][7]
Base-Mediated Sₙ2 2-BromopropaneNone (Stoichiometric Base)DMF~1:1.3Mixture[8]

Stage 2: Catalytic C5-Chlorosulfonylation via Sandmeyer Reaction

With the N1-isopropyl indazole amine in hand, the next stage is the conversion of the C5-amino group to a sulfonyl chloride. The Sandmeyer reaction is a classic, robust transformation that converts an aryl diazonium salt into a variety of functional groups, catalyzed by copper(I) salts.[9][10] Modern protocols utilize stable SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) for operational simplicity and safety.[11]

Mechanistic Rationale: The Copper Catalytic Cycle

The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism (SᵣₙAr).

  • Diazotization: The C5-amino group is converted to a diazonium salt (-N₂⁺) using a nitrite source (e.g., tert-butyl nitrite) under acidic conditions.

  • Single Electron Transfer (SET): The Cu(I) catalyst donates an electron to the diazonium salt. This is the key catalytic step.

  • Radical Formation: The resulting diazonium radical rapidly extrudes dinitrogen gas (N₂) to form a highly reactive aryl radical at the C5 position.

  • SO₂ Insertion & Oxidation: The aryl radical reacts with sulfur dioxide. The resulting sulfonyl radical is then oxidized by a Cu(II) species, which also delivers a chloride ion to form the final sulfonyl chloride product and regenerate the active Cu(I) catalyst.[11][12]

G CuI Cu(I)Cl CuII Cu(II)Cl₂ CuI->CuII SET CuII->CuI - Cl⁻ regenerates catalyst ArN2 Ar-N₂⁺ Ar_rad Ar• ArN2->Ar_rad + e⁻ (from CuI) - N₂ ArSO2_rad Ar-SO₂• Ar_rad->ArSO2_rad + SO₂ Product Ar-SO₂Cl ArSO2_rad->Product + Cu(II)Cl₂ SO2 SO₂

Caption: Simplified catalytic cycle for the Sandmeyer chlorosulfonylation.

Experimental Protocol: Copper-Catalyzed Sandmeyer Chlorosulfonylation

Safety Note: Aryl diazonium salts are thermally unstable and potentially explosive when isolated and dry. This protocol is designed for in situ generation and consumption, which is significantly safer. All operations should be conducted behind a blast shield in a well-ventilated fume hood.

Materials:

  • 5-Amino-1-(propan-2-yl)-1H-indazole (from Stage 1)

  • DABSO (SO₂ surrogate)

  • Copper(I) chloride (CuCl)

  • tert-Butyl nitrite (tBuONO)

  • Acetonitrile (MeCN), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Dichloromethane for extraction

Procedure:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-amino-1-(propan-2-yl)-1H-indazole (1.0 equiv), DABSO (1.5 equiv), and CuCl (10 mol%).

  • Add anhydrous acetonitrile (10 mL per gram of amine). Stir the resulting suspension.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add concentrated HCl (3.0 equiv) dropwise via syringe. The mixture may change color.

  • Add tert-butyl nitrite (1.5 equiv) dropwise over 20-30 minutes. Vigorous gas evolution (N₂) will be observed. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC/LC-MS (quenching a small aliquot with water and extracting before analysis).

  • Work-up: Carefully pour the reaction mixture into a separatory funnel containing ice-water (50 mL).

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash sequentially with water (2 x 20 mL) and saturated brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Caution: Do not heat excessively, as sulfonyl chlorides can be thermally sensitive.

  • The crude product, this compound, can be purified by flash column chromatography on silica gel (using a non-polar eluent system like hexanes/ethyl acetate) or by recrystallization if it is a solid.

Conclusion

The synthesis of this compound is efficiently and selectively achieved through a carefully designed two-stage catalytic sequence. By addressing the inherent regioselectivity challenges of N-alkylation and C-H functionalization separately, this strategy provides a reliable and scalable route to this valuable synthetic intermediate. The use of catalytic reductive amination ensures near-perfect N1-isopropylation, while the copper-catalyzed Sandmeyer reaction provides unambiguous installation of the C5-sulfonyl chloride group. These protocols, grounded in well-understood catalytic principles, offer researchers a robust and reproducible method for accessing this and related indazole derivatives.

References

  • Alam, M. J., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Mahanty, K., Maiti, D., & De Sarkar, S. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry, 85(5), 3699–3708. [Link]

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

  • Gallagher, R., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]

  • Wikipedia contributors. (2024). Sandmeyer reaction. Wikipedia. [Link]

  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1953. [Link]

  • Mahanty, K., Maiti, D., & De Sarkar, S. (2020). Regioselective C-H Sulfonylation of 2 H-Indazoles by Electrosynthesis. PubMed. [Link]

  • Organic Chemistry Portal. (2020). Sandmeyer Reaction. organic-chemistry.org. [Link]

  • Yadav, V., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Moodie, G. L. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. [Link]

  • J&K Scientific LLC. (2025). Sandmeyer Reaction. jk-scientific.com. [Link]

  • Meerwein, H., et al. (1957). Über die Synthese von aromatischen Sulfonsäurechloriden. Chemische Berichte, 90(6), 841-852.
  • Doyle, M. P., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

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Synthetic routes to novel bioactive indazole-5-sulfonamide libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthetic Routes to Novel Bioactive Indazole-5-Sulfonamide Libraries Audience: Researchers, scientists, and drug development professionals.

Preamble: The Strategic Union of Indazole and Sulfonamide Scaffolds

The indazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2][3] Its bicyclic aromatic structure, capable of multiple tautomeric forms, provides a rigid and versatile framework for interacting with a wide array of biological targets, from kinases to G-protein coupled receptors.[1][4][5] When this potent core is functionalized with a sulfonamide moiety (—SO₂NR₂), a new dimension of therapeutic potential is unlocked. The sulfonamide group is not merely a passive substituent; it is a powerful pharmacophore in its own right, known for its ability to act as a bioisostere for carboxylic acids, engage in critical hydrogen bonding, and impart favorable pharmacokinetic properties.[6][7][8]

This guide provides a detailed exploration of robust and adaptable synthetic strategies for the construction of diverse indazole-5-sulfonamide libraries. We will move beyond simple procedural lists to dissect the underlying chemical logic, enabling researchers to rationally design and execute syntheses, troubleshoot challenges, and ultimately accelerate the discovery of novel bioactive agents.

Section 1: Retrosynthetic Analysis and Master Synthetic Blueprint

A successful library synthesis campaign begins with a sound retrosynthetic strategy. For the indazole-5-sulfonamide scaffold, two primary routes are logically devised, each offering distinct advantages depending on the desired substitution patterns and the availability of starting materials.

Strategy A (Indazole First): This is the most common and versatile approach. The synthesis begins with a pre-formed or readily synthesized indazole core, which is subsequently functionalized at the C5 position to install the sulfonamide group. This route is ideal for late-stage diversification of the sulfonamide's amine component.

Strategy B (Sulfonamide First): In this approach, an aromatic precursor already bearing the sulfonamide (or sulfonyl halide) moiety is used as the foundational block for the cyclization reaction that forms the indazole ring. This can be advantageous when the required sulfonated starting materials are commercially available or easily prepared.

Below is a visual representation of these strategic disconnections.

G cluster_target Target Scaffold cluster_strategy_a Strategy A: Indazole First cluster_strategy_b Strategy B: Sulfonamide First target Indazole-5-Sulfonamide Library indazole_core Substituted Indazole Core target->indazole_core Disconnect 1 sulfonated_precursor Sulfonated Aromatic Precursor (e.g., Benzonitrile) target->sulfonated_precursor Disconnect 2 sulfonylation C5-Sulfonylation indazole_core->sulfonylation Key Step sulfonylation->target cyclization Indazole Ring Formation sulfonated_precursor->cyclization Key Step cyclization->target

Caption: Retrosynthetic analysis of the indazole-5-sulfonamide scaffold.

Section 2: Core Synthesis Protocol via Strategy A: From Aminoindazole to Sulfonamide

This section details a field-proven, step-by-step protocol for synthesizing a key indazole-5-sulfonyl chloride intermediate, which serves as the direct precursor to the final sulfonamide library. The causality behind each step is explained to provide a deeper understanding of the transformation.

Protocol 2.1: Synthesis of 1H-Indazol-5-amine

The synthesis often begins with a commercially available, appropriately substituted fluorobenzonitrile. The reaction with hydrazine is a classical and efficient method for constructing the indazole ring system.[9]

  • Reaction: 2-Fluoro-5-nitrobenzonitrile to 5-Nitro-1H-indazole, followed by reduction.

  • Step 1 (Cyclization):

    • To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in n-butanol (5-10 mL per gram of nitrile), add hydrazine hydrate (2.0-3.0 eq).

    • Heat the mixture to reflux (approx. 118 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Cool the reaction mixture to room temperature. The product, 5-nitro-1H-indazole, often precipitates.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • Causality: Hydrazine acts as a binucleophile. The initial nucleophilic aromatic substitution displaces the highly activated fluorine atom, followed by an intramolecular cyclization of the second nitrogen onto the nitrile carbon, which then tautomerizes to the stable aromatic indazole ring. n-Butanol is an excellent high-boiling solvent for this transformation.

  • Step 2 (Reduction):

    • Suspend 5-nitro-1H-indazole (1.0 eq) in ethanol or methanol (10-20 mL per gram).

    • Add a reducing agent such as SnCl₂·2H₂O (4.0-5.0 eq) or perform catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere. For the SnCl₂ method, heat to 70-80 °C for 2-4 hours.

    • After reaction completion, cool the mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-indazol-5-amine.

    • Self-Validation: The product should be a solid. Characterize via ¹H NMR (disappearance of the nitro-group's deshielding effect on aromatic protons) and HRMS to confirm the exact mass.

Protocol 2.2: Synthesis of 1H-Indazole-5-sulfonyl Chloride

This transformation converts the amine into the highly reactive sulfonyl chloride, the linchpin for library synthesis. This is a variation of the Sandmeyer reaction.

  • Step 1 (Diazotization):

    • Suspend 1H-indazol-5-amine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

    • Causality: The acidic conditions protonate the nitrous acid formed in situ from NaNO₂, creating the highly electrophilic nitrosonium ion (NO⁺), which reacts with the primary amine to form a diazonium salt. Low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Step 2 (Sulfonyl Chloride Formation):

    • In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid, saturated with copper(I) chloride (CuCl) as a catalyst.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will be observed.

    • Allow the reaction to stir and slowly warm to room temperature over 2-3 hours.

    • Pour the reaction mixture into ice-water. The product, 1H-indazole-5-sulfonyl chloride, will precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

    • Causality: The copper catalyst facilitates the decomposition of the diazonium salt and the addition of SO₂ to form a sulfonyl radical intermediate, which is then trapped by chloride to yield the final product.

    • Self-Validation: This intermediate is often used immediately in the next step due to its moisture sensitivity. A quick ¹H NMR can confirm its formation before proceeding.

Protocol 2.3: Parallel Synthesis of the Indazole-5-sulfonamide Library

This protocol leverages the reactive sulfonyl chloride to rapidly generate a library of diverse sulfonamides.

  • General Procedure (for one well in a 96-well plate):

    • To a solution of the desired primary or secondary amine (1.2 eq) in a suitable solvent (e.g., dichloromethane, THF, or pyridine) (200 µL), add a solution of 1H-indazole-5-sulfonyl chloride (1.0 eq) in the same solvent (200 µL).

    • Add a base such as triethylamine or pyridine (2.0-3.0 eq) to act as an acid scavenger.

    • Seal the plate and allow it to shake at room temperature for 12-18 hours.

    • After the reaction is complete, the solvent can be evaporated, and the residue can be subjected to high-throughput purification (e.g., preparative LC-MS).

    • Causality: The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. The base is essential to neutralize the HCl generated, preventing the protonation of the starting amine and driving the reaction to completion.

    • Trustworthiness: Each compound in the library must be validated. A self-validating system involves LC-MS analysis of each well to confirm the presence of the product with the correct molecular weight and to estimate its purity.

Section 3: Library Diversification Strategies

Beyond the amine of the sulfonamide, the indazole core itself offers multiple handles for diversification to explore a wider chemical space.

G indazole N1_pos->indazole N1-Alkylation/ Arylation C3_pos->indazole C3-Functionalization R_pos->indazole Amine Library (R-NH₂)

Image Placeholder: indazole_base.png would be an image of the core 1H-indazole-5-sulfonamide structure. Caption: Key diversification points on the indazole-5-sulfonamide scaffold.

Protocol 3.1: N1-Alkylation/Arylation

Selectively functionalizing the N1 position of the indazole is a common strategy to modulate potency and physicochemical properties.[6][9]

  • Procedure:

    • To a solution of an indazole-5-sulfonamide (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) (2.0 eq) or sodium hydride (NaH) (1.2 eq, use with caution) at 0 °C.

    • Stir for 30 minutes to form the indazole anion.

    • Add the desired alkyl or benzyl halide (e.g., benzyl bromide) (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify by column chromatography.

    • Causality & Selectivity: N1 is generally more nucleophilic and less sterically hindered than N2, leading to preferential alkylation at this position, especially with milder bases like K₂CO₃. Using stronger bases like NaH can sometimes lead to mixtures. The choice of solvent can also influence the N1/N2 ratio.

Section 4: Data Summary & Characterization

Thorough characterization is paramount. For each synthesized library member, a standard dataset should be acquired.

Compound IDR-Group (from Amine)N1-SubstituentYield (%)MethodHRMS (M+H)⁺ CalculatedHRMS (M+H)⁺ Found
IND-S-001 BenzylH85LC-MS304.0750304.0755
IND-S-002 Morpholin-4-ylH91LC-MS284.0699284.0701
IND-S-003 4-FluorophenylH78LC-MS308.0500308.0503
IND-N1-001 BenzylBenzyl65Col. Chrom.394.1220394.1225

Section 5: Bioactivity Workflow

The synthesized library is now ready for biological evaluation. A typical workflow for a drug discovery campaign is outlined below.

G cluster_workflow Drug Discovery Workflow A Library Synthesis (Indazole-5-Sulfonamides) B High-Throughput Screening (HTS) (e.g., Kinase Panel) A->B C Hit Confirmation & Dose-Response B->C D Structure-Activity Relationship (SAR) Analysis C->D E Lead Optimization (Iterative Synthesis) D->E F In Vivo Studies E->F

Caption: A typical workflow for a drug discovery campaign.

Indazole sulfonamides have shown promise as potent inhibitors of various kinases (e.g., MAPK1, VEGFR-2), making kinase activity assays a logical starting point for screening.[6][10] Additionally, given the historical success of sulfonamides as antibacterial agents, screening against a panel of pathogenic bacteria is also a valuable endeavor.[3][11][12]

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal for Scientific Research in Development. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. OiPub. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science Publishers. Available at: [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ResearchGate. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Research Square. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Indazoles Chemistry and Biological Activities. IGI Global. Available at: [Link]

  • (PDF) Design, synthesis, spectral characterization and bioactivity evaluation of new sulfonamide and carbamate derivatives of 5-Nitro-1H-indazole. ResearchGate. Available at: [Link]

  • Examples of bioactive compounds containing indole or indazole. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. ResearchGate. Available at: [Link]

  • Structure-based design, synthesis, and antimicrobial activity of indazole-derived SAH/MTA nucleosidase inhibitors. PubMed. Available at: [Link]

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. ResearchGate. Available at: [Link]

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed. Available at: [Link]

  • Synthetic route for sulfonamides 5a-f. ResearchGate. Available at: [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed. Available at: [Link]

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PubMed Central. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, presented in a question-and-answer format.

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

A: Low yields in this multi-step synthesis can arise from inefficiencies in either the N-alkylation of the indazole or the subsequent chlorosulfonation.

  • Inefficient N-Alkylation: The reaction of 1H-indazole with an isopropyl halide can result in a mixture of N1 and N2 isomers, with the N1 isomer being the desired precursor.

    • Cause: The choice of base and solvent system significantly influences the N1/N2 selectivity.

    • Solution: Employing a milder base such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile often favors the formation of the N1-alkylated product. Stronger bases like sodium hydride can sometimes lead to a less selective reaction. It's crucial to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent side product formation.

  • Poor Conversion during Chlorosulfonation: The electrophilic aromatic substitution of 1-(propan-2-yl)-1H-indazole with chlorosulfonic acid is a critical step that can be prone to incomplete conversion.[1]

    • Cause: Insufficient equivalents of chlorosulfonic acid, suboptimal reaction temperature, or premature quenching can all lead to low conversion.

    • Solution:

      • Reagent Stoichiometry: Increasing the equivalents of chlorosulfonic acid can drive the reaction to completion. A design of experiments (DOE) approach can help determine the optimal amount.[1]

      • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0-5 °C) to control its exothermic nature. However, allowing the reaction to slowly warm to room temperature may be necessary for full conversion. Careful monitoring is key.

      • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Quenching the reaction too early will result in a significant amount of unreacted starting material.

Q2: I'm observing a significant amount of an insoluble solid during the aqueous workup of the chlorosulfonation reaction. What is this, and how can I minimize its formation?

A: The insoluble solid is likely the corresponding sulfonic acid, formed by the hydrolysis of the desired sulfonyl chloride.[1][2]

  • Cause: Aryl sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[3] The low solubility of the sulfonic acid in aqueous media causes it to precipitate.[2]

  • Solution:

    • Rapid Quenching and Extraction: Perform the quench by carefully adding the reaction mixture to ice-cold water or a mixture of ice and a water-immiscible organic solvent. This minimizes the contact time between the sulfonyl chloride and the aqueous phase.

    • Solvent Choice for Extraction: Use a solvent in which the sulfonyl chloride is highly soluble but the sulfonic acid is not, such as dichloromethane or ethyl acetate. This will facilitate the separation of the product from the hydrolysis byproduct.

    • Temperature Management: Keep all aqueous solutions and the extraction apparatus cold during the workup to reduce the rate of hydrolysis.

Q3: My final product is difficult to purify, and I suspect the presence of isomeric impurities. How can I confirm this and improve the purity?

A: Isomeric impurities can arise from the initial N-alkylation step (N1 vs. N2) or from substitution at different positions on the indazole ring during chlorosulfonation.

  • Confirmation of Isomers:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying isomers. The chemical shifts and coupling constants of the protons on the indazole ring will differ between the N1 and N2 isomers.

    • LC-MS: Liquid chromatography-mass spectrometry can often separate isomers and will show identical mass-to-charge ratios, confirming their isomeric nature.

  • Improving Purity:

    • Chromatography: Flash column chromatography is often effective for separating isomers.[4][5] A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with a solvent system like hexanes/ethyl acetate can provide good separation.

    • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. Experiment with different solvents to find one in which the desired isomer has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A: The synthesis is typically a two-step process:

  • N-Alkylation: 1H-indazole is reacted with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base to form 1-(propan-2-yl)-1H-indazole.

  • Chlorosulfonation: The resulting 1-(propan-2-yl)-1H-indazole is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the indazole ring.[1]

Q2: What are the key safety precautions to consider during this synthesis?

A:

  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Add it slowly to the reaction mixture, especially at the beginning, to control the exothermic reaction.

  • Thionyl Chloride: If used as an alternative chlorinating agent, thionyl chloride is also corrosive and toxic. It reacts with water to produce sulfur dioxide and hydrogen chloride gas. Handle with the same precautions as chlorosulfonic acid.

  • Pressure Build-up: The reaction of chlorosulfonic acid can generate gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.

Q3: Can I use a different chlorinating agent instead of chlorosulfonic acid?

A: While chlorosulfonic acid is a common reagent for this transformation, other methods for synthesizing aryl sulfonyl chlorides exist.[4] For instance, a two-step process involving sulfonation to the sulfonic acid followed by conversion to the sulfonyl chloride with a reagent like thionyl chloride or phosphorus pentachloride is a possibility. However, the direct chlorosulfonation with chlorosulfonic acid is often more atom-economical.

Q4: How can I monitor the progress of the chlorosulfonation reaction?

A:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (1-(propan-2-yl)-1H-indazole) and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS can be used to determine the ratio of starting material to product and to detect any side products.

Experimental Protocols and Data

Optimized Protocol for N-Alkylation of 1H-Indazole
  • To a solution of 1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-iodopropane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate 1-(propan-2-yl)-1H-indazole.

Optimized Protocol for Chlorosulfonation
  • In a flask equipped with a dropping funnel and a nitrogen inlet, cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice bath.

  • Slowly add 1-(propan-2-yl)-1H-indazole (1.0 eq) portion-wise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the resulting slurry with dichloromethane (3 x).

  • Combine the organic layers, wash with cold saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Parameter N-Alkylation Chlorosulfonation
Key Reagents 1H-Indazole, 2-Iodopropane, K₂CO₃1-(propan-2-yl)-1H-indazole, Chlorosulfonic Acid
Solvent DMFNone (Chlorosulfonic acid as reagent and solvent)
Temperature 60 °C0 °C to Room Temperature
Typical Yield 75-85%60-75%
Purification Column ChromatographyExtraction, optional Recrystallization/Chromatography

Visualizations

Synthetic Pathway

Synthesis_Pathway Indazole 1H-Indazole IsopropylIndazole 1-(propan-2-yl)-1H-indazole Indazole->IsopropylIndazole  2-Iodopropane, K₂CO₃, DMF (N-Alkylation)   SulfonylChloride This compound IsopropylIndazole->SulfonylChloride  ClSO₃H (Chlorosulfonation)  

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Overall Yield check_alkylation Analyze N-Alkylation Step start->check_alkylation check_chloro Analyze Chlorosulfonation Step start->check_chloro sub_alkylation Suboptimal N1/N2 Ratio? check_alkylation->sub_alkylation sub_chloro_conversion Incomplete Conversion? check_chloro->sub_chloro_conversion sub_chloro_hydrolysis Significant Hydrolysis? check_chloro->sub_chloro_hydrolysis sol_alkylation Optimize Base and Solvent (e.g., K₂CO₃ in DMF) sub_alkylation->sol_alkylation Yes sol_chloro_conversion Increase ClSO₃H Equivalents and/or Reaction Time sub_chloro_conversion->sol_chloro_conversion Yes sol_chloro_hydrolysis Improve Quenching/Workup (Low Temp, Rapid Extraction) sub_chloro_hydrolysis->sol_chloro_hydrolysis Yes

Caption: Decision tree for troubleshooting low yield issues.

References

  • Counceller, et al. (2008). A Mild, Metal-Free Synthesis of 1H-Indazoles. This reference describes a method for synthesizing 1H-indazoles using o-aminobenzoximes, highlighting the tolerance for various functional groups.
  • Bume, D. D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ACS Engineering Au. This paper details a continuous flow synthesis of aryl sulfonyl chlorides and discusses the optimization of reaction conditions, including the equivalents of chlorosulfonic acid, to improve yield. [Link]

  • Baille, A. M., et al. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. The Journal of Organic Chemistry. This article presents a palladium-catalyzed method for preparing aryl sulfonyl chlorides under mild conditions. [Link]

  • Moody, C. J., & Rees, C. W. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. This publication describes an aqueous-based process for preparing aryl sulfonyl chlorides, emphasizing the issue of hydrolysis and how it can be mitigated. [Link]

  • Synthesis of sulfonyl chloride substrate precursors.
  • Ben-Abdelkader, R., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. This paper describes the synthesis of indazole-based sulfonamides. [Link]

  • p-TOLUENESULFINYL CHLORIDE. Organic Syntheses. This reference provides a procedure for the preparation of an arylsulfinyl chloride, which is related to sulfonyl chlorides. [Link]

  • Moody, C. J., & Rees, C. W. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. This article discusses how the low solubility of sulfonyl chlorides in water can protect them from hydrolysis, leading to their precipitation. [Link]

  • Method of synthesizing 1H-indazole compounds. (2011). Google Patents. This patent describes a method for synthesizing 1H-indazoles under mild conditions.
  • Synthesis of 1H-indazole derivatives. ResearchGate. This source provides an overview of various synthetic routes to 1H-indazoles. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2010). Journal of Medicinal Chemistry. This paper describes the synthesis of various indazole arylsulfonamides. [Link]

  • 5-(propan-2-yl)-1H-indazole-3-sulfonyl chloride. AA Blocks. This is a product listing for a related compound. [Link]

Sources

Preventing hydrolysis of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this reactive intermediate. The following question-and-answer format directly addresses common challenges, with a focus on preventing hydrolysis to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with this compound is giving low yields. A significant portion of my starting material appears to have decomposed. What is the likely cause?

A: The most probable cause of low yields and decomposition is the hydrolysis of the sulfonyl chloride functional group. Sulfonyl chlorides are highly susceptible to reaction with water, which converts them into the corresponding and generally unreactive sulfonic acid. This side reaction consumes your starting material and reduces the yield of your desired product.

The electrophilic sulfur atom in the sulfonyl chloride is readily attacked by nucleophiles, including water. The presence of the indazole ring, an electron-rich heterocyclic system, can further influence the reactivity of the sulfonyl chloride group.

Q2: What are the essential precautions to prevent the hydrolysis of this compound during my reaction setup?

A: Minimizing the presence of water in your reaction is paramount. Implementing rigorous anhydrous techniques is crucial for success.

Core Anhydrous Techniques:

  • Dry Glassware: All glassware should be oven-dried at a temperature greater than 100°C for several hours and subsequently cooled under a stream of inert gas (like nitrogen or argon) or in a desiccator.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain their dryness.

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. This can be achieved using a balloon filled with inert gas or a Schlenk line.

  • Reagent Handling: Ensure all other reagents, especially amines and bases, are dry. Liquid reagents can be dried over appropriate drying agents and distilled, while solid reagents can be dried in a vacuum oven.

G cluster_preparation Preparation cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-Up Dry_Glassware Oven-Dry Glassware (>100°C) Cool_Inert Cool Under N2/Ar or in Desiccator Dry_Glassware->Cool_Inert Reaction_Vessel Reaction Vessel Cool_Inert->Reaction_Vessel Add_Solvent Add Anhydrous Solvent Reaction_Vessel->Add_Solvent Add_Reagents Add Dried Reagents Add_Solvent->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Add_Reagents->Inert_Atmosphere Add_Sulfonyl_Chloride Slowly Add 1-(propan-2-yl)-1H-indazole- 5-sulfonyl chloride Inert_Atmosphere->Add_Sulfonyl_Chloride Maintain_Temp Maintain Reaction Temperature Add_Sulfonyl_Chloride->Maintain_Temp Monitor_Reaction Monitor by TLC/LC-MS Maintain_Temp->Monitor_Reaction Quench Quench Reaction Monitor_Reaction->Quench Extract Aqueous Extraction Quench->Extract Dry_Organic Dry Organic Layer (e.g., MgSO4) Extract->Dry_Organic Purify Purification Dry_Organic->Purify caption Workflow for Minimizing Hydrolysis

Q3: I am performing a sulfonamide synthesis. What is the best way to add the reagents to minimize hydrolysis?

A: For sulfonamide synthesis, the order and rate of addition are critical. A recommended procedure is to add the sulfonyl chloride slowly to a solution of the amine and a non-nucleophilic base. This ensures that the highly reactive sulfonyl chloride is more likely to encounter the desired amine nucleophile rather than any trace amounts of water.

Recommended Order of Addition:

  • To a solution of the amine in an anhydrous solvent, add the base (e.g., triethylamine or pyridine).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound to the cooled amine/base mixture.

Q4: What is the role of a base like pyridine or triethylamine in these reactions, and can it influence hydrolysis?

A: In reactions of sulfonyl chlorides with nucleophiles like amines or alcohols, a base is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[1] If not neutralized, the acidic conditions can promote unwanted side reactions and potentially the degradation of acid-sensitive functional groups.

Pyridine and triethylamine are commonly used non-nucleophilic bases. Their role is to scavenge the HCl without competing with the primary nucleophile for the sulfonyl chloride. While the base itself doesn't directly prevent hydrolysis, by facilitating the primary reaction, it helps to consume the sulfonyl chloride in the desired pathway more quickly, thus reducing the opportunity for it to react with any residual water.

// Nodes SC [label="R-SO2Cl\n(Sulfonyl Chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R'-NH2\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Pyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfonamide [label="R-SO2-NHR'\n(Sulfonamide)", fillcolor="#FFFFFF", fontcolor="#202124"]; HCl [label="HCl (byproduct)", fillcolor="#FFFFFF", fontcolor="#202124"]; Salt [label="Base-H+ Cl-", fillcolor="#FFFFFF", fontcolor="#202124"]; H2O [label="H2O\n(Water)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfonic_Acid [label="R-SO3H\n(Sulfonic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SC -> Sulfonamide [label=" reacts with", color="#34A853"]; Amine -> Sulfonamide [color="#34A853"]; SC -> HCl [label=" generates", style=dashed, color="#5F6368"]; Amine -> HCl [style=dashed, color="#5F6368"]; Base -> Salt [label=" neutralizes", color="#4285F4"]; HCl -> Salt [color="#4285F4"]; SC -> Sulfonic_Acid [label=" hydrolyzes", color="#EA4335"]; H2O -> Sulfonic_Acid [color="#EA4335"];

// Invisible nodes for alignment {rank=same; Amine; Base;} {rank=same; Sulfonamide; Salt; Sulfonic_Acid;} } . Caption: Competing Reactions of Sulfonyl Chloride.

Q5: How can I monitor the progress of my reaction and detect the formation of the sulfonic acid byproduct?

A: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting sulfonyl chloride and the formation of the desired product. The sulfonic acid byproduct is significantly more polar than both the starting sulfonyl chloride and the resulting sulfonamide or sulfonate ester. This difference in polarity means it will have a much lower Rf value on a silica gel TLC plate and may even remain at the baseline depending on the solvent system used.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[2] Developing an HPLC method that can separate the starting material, product, and the sulfonic acid will allow you to accurately track the progress of the reaction and quantify the extent of hydrolysis.

Compound Type Typical Polarity Expected TLC Rf Value
Sulfonyl ChlorideLow to MediumHigh
Sulfonamide/Sulfonate EsterMediumIntermediate
Sulfonic AcidHighLow (often at baseline)
Q6: Are there any alternative strategies if hydrolysis remains a persistent issue?

A: If hydrolysis continues to be a problem despite rigorous anhydrous techniques, you might consider a few alternative approaches:

  • Use of Sulfonyl Fluorides: Sulfonyl fluorides are generally more stable towards hydrolysis than their chloride counterparts but are also less reactive.[3][4] Depending on the nucleophile, this may be a viable, albeit slower, alternative.

  • In-situ Generation: In some cases, the sulfonyl chloride can be generated in-situ from a more stable precursor, such as a sulfonic acid or a sulfonyl hydrazide, and used immediately in the subsequent reaction.[5][6]

  • Aqueous Biphasic Conditions: Counterintuitively, for some sulfonyl chlorides with very low water solubility, reactions can sometimes be performed in a biphasic aqueous-organic system.[7][8] The principle is that the sulfonyl chloride remains predominantly in the organic phase, minimizing contact with the bulk aqueous phase, while the reaction occurs at the interface.[7][8] The applicability of this method to this compound would require experimental validation.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Formation with Minimized Hydrolysis

This protocol outlines the synthesis of a sulfonamide using this compound and a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous triethylamine (or pyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard, oven-dried glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and allowed to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere.

  • Charge Reagents: To the reaction flask, add the amine (1.1 equivalents) and anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add anhydrous triethylamine (1.5 equivalents) dropwise to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

References

  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Whittaker, D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Oreate AI Blog. (2025, December 30). The Role of SOCl2 and Pyridine in Organic Chemistry.
  • BenchChem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Use of Pyridine-3-sulfonyl Chloride in Organic Synthesis.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • Guidechem. (n.d.). What are the properties and medicinal uses of PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE?
  • ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
  • BenchChem. (n.d.). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.
  • (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • NIH. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubMed. (n.d.). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists.
  • ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides.
  • Oreate AI Blog. (2025, December 30). The Role of TSCL and Pyridine in Organic Chemistry.
  • MDPI. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
  • NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC.
  • OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article).
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (2025, August 10). Synthesis of Novel Indazole-Derived Ionic Liquids | Request PDF.
  • ResearchGate. (2025, August 6). The improvement of two kinds of synthetic methods of indazoles.
  • Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.
  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • OUCI. (n.d.). Water Determination in Aromatic Sulfonyl Chlorides Using the Karl Fischer Titration Method: Scope and Limitations.
  • Sigma-Aldrich. (n.d.). 1H-Indazole-5-sulfonyl chloride.
  • AA Blocks. (n.d.). 2172088-96-7 | 5-(propan-2-yl)-1H-indazole-3-sulfonyl chloride.
  • BenchChem. (n.d.). 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2.
  • ChemScene. (n.d.). 599183-35-4 | 1H-Indazole-5-sulfonyl chloride.
  • BLDpharm. (n.d.). 1339217-64-9|this compound.

Sources

Technical Support Center: Purification of 1-isopropyl-1H-indazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-isopropyl-1H-indazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the successful purification of this reactive intermediate. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling, stability, and purification of 1-isopropyl-1H-indazole-5-sulfonyl chloride.

Q1: What are the most common impurities I should expect after synthesizing 1-isopropyl-1H-indazole-5-sulfonyl chloride?

A1: The primary impurity is almost always the corresponding 1-isopropyl-1H-indazole-5-sulfonic acid . This is formed by the hydrolysis of the sulfonyl chloride group upon contact with water, even trace amounts in solvents or from atmospheric moisture. Other potential impurities can include unreacted starting materials or byproducts from the synthesis, such as diaryl sulfones, which can arise if an insufficient excess of the chlorosulfonating agent was used.

Q2: My crude product is a persistent, oily substance, but I expect a solid. What could be the cause?

A2: This is a common issue. An oily product can result from several factors:

  • Residual Solvent: Chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) can be difficult to remove completely and may result in an oil even when the product should be a solid.[1]

  • Impurities: The presence of the sulfonic acid byproduct or other contaminants can depress the melting point of your target compound, causing it to present as an oil or low-melting solid.

  • Incomplete Reaction: Significant amounts of unreacted starting materials may also lead to an oily crude product.

Thorough drying under high vacuum is a crucial first step. If the product remains oily, a purification step such as flash chromatography or recrystallization is necessary.

Q3: The sulfonyl chloride has developed a yellow or dark color upon storage. Is it still usable?

A3: Discoloration often indicates decomposition. Sulfonyl chlorides can degrade over time, especially when exposed to light, heat, or moisture, potentially releasing sulfur dioxide and hydrogen chloride. For sensitive downstream applications that require high purity, using a freshly prepared or purified, colorless reagent is strongly recommended. For less sensitive reactions, a small-scale test run can determine if the decomposed material negatively impacts the outcome.

Q4: What are the optimal storage and handling conditions for this compound?

A4: Due to its reactivity, 1-isopropyl-1H-indazole-5-sulfonyl chloride must be handled with care.

  • Storage: Store the compound in a tightly sealed container, preferably in a cool, dry environment, and under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[2][3]

  • Handling: Always handle sulfonyl chlorides in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat. Ensure all glassware is oven- or flame-dried before use to prevent hydrolysis.[4]

Troubleshooting Guide: Purification Issues

This guide provides solutions to specific problems you may encounter during the purification workflow.

Problem 1: I'm losing a significant amount of product during the aqueous work-up.

  • Underlying Cause: The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with water to form the water-soluble sulfonic acid, which is then lost to the aqueous phase.[5][6] This reaction is accelerated by heat and non-neutral pH.

  • Troubleshooting Steps:

    • Work Cold and Fast: Perform all aqueous washes at a low temperature (0 °C) using an ice bath to slow the rate of hydrolysis. Minimize the contact time between the organic layer and the aqueous solution.[7]

    • Use a Weak Base: Instead of pure water, wash the organic layer with a cold, saturated solution of sodium bicarbonate (NaHCO₃). This neutralizes any acidic byproducts (like HCl) and facilitates the removal of the sulfonic acid impurity without being harsh enough to dramatically accelerate hydrolysis of the product.

    • Ensure Vigorous Stirring: During the quench and wash, stir the biphasic mixture vigorously to maximize the surface area and ensure efficient neutralization and extraction of impurities.

Problem 2: My compound is decomposing on the silica gel column.

  • Underlying Cause: Standard silica gel is acidic and contains adsorbed water, both of which can catalyze the degradation of sensitive sulfonyl chlorides.[8] Prolonged contact time on the column exacerbates this issue.

  • Troubleshooting Steps:

    • Deactivate the Silica: Neutralize the silica gel immediately before use. This can be done by preparing a slurry of the silica in your eluent containing 1-2% triethylamine, then packing the column with this mixture. The basic additive neutralizes the acidic sites on the silica surface.

    • Use a "Flash" or "Plug" Chromatography: Instead of a long, slow separation, opt for a rapid "plug" of silica. This involves using a shorter column and applying pressure to push the solvent through quickly, minimizing the contact time between the compound and the stationary phase.[1]

    • Consider Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., C18) for reverse-phase chromatography.

    • Avoid Chromatography: If possible, recrystallization is often a superior method for purifying sulfonyl chlorides as it avoids these issues entirely.

Problem 3: Recrystallization attempts are failing or yielding an oil.

  • Underlying Cause: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures. Oiling out occurs when the compound comes out of the hot solution as a liquid instead of forming crystals.

  • Troubleshooting Steps:

    • Select Anhydrous, Non-Polar Solvents: Sulfonyl chlorides are best recrystallized from anhydrous, non-polar solvents to prevent hydrolysis. Test a range of solvents to find the optimal one.

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-polar "anti-solvent" in which it is insoluble (e.g., hexanes or pentane) until turbidity persists. Allow the solution to cool slowly.

    • Scratch and Seed: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a tiny "seed" crystal of pure product can also initiate crystallization.

Data & Visualizations
Purification Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude 1-isopropyl-1H-indazole-5-sulfonyl chloride.

Purification_Workflow Purification Strategy Decision Tree cluster_start Initial Assessment cluster_purity Purity Check cluster_methods Purification Methods cluster_outcome Final Product start Crude Product analysis Analyze Purity (TLC, ¹H NMR) start->analysis purity_check Is Purity >95%? analysis->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize No, product is solid/semi-solid chromatography Use Flash Chromatography (Deactivated Silica) purity_check->chromatography No, product is an oil use_as_is Use Directly in Next Step purity_check->use_as_is Yes final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Primary Degradation Pathway

This diagram illustrates the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid, the most common decomposition route.

Hydrolysis_Pathway Hydrolysis of Sulfonyl Chloride reactant 1-isopropyl-1H-indazole-5-sulfonyl chloride (R-SO₂Cl) reagent + H₂O reactant->reagent product 1-isopropyl-1H-indazole-5-sulfonic acid (R-SO₃H) byproduct + HCl product->byproduct reagent->product

Sources

Common side products in the synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. As a key building block in the development of various pharmaceutical agents, ensuring its purity and optimizing reaction yield is paramount.

This guide moves beyond a simple procedural outline to provide in-depth troubleshooting advice based on established chemical principles and field experience. We will explore the causality behind the formation of common side products and offer validated protocols to mitigate these issues, ensuring the integrity of your synthesis.

Overview of the Core Synthesis

The target molecule is synthesized via an electrophilic aromatic substitution reaction, specifically the chlorosulfonation of 1-(propan-2-yl)-1H-indazole. The most common and effective reagent for this transformation is chlorosulfonic acid (ClSO₃H). While direct, this reaction is sensitive to conditions and can lead to several impurities if not properly controlled.

G cluster_main Desired Synthetic Pathway SM 1-(propan-2-yl)-1H-indazole Reagent Chlorosulfonic Acid (ClSO₃H) (2-5 equivalents) Low Temperature (0-10 °C) SM->Reagent Product This compound (Target Product) Reagent->Product

Caption: General workflow for the synthesis of the target sulfonyl chloride.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each entry details the likely cause, the underlying mechanism, and actionable protocols for prevention and remediation.

FAQ 1: My final yield is significantly lower than expected, and I've isolated a polar, water-soluble byproduct. What is it?

Plausible Cause: You have likely formed the corresponding 1-(propan-2-yl)-1H-indazole-5-sulfonic acid . This is the most common byproduct, resulting from the hydrolysis of the target sulfonyl chloride.

Technical Explanation: Sulfonyl chlorides are highly reactive electrophiles. The sulfur-chlorine bond is susceptible to nucleophilic attack by water, which can be present in reagents, solvents, or introduced from atmospheric moisture during workup.[1][2][3] This hydrolysis reaction is often rapid and converts the desired product into the much more polar and often undesired sulfonic acid.

G Desired Target Sulfonyl Chloride (R-SO₂Cl) Side_Product Side Product: Sulfonic Acid (R-SO₃H) Desired->Side_Product Hydrolysis Water H₂O (Moisture Contamination) Water->Desired

Caption: Hydrolysis of the target compound to the sulfonic acid side product.

Troubleshooting & Prevention Protocol:

  • Rigorous Drying of Glassware: Ensure all reaction flasks, addition funnels, and stir bars are oven-dried (>120 °C) or flame-dried under vacuum immediately before use.

  • Use of Anhydrous Solvents (if applicable): If a co-solvent is used with chlorosulfonic acid (e.g., dichloromethane), ensure it is of an anhydrous grade and preferably distilled from a suitable drying agent like CaH₂.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Careful Reagent Handling: Chlorosulfonic acid is hygroscopic. Use a fresh bottle or one that has been securely sealed. Handle it quickly in a fume hood to minimize exposure to air.

  • Controlled Quenching: The workup is a critical step. Quench the reaction mixture by pouring it slowly onto a vigorously stirred mixture of ice and water. The large excess of cold water will hydrolyze the excess chlorosulfonic acid, but the low temperature will slow the hydrolysis of the precipitated product. The product, being organic, should precipitate out and be "protected" from complete hydrolysis by its low solubility.[4]

  • Immediate Extraction: Do not allow the crude product to sit in aqueous media for extended periods. Filter the precipitate quickly or extract it immediately into a non-polar organic solvent (e.g., dichloromethane, ethyl acetate).

Characterization of Side Product:

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ for C₁₀H₁₂N₂O₃S = 241.06. (Target product [M+H]⁺ for C₁₀H₁₁ClN₂O₂S = 259.03). The mass difference is -18 Da (loss of HCl, addition of H₂O).

  • Solubility: High solubility in water and methanol; poor solubility in dichloromethane or hexanes.

FAQ 2: My mass spectrum shows a peak corresponding to a mass of +80 Da relative to my product. What is this impurity?

Plausible Cause: This is indicative of di-chlorosulfonation , resulting in the formation of 1-(propan-2-yl)-1H-indazole-di-sulfonyl chloride .

Technical Explanation: Using a large excess of chlorosulfonic acid or allowing the reaction temperature to rise significantly can provide enough activation energy to add a second sulfonyl chloride group to the indazole ring.[5] The first -SO₂Cl group is deactivating, but under forcing conditions, a second electrophilic substitution can occur. The most likely positions for the second substitution, based on the directing effects of the N-isopropyl and 5-sulfonyl chloride groups, are the 3- or 7-positions.

Troubleshooting & Prevention Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorosulfonic acid. While an excess is required to drive the reaction, using more than 5 equivalents is often unnecessary and increases the risk of disulfonation.[5] A typical range is 2-5 equivalents.

  • Strict Temperature Management: This is the most critical parameter.

    • Add the 1-(propan-2-yl)-1H-indazole substrate slowly to the chlorosulfonic acid at a low temperature (0-5 °C) using an ice bath.

    • The reaction is exothermic. Maintain this low temperature throughout the addition.

    • After addition, allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature), monitoring by TLC or LC-MS to determine the point of maximum conversion without significant byproduct formation. Avoid heating the reaction unless absolutely necessary and validated by small-scale experiments.[6]

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed (as monitored by TLC/LCMS), proceed with the workup.

Characterization of Side Product:

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ for C₁₀H₁₀Cl₂N₂O₄S₂ = 372.94. This corresponds to the addition of an SO₂Cl group (+99 Da) and loss of H (-1 Da), but the most intuitive way to think about it is the addition of SO₃ (+80 Da) to the molecular formula of the desired product before the final chlorination step of the second group.

FAQ 3: My crude product contains a high-melting, poorly soluble impurity. What could it be?

Plausible Cause: This is likely a diaryl sulfone byproduct, formed from the reaction between the desired sulfonyl chloride product and a molecule of the 1-(propan-2-yl)-1H-indazole starting material.

Technical Explanation: The newly formed sulfonyl chloride is an electrophile. Under the acidic reaction conditions, it can participate in a Friedel-Crafts-type reaction with another molecule of the electron-rich indazole starting material. This results in the formation of a very stable, high molecular weight, and typically crystalline and insoluble sulfone bridge between two indazole units. This side reaction is favored if there is a high local concentration of the starting material when the product begins to form.[7]

Troubleshooting & Prevention Protocol:

  • Reverse Addition: Instead of adding the indazole to the acid, consider adding the chlorosulfonic acid slowly to a solution of the indazole (if a suitable anhydrous solvent is used). This keeps the concentration of the indazole high initially and the electrophilic product low, minimizing the chance of them reacting together. Note: This must be done with extreme caution due to the highly exothermic nature of adding the acid.

  • Maintain Low Temperature: As with disulfonation, higher temperatures can promote this side reaction. Strict temperature control at 0-5 °C is crucial.

  • Ensure Homogeneity: Ensure efficient stirring throughout the reaction to avoid localized "hot spots" or areas of high substrate concentration, which can favor the formation of the sulfone byproduct.

Characterization of Side Product:

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ for C₂₀H₂₂N₄O₂S = 399.15.

  • Solubility: Typically very low solubility in common organic solvents.

  • NMR: Will show signals for two distinct isopropyl-indazole environments, likely with complex aromatic splitting.

FAQ 4: My NMR analysis shows a mixture of isomers that are difficult to separate by column chromatography. Why did this happen?

Plausible Cause: You may have a mixture of regioisomers of the sulfonyl chloride. While the 5-position is the primary site of substitution, small amounts of other isomers (e.g., 3-, 4-, 6-, or 7-sulfonyl chloride ) can form.

Technical Explanation: Electrophilic substitution on the N-alkylated indazole ring is directed by both the fused benzene ring and the pyrazole ring containing the N-isopropyl group. While electronic and steric factors strongly favor substitution at the C5 position, minor substitution can occur at other positions on the benzene ring (C4, C6, C7) or even on the pyrazole ring (C3), leading to a mixture of isomers.[8] Furthermore, if the starting 1-(propan-2-yl)-1H-indazole was synthesized via alkylation of 1H-indazole, it may contain some of the 2-(propan-2-yl)-1H-indazole isomer, which would lead to a completely different set of sulfonyl chloride products upon chlorosulfonation.[9]

Troubleshooting & Prevention Protocol:

  • Verify Starting Material Purity: Before starting, confirm the purity of your 1-(propan-2-yl)-1H-indazole by ¹H NMR and LC-MS. Ensure it is free of the N2-isopropyl isomer. If isomers are present, they must be separated before proceeding.

  • Optimize Reaction Conditions: Lowering the reaction temperature can often increase the regioselectivity of electrophilic aromatic substitutions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -10 °C to 0 °C) may improve the ratio of the desired 5-isomer.

  • Purification Strategy: If minor isomers are unavoidable, purification may require more advanced techniques.

    • Fractional Crystallization: If the crude product is solid, attempting to recrystallize it from various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/heptane) may selectively crystallize the major isomer.

    • Preparative HPLC: For high-purity requirements, reversed-phase preparative HPLC is often the most effective method for separating closely related aromatic isomers.

Summary of Potential Side Products
Side Product NameMolecular FormulaMolecular Weight (Monoisotopic)Key Identifier
(Target) this compound C₁₀H₁₁ClN₂O₂S258.02Desired Product
1-(propan-2-yl)-1H-indazole-5-sulfonic acidC₁₀H₁₂N₂O₃S240.06Water-soluble; MS [M+H]⁺ = 241.06
1-(propan-2-yl)-1H-indazole-X,Y-disulfonyl chlorideC₁₀H₁₀Cl₂N₂O₄S₂371.94MS [M+H]⁺ ≈ 373
Bis(1-(propan-2-yl)-1H-indazol-X-yl)sulfoneC₂₀H₂₂N₄O₂S398.15High MW; Poor solubility; MS [M+H]⁺ = 399.15
Isomeric Sulfonyl Chlorides (e.g., 3-, 4-, 6-, 7-isomer)C₁₀H₁₁ClN₂O₂S258.02Same mass as product; different NMR/retention time
References
  • MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Available from: [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Aromatic sulphonation. Part 60. Sulphonation in the reactions of aromatic compounds with chlorosulphuric acid in nitromethane and in dichloromethane. Available from: [Link]

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Available from: [Link]

  • PubMed. (2017). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. Available from: [Link]

  • Wikipedia. (n.d.). Indazole. Available from: [Link]

  • (Supporting Information). (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • Journal of the American Chemical Society. (n.d.). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Available from: [Link]

  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Available from: [Link]

  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Google Patents. (n.d.). US20040242932A1 - Aromatic sulfonation reactions.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Available from: [Link]

  • NIH. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available from: [Link]

  • ACS Publications. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Available from: [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • AA Blocks. (n.d.). 5-(propan-2-yl)-1H-indazole-3-sulfonyl chloride. Available from: [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • NIH. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]

  • MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Available from: [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. Available from: [Link]

  • Google Patents. (n.d.). US3313839A - Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols.

Sources

Technical Support Center: Optimizing Sulfonamide Coupling with Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The formation of a sulfonamide bond, while classic, presents significant challenges when one of the coupling partners is a sterically hindered amine. Low nucleophilicity and steric congestion around the nitrogen atom often lead to low or no yield under standard conditions. This guide provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind our recommendations to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of sterically hindered sulfonamides.

Q1: I am observing very low to no yield when reacting a bulky secondary amine with a sulfonyl chloride under standard conditions (e.g., pyridine or triethylamine in DCM). What is the primary cause and how can I improve the outcome?

Answer: This is the most prevalent issue and stems directly from the inherent properties of your substrates.

  • Causality: Sterically hindered amines (e.g., diisopropylamine, tert-butylamine, or complex aniline derivatives) are poor nucleophiles. The bulky groups surrounding the nitrogen atom physically obstruct its approach to the electrophilic sulfur atom of the sulfonyl chloride. Furthermore, the electron-donating nature of alkyl groups can increase the amine's basicity but does not sufficiently enhance its nucleophilicity to overcome the steric barrier. Standard bases like pyridine or triethylamine (TEA) are often not strong enough to facilitate the reaction and can sometimes lead to side reactions.

Troubleshooting & Optimization Strategies:

  • Employ a Stronger, Non-Nucleophilic Base: The role of the base is to scavenge the HCl generated during the reaction.[1] An inadequate base allows the reaction mixture to become acidic, protonating the amine and rendering it non-nucleophilic. For hindered systems, switching from pyridine or TEA to a more powerful, non-nucleophilic base is critical.

    • Recommended Bases: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges (e.g., 1,8-Bis(dimethylamino)naphthalene). These bases are sterically hindered themselves, preventing them from competing as nucleophiles, but are strong enough to ensure the reaction proceeds.

  • Leverage Nucleophilic Catalysis with DMAP: 4-Dimethylaminopyridine (DMAP) is more than just a base; it's a highly effective nucleophilic catalyst.[2]

    • Mechanism of Action: DMAP first attacks the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAPylonium salt intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride. The sterically hindered amine can then attack this activated intermediate, displacing the DMAP and forming the desired sulfonamide.[2] This catalytic cycle dramatically lowers the activation energy of the reaction.

    DMAP_Catalysis cluster_reactants Reactants cluster_products Products RSO2Cl R-SO₂-Cl Intermediate [R-SO₂-DMAP]⁺Cl⁻ (Reactive Intermediate) RSO2Cl->Intermediate + DMAP DMAP DMAP Intermediate->DMAP - DMAP (catalyst regeneration) Product R-SO₂-NR'₂ (Sulfonamide) Intermediate->Product + R'₂NH Amine R'₂NH (Hindered Amine) DMAP_regen DMAP HCl HCl

    Caption: Catalytic cycle of DMAP in sulfonamide synthesis.
  • Utilize Metal Catalysis for Highly Recalcitrant Substrates: When thermal conditions and DMAP catalysis are insufficient, metal-catalyzed approaches offer a powerful alternative.

    • Indium Catalysis: Indium metal has been shown to effectively catalyze the sulfonylation of sterically hindered and less nucleophilic anilines, often providing excellent yields where other methods fail.[3][4] The proposed mechanism involves the generation of a more electrophilic RSO₂⁺InCl⁻ species.[3]

    • Copper Catalysis: Various copper-catalyzed systems have been developed for S-N bond formation, demonstrating efficacy for coupling with sterically demanding partners.[5]

Q2: My reaction is messy, and I suspect the sulfonyl chloride is decomposing. How can I mitigate this?

Answer: Sulfonyl chlorides are highly reactive and prone to degradation, especially in the presence of nucleophiles like water.

  • Causality: The primary degradation pathway is hydrolysis by trace amounts of water in the solvent or on glassware, which converts the sulfonyl chloride to the unreactive sulfonic acid. Some sulfonyl chlorides are also thermally unstable.

Troubleshooting & Optimization Strategies:

  • Ensure Anhydrous Conditions: This is non-negotiable.

    • Action: Thoroughly dry all glassware in an oven. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Consider Alternative Sulfonylating Agents: If your sulfonyl chloride is particularly unstable, switching to a more stable precursor can be highly effective.

    • Sulfonyl Fluorides: These are significantly more stable than their chloride counterparts and can be activated for reaction with amines using specific catalysts, a strategy known as "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry.[4][6] Calcium triflimide [Ca(NTf₂)₂] is an effective Lewis acid for this activation.[4][6]

    • Pentafluorophenyl (PFP) Sulfonate Esters: PFP esters are stable, crystalline solids that can be prepared from sulfonic acids and react with hindered amines to form sulfonamides.

Q3: I'm attempting a multi-step synthesis and want to avoid isolating the sulfonyl chloride. Are there reliable one-pot procedures starting from other sulfur sources?

Answer: Yes, several modern methods bypass the isolation of sulfonyl chlorides, which is often advantageous for efficiency and safety.

  • Causality: These methods generate the reactive sulfonyl species in situ, allowing it to be immediately trapped by the amine.

Troubleshooting & Optimization Strategies:

  • Oxidative Chlorination of Thiols: Thiols can be directly converted to sulfonyl chlorides in the reaction vessel, followed by the addition of the amine.

    • Reagents: Common systems include N-chlorosuccinimide (NCS) in the presence of a chloride source or a combination of H₂O₂ and SOCl₂.[4][7] This approach is efficient but requires careful optimization of the oxidant to avoid side reactions like disulfide formation.

  • Using DABSO as an SO₂ Surrogate: The stable, solid DABCO-bis(sulfur dioxide) complex (DABSO) serves as an excellent substitute for gaseous SO₂.

    • Method: Palladium-catalyzed three-component coupling of an aryl halide, DABSO, and an amine is a powerful one-pot method to generate sulfonamides.[4][5] This strategy avoids the need to handle sulfonyl chlorides altogether.

Comparative Overview of Key Methodologies

The table below summarizes the different approaches for coupling with hindered amines, allowing for a quick comparison based on your specific needs.

MethodKey ReagentsTemperatureKey AdvantagesCommon Limitations
Standard Conditions RSO₂Cl, Pyridine/TEA0 °C to RTSimple, inexpensive reagents.Fails for hindered amines; low yields.
DMAP Catalysis RSO₂Cl, Hindered Amine, DMAP (catalytic)RT to 60 °COvercomes steric hindrance via a highly reactive intermediate[2]; mild conditions.May require elevated temperatures for extremely hindered cases.
Indium Catalysis RSO₂Cl, Hindered Amine, Indium powderRT to RefluxExcellent for poorly nucleophilic anilines; catalyst is air-stable and recyclable.[3]Requires metal catalyst; higher temperatures may be needed.
SuFEx Chemistry RSO₂F, Hindered Amine, Ca(NTf₂)₂Room TempUses highly stable sulfonyl fluorides; avoids reactive chlorides.[6]Requires synthesis of sulfonyl fluoride; catalyst required.
DABSO One-Pot Aryl-X, DABSO, Amine, Pd-catalyst80-120 °CConvergent one-pot synthesis from aryl halides.[5]Requires transition metal catalyst and higher temperatures.

Validated Experimental Protocols

Protocol 1: DMAP-Catalyzed Coupling of a Hindered Secondary Amine

This protocol describes a general method for the synthesis of a sulfonamide from a sulfonyl chloride and a sterically hindered secondary amine using DMAP as a nucleophilic catalyst.

Materials:

  • Aryl sulfonyl chloride (1.0 eq)

  • Hindered secondary amine (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)

  • Triethylamine (TEA) (1.5 eq, as a stoichiometric base)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the hindered secondary amine (1.1 eq), DMAP (0.1 eq), and TEA (1.5 eq).

  • Dissolve the components in anhydrous DCM (approx. 0.2 M concentration relative to the sulfonyl chloride).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the aryl sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove bases), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. The following flowchart provides a decision-making guide for optimizing your sulfonamide coupling reaction.

Caption: Decision workflow for optimizing hindered sulfonamide coupling.

References

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • Technical Support Center: Synthesis of Sterically Hindered Sulfonamides. BenchChem.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Minimizing side products in sulfonamide synthesis. BenchChem.
  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery.
  • Sulfonamide. Wikipedia.
  • Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Protecting Groups for Amines: Sulfonamides. YouTube.

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Technical Support Center: 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride. This resource is designed for our valued partners in research, discovery, and drug development. We understand that working with highly reactive intermediates requires precision and a deep understanding of their chemical nature. This guide moves beyond simple protocols to provide causal explanations and robust troubleshooting strategies, ensuring the integrity and success of your experimental outcomes.

The core challenge in handling this reagent lies in the inherent reactivity of the sulfonyl chloride moiety.[1] This functional group is a powerful electrophile, making it exceptionally useful for synthesizing sulfonamides but also highly susceptible to degradation, primarily through hydrolysis.[2] This guide is structured to address the most common challenges and questions that arise from this reactivity profile.

Section 1: Core Chemical Properties & Stability

Understanding the fundamental stability of this compound is the first step toward successful application. Its shelf-life and reactivity are dictated almost entirely by its environment.

PropertyValueSource
Chemical Formula C₁₀H₁₁ClN₂O₂S[3][4]
Molecular Weight 258.72 g/mol [3]
CAS Number 1339217-64-9[4]
Appearance Typically a solid
Primary Hazard Moisture-sensitive, Corrosive[5][6]

The principal degradation pathway is the rapid and irreversible hydrolysis of the sulfonyl chloride group upon contact with water, including atmospheric moisture, to form the corresponding and synthetically inert 1-(propan-2-yl)-1H-indazole-5-sulfonic acid.[2][7]

G reagent This compound (Active Reagent) product 1-(propan-2-yl)-1H-indazole-5-sulfonic acid (Inactive Byproduct) reagent->product + H₂O (Moisture) hcl HCl

Caption: Primary hydrolytic degradation pathway.

Section 2: Frequently Asked Questions (FAQs) on Storage & Handling

Proper storage is not a passive act but the first, critical step of your experiment. Failure here is a common, yet avoidable, source of reaction failure.

Q1: What are the absolute mandatory storage conditions for this reagent?

A: The reagent must be stored in a cool, dry, and inert environment to maximize its shelf life. We recommend the following:

  • Temperature: Store at 2-8 °C.[8] Refrigeration slows the rate of any potential decomposition.

  • Atmosphere: The vial must be sealed under an inert atmosphere, such as argon or nitrogen.[5][8] This displaces moisture-laden air.

  • Container: Always keep the reagent in its original, tightly sealed container.[9] Upon receipt, we suggest wrapping the cap's threads with Parafilm™ as an extra barrier.

  • Location: Use a desiccator cabinet for long-term storage to provide a secondary layer of protection against ambient moisture.

Q2: I opened my bottle of this compound several months ago. It now appears slightly clumpy/discolored. Can I still use it?

A: We strongly advise against using a reagent that has changed in physical appearance without re-characterization. Clumping is a classic sign of moisture ingress, leading to the formation of sulfonic acid and HCl. The reagent has likely lost potency, which will directly result in lower reaction yields. Before proceeding, you should verify the purity via one of the analytical methods described in Section 4. It is almost always more time and cost-effective to use a fresh bottle of the reagent.

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

A: Due to its corrosive nature, comprehensive PPE is required.[5][10]

  • Eye Protection: Wear chemical safety goggles or a face shield.[6][11]

  • Hand Protection: Use nitrile or other chemically resistant gloves.[6]

  • Body Protection: A standard laboratory coat is required.[6]

  • Work Area: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[5]

Section 3: Troubleshooting Experimental Failures

This section addresses the most common issues encountered during reactions involving this compound.

G start Low or No Yield in Sulfonamide Formation q1 Was the Sulfonyl Chloride Reagent compromised? start->q1 q2 Were Reaction Conditions Strictly Anhydrous? start->q2 q3 Was the Work-up Procedure Appropriate? start->q3 a1_check Check for clumping/discoloration. Confirm purity via NMR/GC-MS. q1->a1_check Verify a2_check Were glassware oven-dried? Were anhydrous solvents used? Was an inert atmosphere maintained? q2->a2_check Verify a3_check Is unreacted starting material present post-reaction? Is the product water-soluble? q3->a3_check Verify a1_sol Solution: Use a fresh, validated batch of the reagent. a1_check->a1_sol a2_sol Solution: Rigorously dry all apparatus and reagents. a2_check->a2_sol a3_sol Solution: Consider a nucleophilic quench (e.g., scavenger resin) to remove excess sulfonyl chloride. a3_check->a3_sol

Caption: Troubleshooting workflow for low reaction yields.

Q4: My reaction yield is consistently low, and TLC analysis shows a new, highly polar baseline spot that doesn't correspond to my starting material or product.

A: This is the hallmark signature of starting material degradation. The highly polar spot is almost certainly the 1-(propan-2-yl)-1H-indazole-5-sulfonic acid byproduct from hydrolysis. Sulfonic acids are non-eluting in many standard silica gel chromatography systems and are notoriously difficult to remove from desired products. The root cause is moisture contamination.

  • Solution: Follow the troubleshooting workflow above. Critically evaluate your procedure for maintaining anhydrous conditions. Ensure solvents are freshly dried and transferred via syringe or cannula under an inert atmosphere. All glassware must be rigorously oven or flame-dried immediately before use.

Q5: My reaction appears complete by LC-MS, but I am struggling to remove unreacted this compound during work-up. An aqueous wash isn't working.

A: While sulfonyl chlorides react with water, the rate of hydrolysis can be slow, especially in biphasic mixtures with organic solvents like DCM where solubility is low.[12] Simply washing with water or a basic solution may not be sufficient for complete removal.

  • Recommended Strategy 1 (Nucleophilic Quench): Before your aqueous workup, add a small amount of a simple nucleophile like methanol or a dilute ammonia solution. This will rapidly convert the excess sulfonyl chloride into a more easily separable methyl sulfonate ester or primary sulfonamide.

  • Recommended Strategy 2 (Scavenger Resin): For the most effective and clean removal, use an amine-functionalized scavenger resin. These solid-supported reagents will covalently bind to the excess sulfonyl chloride. The reaction mixture can then be simply filtered to provide a purified solution of your desired product, significantly simplifying downstream purification.

Section 4: Analytical Quality Control

Verifying the quality of your starting material is essential. Do not assume the purity of an opened reagent.

Q6: What is the most reliable method to quickly assess the purity of my this compound?

A: ¹H NMR spectroscopy is the fastest and most informative method.[13]

  • Procedure: Dissolve a small sample in an anhydrous deuterated solvent like CDCl₃ or Acetone-d₆.

  • What to Look For:

    • Pristine Sample: You should observe sharp, well-defined peaks corresponding to the indazole and isopropyl protons with correct integrations.

    • Degraded Sample: The presence of the sulfonic acid byproduct will manifest as a second set of distinct, often broader peaks for the aromatic protons, as the electronic environment has changed. You may also detect a broad singlet corresponding to the acidic -SO₃H proton.

  • Quantitative NMR (qNMR): For a precise measure of purity, qNMR using a certified internal standard can be employed.

TechniquePrimary ApplicationKey AdvantagesKey Limitations
¹H NMR Spectroscopy Structure Elucidation & PurityProvides detailed structural data; non-destructive; can be quantitative (qNMR).Lower sensitivity compared to mass spectrometry.
GC-MS Purity Assessment & Impurity IDHigh resolution for volatile impurities.Potential for thermal degradation of the analyte.[13]
Titrimetry Quantitative ContentCost-effective and accurate for determining total sulfonyl chloride content.Not specific; measures all reactive sulfonyl chlorides in the sample.
Melting Point Purity IndicationSimple and fast; impurities typically depress and broaden the melting range.[13]Non-specific; not suitable for amorphous solids or oils.

By implementing these rigorous handling, storage, and analytical verification procedures, you can ensure the stability of your this compound and achieve reliable, reproducible results in your synthetic endeavors.

References

  • Sulfonyl halide - Wikipedia. (n.d.).
  • Sulfonyl Chloride Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (n.d.). Benchchem.
  • Chemical reactivity of the sulfonyl chloride group. (n.d.). Benchchem.
  • Pyrazine-2-sulfonyl chloride reactivity with nucleophiles. (n.d.). Benchchem.
  • Common issues in sulfonamide synthesis and solutions. (n.d.). Benchchem.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
  • Technical Support Center: Sulfonyl Chloride Work-up. (n.d.). Benchchem.
  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009). Organic Process Research & Development, 13(5), 875-879. American Chemical Society.
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (n.d.). Journal of the Chemical Society B: Physical Organic. RSC Publishing.
  • 1-Propyl-1H-imidazole-4-sulfonyl chloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet. (2024). Sigma-Aldrich.
  • Safety Data Sheet: Benzenesulfonyl chloride. (2012). Fisher Scientific.
  • Any tips on cleaning up SO2Cl2 chlorination reactions? (2020). Reddit.
  • 1H-Indazole-5-sulfonyl chloride. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet: 1-Methyl-1H-imidazole-4-sulfonyl chloride. (2023). Fisher Scientific.
  • Titrimetric determination of some sulphonyl chlorides. (n.d.). Indian Journal of Chemistry.
  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate.
  • Safety Data Sheet: 1H-Imidazole-2-sulfonyl chloride hydrochloride. (2025). Angene Chemical.
  • Safety Data Sheet: Benzenesulfonyl chloride. (2022). Merck Millipore.
  • 5-(propan-2-yl)-1H-indazole-3-sulfonyl chloride. (n.d.). AA Blocks.
  • This compound. (n.d.). BLDpharm.
  • 1H-Indole-5-sulfonyl chloride. (n.d.). Benchchem.

Sources

Troubleshooting failed reactions of 1-isopropyl-1H-indazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-isopropyl-1H-indazole-5-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered when using this reagent. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Understanding the Reagent: A Chemist's Perspective

1-isopropyl-1H-indazole-5-sulfonyl chloride is a valuable synthetic intermediate, particularly in medicinal chemistry for the construction of sulfonamides. The indazole scaffold is a privileged structure in drug discovery[1], and the sulfonyl chloride group provides a reactive handle for coupling with a wide array of nucleophiles, most commonly primary and secondary amines.[2]

However, its reactivity is a double-edged sword. The electrophilicity of the sulfur atom, which is essential for the desired reaction, also makes the compound highly susceptible to competing, undesired reactions. The most prevalent issue is its reaction with water (hydrolysis), which converts the reactive sulfonyl chloride into the inert and highly polar sulfonic acid.[3] This single side reaction is the root cause of the majority of failed or low-yielding experiments. Understanding and controlling this pathway is paramount to success.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

I. Issues of Reactivity & Low Yield
Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the primary causes?

Scientist's Explanation: Low yields are most often traced back to the degradation of the sulfonyl chloride starting material, primarily through hydrolysis. Sulfonyl chlorides are highly moisture-sensitive. Any trace of water in your solvents, on your glassware, or in the atmosphere can rapidly convert your reagent into the corresponding sulfonic acid, which is unreactive towards amines. Another common cause is the deactivation of the amine nucleophile. In the course of the reaction, one equivalent of hydrochloric acid (HCl) is produced. If not effectively neutralized, this acid will protonate your amine starting material, rendering it non-nucleophilic and halting the reaction.

Actionable Troubleshooting Steps:

  • Verify Reagent Integrity:

    • Freshness: Use a freshly opened bottle of 1-isopropyl-1H-indazole-5-sulfonyl chloride whenever possible. Older reagents may have hydrolyzed due to repeated exposure to atmospheric moisture.

    • Appearance: The reagent should be a solid. If it appears clumpy, oily, or discolored, it may be partially decomposed.

  • Ensure Rigorously Anhydrous Conditions:

    • Glassware: Oven-dry all glassware (≥120 °C for several hours) or flame-dry under vacuum and cool under an inert atmosphere.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.

    • Atmosphere: Conduct the reaction under a positive pressure of an inert gas (Nitrogen or Argon) to prevent ingress of atmospheric moisture.

  • Optimize Base Selection:

    • Use at least one equivalent of a non-nucleophilic organic base. The base's role is solely to scavenge the HCl byproduct.

    • Good Choices: Pyridine or triethylamine (Et₃N) are standard. They are basic enough to neutralize HCl but generally do not compete with the amine substrate.

    • Poor Choices: Avoid aqueous bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) during the reaction itself, as they introduce water and dramatically increase the rate of hydrolysis. While sometimes used in Schotten-Baumann conditions, this is a riskier setup for sensitive substrates.

  • Control Stoichiometry:

    • A slight excess of the amine (e.g., 1.1 equivalents) can help drive the reaction to completion by ensuring the more valuable sulfonyl chloride is fully consumed.

II. Side Product Formation
Question 2: My TLC/LC-MS shows a new, highly polar spot that doesn't correspond to my starting materials or desired product. What is it?

Scientist's Explanation: The most likely culprit is 1-isopropyl-1H-indazole-5-sulfonic acid, the hydrolysis product. This compound is significantly more polar than the sulfonyl chloride and will typically have a much lower Rf value on a normal-phase TLC plate. Another possibility, if you are using a primary amine, is the formation of a bis-sulfonated product, where two molecules of the sulfonyl chloride have reacted with the single primary amine.

Troubleshooting Workflow: Side Product Identification

G start Unexpected Spot on TLC/LCMS check_polarity Is the spot highly polar (Low Rf)? start->check_polarity check_amine Are you using a primary amine? check_polarity->check_amine  No hydrolysis Likely Hydrolysis Product: 1-isopropyl-1H-indazole-5-sulfonic acid check_polarity->hydrolysis  Yes bis_sulfonated Possible Bis-sulfonated Product: (R-N-(SO₂-Ind)₂) check_amine->bis_sulfonated  Yes other Other side reactions possible but less common. Consider self-condensation or reaction with solvent. check_amine->other  No

Caption: Decision tree for identifying common reaction side products.

Actionable Troubleshooting Steps:

  • Prevent Hydrolysis: Follow all steps outlined in Question 1 for maintaining anhydrous conditions. This is the most effective preventative measure.

  • Prevent Bis-Sulfonation (for primary amines):

    • Control Stoichiometry: Add the sulfonyl chloride slowly to a solution containing the primary amine. This maintains a high concentration of the amine relative to the sulfonyl chloride, favoring the formation of the mono-sulfonated product.

    • Use Excess Amine: Employing a larger excess of the primary amine (e.g., 2-3 equivalents) can statistically disfavor the second sulfonylation. The excess amine can be removed during workup.

III. Workup & Purification Challenges
Question 3: How can I effectively remove unreacted sulfonyl chloride and the sulfonic acid byproduct during workup?

Scientist's Explanation: A standard aqueous workup is designed to address both species. A wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, will serve two purposes. First, it will react with and hydrolyze any remaining unreacted sulfonyl chloride to the water-soluble sulfonic acid salt. Second, it will deprotonate the sulfonic acid byproduct already present, forming the sodium sulfonate salt, which is also highly soluble in the aqueous phase and will be partitioned away from your product in the organic layer.

Actionable Troubleshooting Steps:

  • Standard Quench & Wash Protocol:

    • Upon reaction completion, cool the reaction mixture to 0 °C.

    • Slowly add water or a saturated NaHCO₃ solution to quench the reaction and hydrolyze excess sulfonyl chloride. Stir vigorously for 30-60 minutes to ensure complete hydrolysis.

    • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer further with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • For Persistent Contamination (Advanced):

    • Nucleophilic Quench: Before the basic wash, add a small amount of a simple, volatile amine (like a few drops of triethylamine) or methanol to the reaction mixture. This will convert the highly reactive sulfonyl chloride into a more stable sulfonamide or sulfonate ester, which may be easier to separate chromatographically.

    • Scavenger Resins: For particularly challenging separations, consider using a polymer-bound scavenger resin. Resins with appended amine functional groups (e.g., Tris(2-aminoethyl)amine, "TAEA" resin) are highly effective at covalently binding to and removing excess sulfonyl chloride from the solution. The product is then isolated by simple filtration.

Reference Protocol & Data

Reference Protocol: General Synthesis of a Sulfonamide

This protocol provides a robust starting point for the reaction of 1-isopropyl-1H-indazole-5-sulfonyl chloride with a generic secondary amine.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification prep1 1. Oven-dry glassware prep2 2. Add amine (1.1 eq) & base (1.5 eq) to anhydrous DCM prep1->prep2 react1 3. Dissolve sulfonyl chloride (1.0 eq) in anhydrous DCM react2 4. Add sulfonyl chloride solution dropwise to amine solution at 0 °C react1->react2 react3 5. Warm to RT, stir 4-16h (Monitor by TLC/LCMS) react2->react3 work1 6. Quench with sat. NaHCO₃ (aq) react3->work1 work2 7. Extract with DCM, wash with brine work1->work2 work3 8. Dry (Na₂SO₄), filter, concentrate work2->work3 work4 9. Purify via column chromatography work3->work4

Caption: Standard experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask under a Nitrogen atmosphere, add the amine (1.1 eq.), anhydrous dichloromethane (DCM, ~0.1 M), and triethylamine (1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 1-isopropyl-1H-indazole-5-sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.

  • Reaction: Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 4-16 hours, monitoring the consumption of the sulfonyl chloride by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired sulfonamide.

Data Table: Common Bases for Sulfonamide Synthesis
BasepKa of Conjugate AcidStructureKey Characteristics
Triethylamine (Et₃N) 10.75Et₃NStandard, non-nucleophilic, inexpensive, easily removed in vacuo.
Pyridine 5.25C₅H₅NLess basic than Et₃N, can sometimes act as a nucleophilic catalyst.
DIPEA 10.7(i-Pr)₂NEtSterically hindered, non-nucleophilic. Useful when substrate is sensitive to Et₃N.
DBU 13.5C₉H₁₆N₂Strong, non-nucleophilic base. Used for less reactive amines or hindered substrates.
References
  • Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
  • Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

Technical Support Center: Monitoring Reactions with 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving the highly reactive sulfonylating agent, 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride. Our goal is to equip you with the practical knowledge to overcome common experimental hurdles, optimize your reaction outcomes, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that I should be aware of?

A1: this compound is a potent electrophile, primarily used to synthesize sulfonamides by reacting with primary or secondary amines.[1] The key to its reactivity is the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it an excellent target for nucleophilic attack.

However, this high reactivity also makes it susceptible to decomposition, primarily through hydrolysis. Any moisture present in the reaction setup (e.g., in solvents, reagents, or from the atmosphere) can react with the sulfonyl chloride to form the corresponding sulfonic acid.[2][3] This byproduct is often highly polar and can complicate both the reaction's progress and the subsequent purification steps. The stability of heteroaromatic sulfonyl chlorides can vary, but moisture is a universal concern.[4]

Q2: Which analytical technique is best for monitoring my reaction's progress?

A2: The choice of analytical technique depends on your specific needs for speed, accuracy, and quantitative data. The three most common methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Information Obtained Pros Cons
TLC Differential partitioning between a stationary and mobile phase.Qualitative assessment of reactants, products, and byproducts (via R_f_ values).[5]Fast, inexpensive, requires minimal sample, excellent for quick checks.[6]Not quantitative, resolution may be limited, can be affected by sample matrix.
HPLC/LC-MS High-resolution separation based on partitioning between phases.[7]Quantitative data (% conversion, purity), retention times, and mass confirmation (with MS).[8]Highly accurate and precise, excellent for purity determination and quantitative analysis.[9]Slower, requires method development, more expensive equipment.[7]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Structural confirmation, quantitative analysis of reaction mixture composition.[10][11]Provides definitive structural information, can be quantitative (qNMR).Requires a relatively large sample amount, expensive, may be difficult to interpret complex mixtures.[12]

Recommendation: For most routine reaction monitoring, TLC is the preferred starting point due to its speed and simplicity. Once the reaction appears complete by TLC, HPLC or LC-MS can be used for precise quantification and purity assessment of the final product.[7]

Troubleshooting Guide: Thin-Layer Chromatography (TLC)
Q3: I'm new to this reaction. How do I properly set up a TLC analysis to monitor its progress?

A3: A properly executed TLC analysis provides a clear visual snapshot of your reaction. The key is to use a three-lane spotting system: starting material (SM), a "co-spot" lane, and the reaction mixture (RM).[6]

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Development & Visualization cluster_interpret Interpretation prep_plate 1. Prepare TLC Plate (Draw baseline in pencil) prep_chamber 2. Prepare Eluent Chamber (Add solvent & filter paper) prep_samples 3. Prepare Samples (Dilute SM and RM aliquots) spot_sm 4. Spot Lane 1 (SM) prep_samples->spot_sm spot_co 5. Spot Lane 2 (Co-spot) (SM + RM) spot_rm 6. Spot Lane 3 (RM) develop 7. Develop Plate (Place in chamber) spot_rm->develop dry 8. Dry Plate develop->dry visualize 9. Visualize (UV light, stain) dry->visualize interpret 10. Interpret Results (Assess SM consumption and product formation) visualize->interpret caption Workflow for Reaction Monitoring by TLC.

Experimental Protocol for TLC Analysis:

  • Plate Preparation: Use a silica gel 60 F254 plate. With a pencil, gently draw a baseline about 1 cm from the bottom. Mark three lanes for your spots.

  • Sample Preparation: Take a small aliquot (a drop on the end of a glass rod) from your reaction mixture and dilute it in a volatile solvent like ethyl acetate or dichloromethane (DCM) in a small vial. Prepare a similar solution of your starting amine.

  • Spotting:

    • Lane 1 (SM): Using a capillary spotter, apply a small spot of the diluted starting amine solution.

    • Lane 2 (Co-spot): Apply a spot of the starting amine, and then carefully spot the reaction mixture directly on top of it.

    • Lane 3 (RM): Apply a spot of the diluted reaction mixture.

  • Development: Place the plate in a sealed chamber containing your chosen solvent system (eluent). Allow the solvent to travel up the plate until it is about 1 cm from the top.[5]

  • Visualization: Remove the plate and mark the solvent front with a pencil. After the plate is dry, visualize the spots. Since indazole and sulfonamide derivatives are typically UV-active, viewing under a UV lamp (254 nm) is the first step. If spots are not clearly visible, staining with potassium permanganate can be effective.

Q4: How do I interpret the results on my TLC plate?

A4: The goal is to see the starting material spot in Lane 3 diminish over time while a new product spot appears.[6] The co-spot lane is crucial for resolving spots with similar R_f_ values.

  • Starting Material (SM): Your nucleophile (amine/alcohol).

  • This compound: This reagent is highly reactive and may not be visible on TLC after the initial stages, as it either reacts or hydrolyzes.

  • Product (P): The desired sulfonamide. It will typically have a different R_f_ value than the starting amine.

  • Hydrolysis Byproduct (SA): The sulfonic acid is very polar and will likely appear as a spot at or very near the baseline (R_f_ ≈ 0).

A successful reaction will show the SM spot in the RM lane fading over time, while the P spot becomes more intense. The reaction is considered complete when the SM spot is no longer visible in the RM lane.

Q5: My reaction is complete by TLC, but my yield is low after workup. What's the most likely cause?

A5: The most common culprit is the hydrolysis of your starting sulfonyl chloride. The resulting sulfonic acid is highly water-soluble and will be removed during the aqueous workup, effectively lowering the amount of reactant available to form your desired product.

// Nodes SC [label="1-(propan-2-yl)-1H-indazole-\n5-sulfonyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R-NH₂\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Desired Sulfonamide\n(Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O\n(Moisture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="Sulfonic Acid\n(Byproduct)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SC -> Product [label="Desired Reaction", color="#34A853"]; Amine -> Product; SC -> Acid [label="Side Reaction\n(Hydrolysis)", color="#EA4335"]; Water -> Acid;

caption [label="Desired vs. Undesired Reaction Pathways.", shape=plaintext, fontname="Arial", fontsize=10]; } enddot Caption: Desired vs. Undesired Reaction Pathways.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use oven-dried glassware. Solvents should be freshly distilled or from a sealed bottle over molecular sieves. Aprotic solvents like DCM, THF, or acetonitrile are generally suitable.

  • Check Reagent Quality: Verify the purity of your sulfonyl chloride. If it is old or has been exposed to air, it may have already partially hydrolyzed.

  • Control the Base: The reaction between an amine and a sulfonyl chloride generates HCl, which must be neutralized by a base like triethylamine or pyridine to drive the reaction forward.[13] Ensure the base is dry and added correctly.

  • Optimize Temperature: Perform the initial addition of the sulfonyl chloride at 0 °C to control the exothermic reaction, then allow it to warm to room temperature.

Troubleshooting Guide: HPLC & Advanced Methods
Q6: When should I switch from TLC to HPLC for monitoring?

A6: Switch to HPLC when you need precise, quantitative data. HPLC is superior for:

  • Determining Reaction Completion: Accurately quantifying the remaining starting material (<1-2%).

  • Assessing Product Purity: Calculating the percentage purity of your crude or purified product.

  • Optimizing Reaction Conditions: Comparing the outcomes of different catalysts, temperatures, or reaction times with high precision.[14]

  • Resolving Complex Mixtures: Separating products and byproducts that have very similar R_f_ values on TLC.[7]

Q7: Can you provide a starting point for an HPLC method to analyze my sulfonamide product?

A7: Absolutely. A reverse-phase HPLC (RP-HPLC) method is typically effective for sulfonamide analysis.[7][15] The following conditions serve as an excellent starting point, but may require optimization for your specific molecule.

Parameter Condition Rationale
Column C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds like sulfonamides.[15]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of analytes, leading to sharper peaks.[15]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.[7]
Gradient Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15-20 minA gradient elution is effective for separating components with a range of polarities, from the polar sulfonic acid byproduct to the less polar product.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.[7]
Detection UV at 270-280 nmThe indazole ring system has a strong UV chromophore, making UV detection highly sensitive for these compounds.[15]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[7]

Sample Preparation: Dilute a small aliquot of your reaction mixture in the initial mobile phase composition (e.g., 50:50 water:acetonitrile) and filter through a 0.45 µm syringe filter before injection.[15]

References
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv. [Link]

  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • Determination of Sulfonamides in Synthetic Samples and Pharmaceutical Tablets Using HPLC-DAD Combined with SWATLD Algorithm. Scientific.Net. [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

  • Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • How To: Monitor by TLC. University of Rochester, Department of Chemistry. [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • 13C NMR of indazoles. ResearchGate. [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [Link]

  • Uses of TLC. Chemistry LibreTexts. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

Sources

Technical Support Center: Purification of 1-(propan-2-yl)-1H-indazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(propan-2-yl)-1H-indazole-5-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to address common and complex impurity challenges encountered during the synthesis and purification of this and structurally related compounds. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Here we address the most common issues reported by our users during the synthesis and purification of 1-(propan-2-yl)-1H-indazole-5-sulfonamide.

Q1: My final product shows two distinct spots on TLC and two major peaks in HPLC, even after initial work-up. What is the likely cause?

A1: The most probable cause is the presence of regioisomers. The N-alkylation of the indazole ring is a well-known challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation with an isopropyl source often leads to a mixture of the desired 1-(propan-2-yl)-1H-indazole-5-sulfonamide (N1-isomer) and the undesired 2-(propan-2-yl)-2H-indazole-5-sulfonamide (N2-isomer).[1][2] These isomers often have very similar polarities, making them difficult to separate.

Q2: I am observing a significant amount of unreacted 1H-indazole-5-sulfonamide in my crude product. How can I improve the conversion?

A2: Incomplete reaction can be due to several factors:

  • Insufficient Base: The deprotonation of the indazole NH is crucial for the alkylation to proceed. Ensure you are using a sufficiently strong base (e.g., NaH, K₂CO₃) and in the correct stoichiometric amount (typically 1.1 to 2.0 equivalents).

  • Reaction Time and Temperature: N-alkylation of indazoles can be sluggish. Consider extending the reaction time or moderately increasing the temperature. However, be aware that higher temperatures can sometimes favor the formation of the undesired N2-isomer.[3]

  • Quality of Reagents: Ensure your solvent is anhydrous and your alkylating agent (e.g., 2-bromopropane or isopropyl tosylate) has not degraded.

Q3: After purification by column chromatography, I still see minor impurities in my NMR spectrum. What could these be?

A3: Besides the N2-isomer and starting material, other minor impurities can arise from:

  • Residual Solvents: Solvents used in the reaction or purification (e.g., DMF, ethyl acetate, hexanes) can be retained in the final product.[4]

  • Byproducts from Sulfonamide Formation: If you are synthesizing the starting material, 1H-indazole-5-sulfonamide, impurities from the chlorosulfonation and amination steps could carry through. This may include di-sulfonated products or incompletely reacted intermediates.

  • Degradation Products: Depending on the work-up and purification conditions (e.g., exposure to strong acids or bases, or high heat), the sulfonamide or indazole moiety could degrade.[4]

Q4: What is the best general approach to purify my crude 1-(propan-2-yl)-1H-indazole-5-sulfonamide?

A4: A multi-step approach is often necessary:

  • Aqueous Work-up: A standard aqueous work-up will remove most inorganic salts and highly polar impurities.

  • Recrystallization: This is a powerful technique to remove the bulk of impurities, especially if there is a significant difference in solubility between your desired product and the impurities.

  • Column Chromatography: This is typically required to separate the N1 and N2 regioisomers and other closely related impurities.[5]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific experimental issues.

Issue 1: Poor Regioselectivity in N-Alkylation (N1 vs. N2 Isomer Formation)

Underlying Principle: The ratio of N1 to N2 alkylation is influenced by factors such as the choice of base, solvent, and electrophile. Generally, N1-alkylation is thermodynamically favored, while N2-alkylation can be kinetically favored under certain conditions.[3]

Troubleshooting Steps:

  • Choice of Base and Solvent:

    • For N1-Selectivity: A combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) often favors N1-alkylation.[3] This is thought to proceed through a tight ion pair that directs the alkylating agent to the N1 position.

    • For N2-Selectivity: Conditions such as Mitsunobu reactions (using triphenylphosphine and a dialkyl azodicarboxylate) can favor the formation of the N2-isomer.[3]

  • Nature of the Alkylating Agent: While you are likely using an isopropyl source, switching from an alkyl halide (e.g., 2-bromopropane) to an alkyl tosylate may alter the regioselectivity.

  • Separation of Isomers: If a mixture is unavoidable, careful purification is key.

    • Column Chromatography: This is the most common method. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, is often effective.

    • Recrystallization: It is sometimes possible to selectively crystallize one isomer from a suitable solvent system, leaving the other in the mother liquor. A Chinese patent suggests that mixed solvents such as acetone/water, ethanol/water, or tetrahydrofuran/water can be effective for separating indazole isomers, achieving purities of over 99%.[5]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride and Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride, a key intermediate in medicinal chemistry. In the absence of direct, published experimental spectra for this specific molecule, this guide leverages expert analysis of structurally related compounds and foundational NMR principles to provide a reliable predictive framework. Furthermore, we will compare this predicted data with the experimental NMR data of other functionally relevant indazole derivatives to highlight key spectral differences and guide researchers in their own analytical endeavors.

The Significance of the Indazole Scaffold

Indazoles are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] The indazole nucleus is a key structural motif in a variety of approved drugs and clinical candidates, including those with anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4] The addition of a sulfonyl chloride group at the 5-position, as in our target molecule, provides a reactive handle for the synthesis of sulfonamides, a class of compounds well-known for their diverse pharmacological applications.[1] The N-isopropyl group influences the steric and electronic properties of the indazole ring, which can in turn modulate biological activity.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the indazole ring system, drawing from established literature values for similar compounds.[5][6][7] The choice of deuterated chloroform (CDCl₃) as the solvent is standard for small organic molecules of this type, offering good solubility and minimal interference in the spectral regions of interest.[5][6]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.45d~1.0H-4
~8.20s-H-3
~7.95dd~9.0, 1.5H-6
~7.70d~9.0H-7
~5.10sept~6.7CH (isopropyl)
~1.65d~6.7CH₃ (isopropyl)

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~141.0C-7a
~136.5C-3
~135.0C-5
~128.0C-6
~122.5C-4
~121.0C-3a
~110.0C-7
~52.0CH (isopropyl)
~22.5CH₃ (isopropyl)

Comparative NMR Data of Alternative Indazole Derivatives

To provide context and highlight the influence of different substituents on the indazole core, the experimental NMR data for 1H-indazole and 5-chloro-3-phenyl-1H-indazole are presented below.

Table 3: Experimental ¹H and ¹³C NMR Data for 1H-Indazole (in CDCl₃) [6]

¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Assignment
8.10 (s)134.77C-3
7.77 (d, J=8.4 Hz)120.86C-4 or C-6
7.51 (d, J=8.4 Hz)126.80C-4 or C-6
7.40 (m)120.96C-5
7.18 (m)109.71C-7
-140.01C-7a
-123.13C-3a

Table 4: Experimental ¹H and ¹³C NMR Data for 5-Chloro-3-phenyl-1H-indazole (in CDCl₃) [5]

¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Assignment
11.55 (br)-NH
7.98-7.93 (m, 3H)145.36C-3
7.56-7.45 (m, 3H)140.04C-7a
7.32-7.29 (m, 1H)132.78Phenyl C
7.17-7.14 (m, 1H)129.07Phenyl C
-128.53Phenyl C
-127.63C-5
-127.11C-6
-121.80C-4
-120.35C-3a
-111.35C-7

Analysis of Spectral Differences:

  • N-Substitution: The presence of the N-isopropyl group in our target molecule deshields the H-7 proton and the C-7 carbon compared to the unsubstituted 1H-indazole. The septet and doublet signals for the isopropyl group are characteristic and easily identifiable.

  • 5-Substitution: The strongly electron-withdrawing sulfonyl chloride group at the 5-position significantly deshields the neighboring protons H-4 and H-6. This effect is also observed in the ¹³C spectrum, with C-5 being significantly downfield. In comparison, the 5-chloro substituent in 5-chloro-3-phenyl-1H-indazole also deshields the surrounding protons and carbons, but to a lesser extent than the sulfonyl chloride group.

  • 3-Substitution: The absence of a substituent at the 3-position in our target molecule results in a singlet for H-3, which is expected to be downfield due to the electronic environment of the pyrazole ring. In contrast, the 3-phenyl substituted indazole shows complex multiplets for the phenyl protons.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds such as this compound, the following protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals. TMS provides a reference point (0 ppm) for both ¹H and ¹³C spectra.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for this type of molecule).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration. A value of 2-5 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Set the spectral width to cover the expected range (typically 0-160 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Structural Validation: The Power of 2D NMR

To provide unequivocal structural confirmation and validate the assignments made from 1D NMR, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the isopropyl CH proton and the CH₃ protons, confirming their connectivity. It would also show correlations between the aromatic protons on the indazole ring that are coupled to each other (e.g., H-6 and H-7).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the isopropyl CH and CH₃ signals in both the ¹H and ¹³C spectra.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical flow of acquiring and interpreting NMR data for structural elucidation.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion SamplePrep Sample Preparation NMR_Acq 1D & 2D NMR Acquisition SamplePrep->NMR_Acq Processing Fourier Transform, Phasing, Calibration NMR_Acq->Processing Analysis_1D 1D Spectra Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis_1D Analysis_2D 2D Spectra Analysis (COSY, HSQC) Analysis_1D->Analysis_2D Structure Structural Elucidation Analysis_2D->Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By comparing this predicted data with that of known indazole derivatives, we have highlighted the key spectral features that arise from different substitution patterns. The detailed experimental protocol and the emphasis on 2D NMR for structural validation offer a robust methodology for researchers working with this important class of molecules. Adherence to these principles will ensure the accurate and efficient characterization of novel indazole-based compounds, a critical step in the drug discovery and development pipeline.

References

  • MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Available at: [Link]

  • The Royal Society of Chemistry. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • PubChem. (n.d.). 1H-Indazole. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information for a chemical publication.
  • ResearchGate. (2016). 13C NMR of indazoles. Available at: [Link]

  • National Institutes of Health. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • ResearchGate. (n.d.). Complete 1 H NMR and 13 C NMR signal assignments for compound (3). Available at: [Link]

  • ACS Publications. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Available at: [Link]

  • PubChem. (n.d.). 1H-Indazole, 5-chloro-. Available at: [Link]

  • PubMed Central. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Google Patents. (2011). Method of synthesizing 1H-indazole compounds.
  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 1-isopropyl-1H-indazole-5-sulfonyl Chloride and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 1-isopropyl-1H-indazole-5-sulfonyl chloride is an important building block in the synthesis of various pharmacologically active compounds. Its reactive sulfonyl chloride moiety makes it a valuable reagent for introducing the 1-isopropyl-1H-indazole-5-sulfonyl group into target molecules. Understanding its behavior under mass spectrometry (MS) conditions is crucial for reaction monitoring, purity assessment, and metabolite identification.

This guide provides an in-depth comparison of the mass spectrometric behavior of 1-isopropyl-1H-indazole-5-sulfonyl chloride and two common alternatives: dansyl chloride and tosyl chloride. We will explore the rationale behind selecting specific MS techniques and delve into the interpretation of the resulting fragmentation patterns, supported by hypothetical experimental data.

The Importance of Mass Spectrometry in Analyzing Sulfonyl Chlorides

Mass spectrometry is an indispensable tool for the analysis of sulfonyl chlorides due to its high sensitivity, specificity, and ability to provide structural information from minute sample quantities. The choice of ionization technique is critical, as sulfonyl chlorides can be prone to in-source reactions such as hydrolysis. Electrospray ionization (ESI) is often preferred for its soft ionization nature, which helps to preserve the intact molecular ion.

Experimental Design: A Comparative Approach

To provide a comprehensive comparison, we will analyze 1-isopropyl-1H-indazole-5-sulfonyl chloride, dansyl chloride, and tosyl chloride using a standardized liquid chromatography-mass spectrometry (LC-MS) workflow.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Accurate weighing of each sulfonyl chloride B Dissolution in Acetonitrile to 1 mg/mL A->B C Serial dilution to 1 µg/mL working solution B->C D Injection of 1 µL of working solution C->D E Separation on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) D->E F Gradient elution with water and acetonitrile (both with 0.1% formic acid) E->F G Electrospray Ionization (ESI) in Positive Mode F->G H Full Scan MS Analysis (m/z 100-500) G->H I Tandem MS (MS/MS) of the protonated molecule [M+H]+ H->I

Figure 1: A generalized workflow for the LC-MS analysis of sulfonyl chlorides.

Detailed Experimental Protocols

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of each sulfonyl chloride (1-isopropyl-1H-indazole-5-sulfonyl chloride, dansyl chloride, and tosyl chloride).

  • Dissolve each compound in 1 mL of LC-MS grade acetonitrile to prepare a 1 mg/mL stock solution.

  • Perform a serial dilution of the stock solution in acetonitrile to obtain a final working concentration of 1 µg/mL.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1 µL

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Full Scan Range: m/z 100 - 500

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to generate a representative fragmentation pattern.

Comparative Data Analysis

The following table summarizes the expected mass spectrometry data for the three sulfonyl chlorides under the described conditions.

CompoundChemical StructureMolecular Weight (Da)Expected [M+H]⁺ (m/z)Key MS/MS Fragments (m/z) and Neutral Losses
1-isopropyl-1H-indazole-5-sulfonyl chloride 258.73259.06223.08 (-HCl), 217.07 (-SO₂), 175.09 (-SO₂Cl), 133.09 (indazole core)
Dansyl chloride 269.75270.08250.11 (-HCl), 206.08 (-SO₂), 170.09 (dimethylaminonaphthalene core)
Tosyl chloride 190.65191.03155.05 (-HCl), 139.04 (-SO₂), 91.05 (tropylium ion)

Note: The chemical structures are illustrative. The fragmentation data is hypothetical but based on established principles of sulfonyl chloride fragmentation.

In-Depth Fragmentation Analysis

The fragmentation pathways of sulfonyl chlorides in tandem mass spectrometry provide valuable structural information.

A [M+H]⁺ m/z 259.06 B [M+H-HCl]⁺ m/z 223.08 A:f0->B:f0 -HCl C [M+H-SO₂]⁺ m/z 217.07 A:f0->C:f0 -SO₂ D [M+H-SO₂Cl]⁺ m/z 175.09 A:f0->D:f0 -SO₂Cl E Indazole Core m/z 133.09 D:f0->E:f0 -C₃H₆

Figure 2: Proposed fragmentation pathway for 1-isopropyl-1H-indazole-5-sulfonyl chloride.

The primary fragmentation pathways for 1-isopropyl-1H-indazole-5-sulfonyl chloride are expected to involve the loss of HCl, SO₂, and the entire sulfonyl chloride group. The subsequent fragmentation of the resulting ions can provide further confirmation of the core structure. For instance, the loss of propene from the m/z 175.09 fragment would be a characteristic indicator of the isopropyl group.

Discussion and Conclusion

This comparative guide demonstrates a robust LC-MS method for the analysis of 1-isopropyl-1H-indazole-5-sulfonyl chloride and its alternatives. The distinct fragmentation patterns of each compound allow for their unambiguous identification. The presented workflow, from sample preparation to data analysis, provides a solid foundation for researchers working with these and similar compounds. The soft ionization of ESI coupled with the structural elucidation power of tandem MS proves to be a highly effective strategy for the characterization of reactive sulfonyl chlorides.

References

  • Mass Spectrometry in Drug Discovery and Development. (2022). Wiley. [Link]

  • Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation, and Applications. (2011). John Wiley & Sons. [Link]

  • Interpretation of Mass Spectra. (1993). University Science Books. [Link]

A Comparative Guide to the Reactivity of 1-Isopropyl- vs. 1-Methyl-1H-Indazole-5-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final compounds. Indazole-based scaffolds are of significant interest due to their prevalence in a wide array of therapeutic agents.[1][2][3] This guide provides an in-depth technical comparison of the reactivity of two key intermediates: 1-isopropyl-1H-indazole-5-sulfonyl chloride and 1-methyl-1H-indazole-5-sulfonyl chloride. Our analysis is grounded in established principles of physical organic chemistry and supported by proposed experimental protocols for a direct comparative study.

Introduction: The Significance of N-Alkylated Indazole Sulfonyl Chlorides in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous marketed drugs and clinical candidates.[4] The ability to functionalize this core, for instance, through the formation of sulfonamides from sulfonyl chlorides, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The nature of the N1-substituent on the indazole ring can significantly influence the molecule's conformation, metabolic stability, and target engagement. Therefore, understanding the reactivity of N-alkylated indazole sulfonyl chlorides is paramount for efficient and predictable synthesis of novel drug candidates.

Theoretical Comparison of Reactivity: Steric and Electronic Effects

The reactivity of a sulfonyl chloride in a nucleophilic substitution reaction is primarily governed by the electrophilicity of the sulfur atom. This, in turn, is influenced by both the electronic and steric environment imparted by its substituents.

Electronic Effects

The N-alkylation of the indazole ring influences the electron density of the entire heterocyclic system. Both methyl and isopropyl groups are electron-donating through an inductive effect. This effect would, in principle, slightly decrease the electrophilicity of the sulfonyl sulfur compared to an unsubstituted indazole. However, the difference in the inductive effect between a methyl and an isopropyl group is generally considered to be small. Therefore, electronic effects alone are unlikely to be the primary differentiator in the reactivity of these two molecules. Studies on the N-alkylation of indazoles have highlighted the complex interplay of electronic and steric factors in determining reaction outcomes.[1][2][5]

Steric Effects

The most significant difference between the 1-methyl and 1-isopropyl substituents is their steric bulk. The isopropyl group is considerably larger than the methyl group. In a typical SN2-like nucleophilic attack on the sulfonyl sulfur, the increased steric hindrance from the isopropyl group would be expected to impede the approach of the nucleophile, leading to a slower reaction rate compared to the methyl analog.[6][7]

However, research on nucleophilic substitution at sulfonyl sulfur in ortho-alkylated arenesulfonyl chlorides has revealed a more complex reality. In some cases, ortho-alkyl groups can lead to an acceleration of the reaction rate.[8][9] This counterintuitive observation is attributed to ground-state destabilization. The bulky alkyl group can cause steric strain in the starting material, which is relieved in the transition state. For instance, studies have shown that 2,4,6-tri-isopropyl-benzenesulfonyl chloride is more reactive in chloride exchange reactions than its trimethyl counterpart, despite the greater steric bulk of the isopropyl groups.[8] This is because the isopropyl groups create a more rigid and sterically congested ground state. While the N1 position of the indazole is not directly ortho to the sulfonyl group, the steric influence of the N1-substituent can still affect the conformation of the molecule and the accessibility of the sulfonyl chloride.

Therefore, while a simple model would predict that 1-isopropyl-1H-indazole-5-sulfonyl chloride is less reactive due to steric hindrance, it is plausible that conformational effects induced by the bulky isopropyl group could lead to enhanced reactivity. A definitive answer requires experimental validation.

Experimental Design for Comparative Reactivity Analysis

To empirically determine the relative reactivity of 1-isopropyl- and 1-methyl-1H-indazole-5-sulfonyl chloride, a kinetic study of their reaction with a model nucleophile, such as aniline, can be performed. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) or in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12][13][14][15]

Experimental Workflow

The following diagram outlines a typical workflow for a comparative kinetic study.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare stock solutions: - 1-isopropyl-1H-indazole-5-sulfonyl chloride - 1-methyl-1H-indazole-5-sulfonyl chloride - Aniline (nucleophile) - Internal standard start_rxn_iso Initiate reaction: Aniline + 1-isopropyl derivative prep_reagents->start_rxn_iso t=0 start_rxn_methyl Initiate reaction: Aniline + 1-methyl derivative prep_reagents->start_rxn_methyl t=0 prep_hplc Equilibrate HPLC system hplc_analysis Analyze aliquots by HPLC prep_hplc->hplc_analysis sampling Take aliquots at timed intervals start_rxn_iso->sampling start_rxn_methyl->sampling quench Quench reaction in aliquots sampling->quench quench->hplc_analysis peak_integration Integrate peak areas of reactants and products hplc_analysis->peak_integration concentration_calc Calculate concentrations using internal standard peak_integration->concentration_calc kinetic_plot Plot concentration vs. time concentration_calc->kinetic_plot rate_constant Determine second-order rate constants (k) kinetic_plot->rate_constant comparison Compare k_isopropyl vs. k_methyl rate_constant->comparison

Caption: Workflow for comparative kinetic analysis of sulfonyl chloride reactivity.

Detailed Experimental Protocol: HPLC-Monitored Kinetics
  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of 1-isopropyl-1H-indazole-5-sulfonyl chloride, 1-methyl-1H-indazole-5-sulfonyl chloride, and aniline in anhydrous acetonitrile.

    • Prepare a 0.05 M solution of a suitable internal standard (e.g., naphthalene) in anhydrous acetonitrile.

  • Reaction Setup:

    • In a thermostated reaction vessel at 25°C, combine 5 mL of the aniline stock solution and 5 mL of the internal standard solution.

    • Initiate the reaction by adding 5 mL of either the 1-isopropyl- or 1-methyl-1H-indazole-5-sulfonyl chloride stock solution. Start a timer immediately.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a quenching solution (e.g., a dilute solution of a highly reactive amine like piperidine in acetonitrile) to consume any remaining sulfonyl chloride.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC with UV detection.

    • The mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Monitor the disappearance of the starting sulfonyl chloride and the appearance of the sulfonamide product.

  • Data Analysis:

    • For each time point, determine the concentration of the sulfonyl chloride by comparing its peak area to that of the internal standard.

    • Plot the natural logarithm of the sulfonyl chloride concentration versus time. For a pseudo-first-order reaction (with aniline in excess), this plot should be linear.

    • The slope of this line will be the pseudo-first-order rate constant, k'.

    • The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of aniline.

    • Compare the second-order rate constants for the two reactions to determine the relative reactivity.

Predicted Outcome and Data Summary

Based on the principle of steric hindrance, it is hypothesized that the 1-methyl derivative will react faster than the 1-isopropyl derivative. However, as discussed, conformational effects could potentially reverse this trend. The following table summarizes the expected data from the proposed kinetic experiment, assuming the steric hindrance model holds true.

Parameter1-Methyl-1H-indazole-5-sulfonyl chloride1-Isopropyl-1H-indazole-5-sulfonyl chloride
Hypothesized Relative Reactivity HigherLower
Expected Second-Order Rate Constant (k) at 25°C kmethylkisopropyl (where kisopropyl < kmethyl)
Reaction Half-life (t1/2) ShorterLonger
Activation Energy (Ea) LowerHigher

Conclusion

The choice between 1-isopropyl- and 1-methyl-1H-indazole-5-sulfonyl chloride in a synthetic campaign will depend on the desired reactivity profile and the specific reaction conditions. While theoretical considerations suggest that the less sterically hindered methyl derivative should be more reactive, the possibility of ground-state destabilization by the isopropyl group introducing an unexpected rate enhancement cannot be dismissed without experimental evidence. The provided experimental workflow offers a robust method for a direct, quantitative comparison. This guide serves as a foundational resource for researchers to make informed decisions in the selection of these valuable synthetic intermediates, ultimately streamlining the drug discovery and development process.

References

  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • Drabowicz, J., Dudziński, B., & Mikołajczyk, M. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1398. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed, 34386104. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Boruah, A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Boruah, A., et al. (2024).
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • Drabowicz, J., et al. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction …. OUCI.
  • Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7796-7818. [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]

  • Soderberg, T. (2023). Chapter 8: Nucleophilic substitutions. In Organic Chemistry.
  • Soderberg, T. (2016). CHAPTER 9. Substitution reactions. In Organic Chemistry with a Biological Emphasis.
  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Pearson. (2024). Rank the following compounds in decreasing order of their reactiv....
  • Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?.
  • Urbańczyk, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PubMed Central.
  • El-Faham, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(14), 3290. [Link]

  • Finnegan, P. M., et al. (2016).
  • BenchChem. (2025). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides.
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  • Overway, K., & Shifflett, M. R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
  • Gaikwad, S. S., & Chaturbhuj, G. U. (2024). Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable N -Chloro- N -(phenylsulfonyl)benzene Sulfonamide (NCBSI). SynOpen, 8(02), 211-216. [Link]

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Structural Elucidation of 1-(propan-2-yl)-1H-indazole-5-sulfonamide: A Comparative Guide to X-ray Crystallography and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are known for a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antibacterial properties.[1][2] This guide provides a comprehensive technical overview for determining the three-dimensional structure of a specific derivative, 1-(propan-2-yl)-1H-indazole-5-sulfonamide (CAS 1394041-98-5).[4] We present a detailed, field-proven protocol for single-crystal X-ray diffraction (scXRD), from synthesis and crystallization to data refinement. Furthermore, we offer a comparative analysis with related, published indazole sulfonamide crystal structures to predict key intramolecular interactions and packing motifs. Finally, we contrast the capabilities of scXRD with alternative and complementary techniques, such as Nuclear Magnetic Resonance (NMR) and Micro-Electron Diffraction (MicroED), providing researchers with a holistic framework for small-molecule structural characterization.

The Significance of the Indazole Sulfonamide Scaffold

Indazole is recognized as a "privileged scaffold" because its derivatives can interact with a wide range of biological targets.[1] When combined with a sulfonamide moiety—a bioisostere for carboxylic acids that can improve metabolic stability and membrane permeability—the resulting compounds often exhibit enhanced medicinal potential.[2] The sulfonamide group frequently participates in crucial hydrogen bonding interactions with protein targets, anchoring the molecule in the binding site.[5] Understanding the precise three-dimensional arrangement of the indazole ring relative to the sulfonamide group is therefore critical for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides this definitive conformational "snapshot."

Synthesis and Purification of the Target Compound

Obtaining high-quality crystals is predicated on the synthesis of high-purity material. The synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonamide can be approached through established methods for N-alkylation and sulfonylation of the indazole ring.[2][6] A plausible synthetic route is outlined below, which emphasizes purification steps essential for successful crystallization.

Proposed Synthetic Workflow

The synthesis begins with a commercially available starting material, such as 5-nitroindazole, and proceeds through N-alkylation, reduction of the nitro group, and finally sulfonylation.

cluster_synthesis Synthesis Workflow A 5-Nitroindazole B N-Alkylation with 2-iodopropane A->B NaH, DMF C 1-(propan-2-yl)-5-nitro-1H-indazole B->C D Nitro Group Reduction (e.g., with SnCl2/HCl) C->D E 1-(propan-2-yl)-1H-indazol-5-amine D->E F Sulfonylation (e.g., with sulfonyl chloride) E->F Pyridine G 1-(propan-2-yl)-1H-indazole-5-sulfonamide F->G H Column Chromatography Purification G->H I High-Purity Compound (>99%) H->I Characterization by NMR & MS

Caption: Proposed synthetic workflow for 1-(propan-2-yl)-1H-indazole-5-sulfonamide.

Experimental Protocol: Synthesis and Characterization
  • N-Alkylation: To a solution of 5-nitroindazole in dry N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH) portion-wise. After hydrogen evolution ceases, add 2-iodopropane and allow the reaction to warm to room temperature. Monitor progress by Thin-Layer Chromatography (TLC).

  • Nitro Reduction: Reduce the resulting 1-(propan-2-yl)-5-nitro-1H-indazole using a standard method, such as tin(II) chloride in concentrated hydrochloric acid, to yield the corresponding 5-aminoindazole derivative.

  • Sulfamoylation: Dissolve the 1-(propan-2-yl)-1H-indazol-5-amine in pyridine and cool to 0 °C. Add sulfuryl chloride dropwise and stir for several hours.

  • Purification & Verification: Purify the crude product by silica gel column chromatography. Verify the structure and assess purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2] Only material confirmed to be >99% pure should be used for crystallization trials.

Single-Crystal X-ray Diffraction (scXRD): A Step-by-Step Guide

scXRD is the definitive method for determining the atomic-level structure of a crystalline small molecule. The process involves growing a single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.

Crystallization Strategies

The causality behind choosing a crystallization method is rooted in controlling the rate of supersaturation. A slow approach is necessary to allow molecules to order into a well-defined lattice.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to near saturation. Loosely cap the vial and leave it in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, promoting crystal growth.

  • Vapor Diffusion (Hanging Drop/Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip. Invert and seal this slip over a well containing a "precipitant" solution (a solvent in which the compound is less soluble). The vapor from the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization. This method allows for fine-tuning of crystallization conditions.

cluster_xrd X-ray Crystallography Workflow A High-Purity Compound B Crystallization Trials (Slow Evaporation, Vapor Diffusion) A->B C Harvest High-Quality Single Crystal B->C D Mount Crystal on Diffractometer C->D E X-ray Data Collection D->E Mo Kα radiation F Structure Solution (e.g., Direct Methods - SHELXS) E->F G Structure Refinement (e.g., SHELXL) F->G H Validation and Final Structure (CIF file) G->H Check R-factors

Caption: Standard workflow for small-molecule X-ray crystallography.

Data Collection and Refinement Protocol
  • Crystal Mounting: Carefully select a well-formed crystal (typically 0.1-0.4 mm) with sharp edges and mount it on a cryoloop.

  • Data Collection: Mount the crystal on a diffractometer (e.g., a Bruker X8 APEX).[7][8] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. Mo Kα radiation (λ = 0.71073 Å) is standard.

  • Data Reduction: Integrate the raw diffraction images and apply corrections for factors like absorption using software provided with the instrument (e.g., SAINT and SADABS).[7][8]

  • Structure Solution: The phase problem is typically solved using direct methods with programs like SHELXS.[7] This provides an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method in a program like SHELXL.[7] This process optimizes atomic positions and displacement parameters. Hydrogen atoms are typically placed in calculated positions. The quality of the final structure is assessed by metrics like the R-factor (R1) and weighted R-factor (wR2).

Comparative Structural Analysis with Known Analogues

While the crystal structure for the title compound is not publicly deposited, we can predict its key features by comparing it to published structures of similar indazole sulfonamides. This comparative approach is a powerful tool in structural chemistry.

ParameterN-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide[7]N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide[8]N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide[9][10]Predicted for Title Compound
Crystal System MonoclinicOrthorhombicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cPbcaP2₁/cCommon centrosymmetric group (e.g., P2₁/c)
Indazole-Benzene Dihedral Angle 74.99°47.53°47.92°45-90°, highly dependent on packing
Key H-Bonds N—H···O (sulfonamide)N—H···O (sulfonamide)N—H···O (sulfonamide)Strong N—H···O hydrogen bonds expected

Analysis of Structural Features:

  • Conformation: The most significant structural parameter is the dihedral angle between the planar indazole ring system and the benzene ring of the sulfonamide group. Published data shows this angle can vary widely, from ~47° to ~90°, depending on the substituents and crystal packing forces.[7][8][9][11] This conformation is critical as it dictates the spatial orientation of the molecule, which directly impacts its ability to fit into a protein's binding pocket.

  • Hydrogen Bonding: We can confidently predict that the sulfonamide N-H group will act as a hydrogen bond donor, likely forming intermolecular N—H···O bonds with the sulfonyl oxygen of a neighboring molecule.[7][9][10] This interaction is often a primary driver of the crystal packing arrangement, frequently leading to the formation of dimers or chains.

Alternative and Complementary Characterization Techniques

While scXRD is the gold standard for structure determination, other techniques are essential for full characterization or can be used when suitable single crystals cannot be obtained.[12]

TechniqueCrystal RequirementInformation ProvidedKey AdvantageKey Limitation
scXRD Single, well-ordered crystal (~0.1 mm)Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, packingUnambiguous and definitive structural determinationCrystal growth can be a major bottleneck
MicroED Nano/micro-sized crystals (powder)Precise 3D atomic coordinatesWorks with extremely small crystals, rapid data collection[13]Requires specialized electron microscope; newer technique[12]
3DED Microcrystalline powderPrecise 3D atomic coordinatesAlternative to scXRD for small crystals; can resolve structures from powder data[12]Data resolution can be lower than scXRD[14][15]
NMR Solution or solidBond connectivity, chemical environment of atoms, 2D/3D correlationsEssential for verifying structure in solution; does not require crystalsProvides connectivity, not a precise 3D structure like diffraction
PXRD Crystalline powder"Fingerprint" of the crystal lattice, phase purityRapid analysis of bulk material, quality controlDoes not typically yield atomic coordinates on its own
When to Choose an Alternative: The Case for MicroED

Micro-Electron Diffraction (MicroED) has emerged as a revolutionary technique for small-molecule structure determination.[13]

  • Causality for Use: If extensive screening fails to produce single crystals of sufficient size or quality for scXRD, MicroED is the logical next step. Because electrons interact much more strongly with matter than X-rays, even nanocrystals found in a fine powder can be used for data collection.[13] This dramatically accelerates the process, turning what could be months of crystallization work into a few days of analysis.[13]

  • Workflow Comparison: The MicroED workflow is similar to scXRD in terms of data processing but differs in instrumentation, using a transmission electron microscope instead of an X-ray diffractometer.

cluster_compare Decision Workflow: Structure Determination A Synthesized Compound B Crystallization Successful? A->B C Single Crystals >50 μm? B->C Yes E Microcrystalline Powder Available? B->E No D Perform scXRD C->D Yes C->E No H Solved Structure D->H F Perform MicroED / 3DED E->F Yes G Re-evaluate Synthesis/ Purification/Crystallization E->G No F->H

Caption: Decision matrix for selecting the appropriate structural analysis method.

Conclusion

The structural determination of 1-(propan-2-yl)-1H-indazole-5-sulfonamide is a critical step in understanding its potential as a bioactive molecule. This guide provides a robust, scientifically-grounded framework for achieving this goal using single-crystal X-ray diffraction. By explaining the causality behind experimental choices and comparing the target with known structures, we offer a predictive template for its analysis. Furthermore, the inclusion of advanced alternative methods like MicroED equips researchers with the necessary knowledge to overcome common experimental hurdles, such as poor crystal growth. The application of these detailed protocols will yield crucial insights into the compound's conformation and intermolecular interactions, paving the way for informed drug design and development.

References

  • Naaz, F., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. National Institutes of Health (NIH).
  • Thermo Fisher Scientific. (2018). A New Era for Determining Small Molecule Structure Determination. Life in Atomic Resolution.
  • Acta Crystallographica Section E. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.
  • Stauch, T., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications.
  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible.
  • El Bissati, N., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.
  • Acta Crystallographica Section E. (2014). Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide. National Institutes of Health (NIH).
  • El-Sayed, N. S., et al. (2011). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. European Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. PubMed.
  • El Bissati, N., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. ResearchGate.
  • Laine, M., et al. (2015). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications.
  • Chicha, H., et al. (2013). N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide. National Institutes of Health (NIH).
  • American Elements. 1-(propan-2-yl)-1H-indazole-5-sulfonamide.
  • Chicha, H., et al. (2013). N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide. ResearchGate.
  • Google Patents. (2018). Method for preparing 1H-indazole derivative.

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A Comparative Guide to Alternative Reagents for the Synthesis of N-Isopropyl Indazole Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indazole sulfonamide scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of therapeutic agents, particularly in oncology.[1][2] The precise and efficient synthesis of these molecules is therefore of paramount importance. The traditional approach, typically involving the reaction of an N-alkylated indazole with a sulfonyl chloride, is a well-established workhorse. However, this classical method is not without its drawbacks, including the often harsh conditions required for the preparation of sulfonyl chlorides and their inherent instability.

This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of a representative target molecule, N-isopropyl indazole sulfonamide. We will explore the nuances of the traditional approach and delve into modern alternatives that offer advantages in terms of mildness, functional group tolerance, and synthetic strategy. Each section will provide not only detailed experimental protocols but also the underlying mechanistic rationale, empowering you to make informed decisions for your specific synthetic challenges.

The Synthetic Challenge: N-Isopropyl Indazole Sulfonamides

Our discussion will revolve around the synthesis of N-isopropyl indazole sulfonamides, a class of compounds with significant biological relevance. The synthesis can be conceptually divided into two key steps: the N-isopropylation of the indazole core and the subsequent sulfonylation. The regioselectivity of the initial alkylation (N1 vs. N2) and the efficiency of the sulfonylation are critical parameters for a successful synthesis.

I. The Traditional Pathway: Sulfonyl Chlorides

The reaction of an N-isopropyl indazole with a sulfonyl chloride in the presence of a base is the most common method for the synthesis of the target sulfonamides.

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the deprotonated N-isopropyl indazole on the electrophilic sulfur atom of the sulfonyl chloride. The choice of base is crucial to deprotonate the indazole, and the solvent influences the reaction rate and solubility of the reactants.

Diagram: Traditional Sulfonylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Indazole N-Isopropyl Indazole ReactionVessel Reaction Mixture (0°C to RT) Indazole->ReactionVessel Base Base (e.g., Pyridine, Et3N) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->ReactionVessel Quench Aqueous Quench ReactionVessel->Quench SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonylChloride->ReactionVessel Slow Addition Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product N-Isopropyl Indazole Sulfonamide Purification->Product

Caption: A typical experimental workflow for sulfonylation using a sulfonyl chloride.

Experimental Protocol: Traditional Synthesis

Step 1: N-Isopropylation of Indazole (N1-Selective)

A regioselective protocol for the synthesis of N1-isopropyl indazole can be achieved using sodium hydride in tetrahydrofuran.[3][4]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1H-indazole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add 2-iodopropane (1.5 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N1-isopropyl-1H-indazole.

Step 2: Sulfonylation with Benzenesulfonyl Chloride

  • Dissolve N1-isopropyl-1H-indazole (1.0 eq.) and pyridine (2.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

  • Add a solution of benzenesulfonyl chloride (1.2 eq.) in anhydrous DCM dropwise.[5]

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-isopropyl-N-(1H-indazol-1-yl)benzenesulfonamide.

Advantages and Disadvantages
AdvantagesDisadvantages
Well-established and widely used methodology.Sulfonyl chlorides can be unstable and moisture-sensitive.[6]
Readily available starting materials.Preparation of sulfonyl chlorides often requires harsh reagents (e.g., chlorosulfonic acid).[7]
Generally good to high yields for simple substrates.Limited functional group tolerance due to the high reactivity of sulfonyl chlorides.

II. Alternative Reagent: Sulfonyl Fluorides

Sulfonyl fluorides have emerged as a valuable alternative to sulfonyl chlorides due to their enhanced stability and tunable reactivity.[8][9][10] While less electrophilic than their chloride counterparts, their reactivity can be effectively harnessed using appropriate activation methods.

Mechanistic Considerations

The lower reactivity of sulfonyl fluorides necessitates activation, often with a Lewis acid. For instance, calcium triflimide [Ca(NTf2)2] can coordinate to the fluorine atom, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack by the amine.[8][10] This approach offers greater selectivity, as the reaction is less prone to side reactions compared to the highly reactive sulfonyl chlorides.

Diagram: Lewis Acid Activation of Sulfonyl Fluoride

G cluster_mechanism Mechanism of Activation R-SO2F R-SO₂F ActivatedComplex [R-SO₂F---Ca(NTf₂)₂] Activated Electrophile R-SO2F->ActivatedComplex Ca(NTf2)2 Ca(NTf₂)₂ Ca(NTf2)2->ActivatedComplex Product Sulfonamide ActivatedComplex->Product Nucleophilic Attack Indazole-Anion Indazole Anion Indazole-Anion->Product G cluster_anode Anode (+) cluster_coupling Radical Coupling SulfonylHydrazide R-SO₂NHNH₂ SulfonylRadical R-SO₂• SulfonylHydrazide->SulfonylRadical -e⁻, -N₂, -H⁺ Coupling Radical-Radical Cross-Coupling SulfonylRadical->Coupling Indazole 2H-Indazole IndazoleRadical 2H-Indazole•+ Indazole->IndazoleRadical -e⁻ IndazoleRadical->Coupling Product C3-Sulfonylated Indazole Coupling->Product

Sources

A Comparative Analysis of 1-Alkyl vs. 2-Alkyl Indazole Sulfonamides: Unraveling the Impact of N-Alkylation on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationships of Indazole Sulfonamides, Guiding Future Drug Discovery Efforts

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] When functionalized with a sulfonamide group, these molecules exhibit a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][4][5][6] A critical determinant of their biological activity is the site of alkylation on the indazole ring, with substitution at the N1 versus the N2 position often leading to distinct pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of 1-alkyl and 2-alkyl indazole sulfonamides, supported by experimental data and detailed methodologies to inform researchers in drug development.

The Decisive Role of the Alkyl Position: A Tale of Two Isomers

The indazole ring possesses two nitrogen atoms, and the position of the alkyl substituent profoundly influences the molecule's three-dimensional shape, electronic properties, and ability to interact with biological targets. Generally, 1H-indazole is the more thermodynamically stable tautomer compared to 2H-indazole.[3] This inherent stability often directs synthetic routes towards N1-alkylation.[4][7] However, specific synthetic methods have been developed to achieve selective N2-alkylation, allowing for a comparative exploration of the two isomers.[8]

Our analysis of the current literature reveals that both 1-alkyl and 2-alkyl indazole sulfonamides have been successfully developed as potent inhibitors of various biological targets. The choice of N1 or N2 substitution is often dictated by the specific structural requirements of the target protein's binding pocket.

1-Alkyl Indazole Sulfonamides: A Prevalent Motif in Kinase and Receptor Inhibition

A significant body of research has focused on the synthesis and biological evaluation of 1-alkyl indazole sulfonamides. These compounds have shown considerable promise as kinase inhibitors and receptor antagonists.

For instance, extensive structure-activity relationship (SAR) studies on a series of indazole arylsulfonamides as allosteric CC-Chemokine Receptor 4 (CCR4) antagonists focused exclusively on the variation of the indazole N1 substituent.[9][10] In this series, N1 meta-substituted benzyl groups were found to be among the most potent substituents.[9][10] Similarly, novel indazole-sulfonamide compounds synthesized as potential MAPK1 inhibitors were confirmed to be the N1 isomer.[4][11]

The anticancer activity of 1-alkyl indazole sulfonamides has also been demonstrated. For example, 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-nitro-1H-indazole and its derivatives have been synthesized and evaluated for their anticancer activities against various human cancer cell lines, with some compounds exhibiting potent activities.[5]

2-Alkyl Indazole Sulfonamides: An Emerging Area with Therapeutic Potential

While less common, 2-alkyl indazole sulfonamides have also emerged as a class of compounds with significant biological activities. Research has indicated the importance of the indazole group with nitrogen at the 2-position for the inhibition of certain kinases, such as FGFR1.[12]

Furthermore, a series of 2H-indazole derivatives have been designed and synthesized as potential dual antimicrobial and anti-inflammatory agents.[13] These compounds have shown promising activity against various protozoa, bacteria, and yeasts, as well as inhibitory activity against human cyclooxygenase-2 (COX-2).[13]

Comparative Biological Data

To provide a clearer picture of the differential activities, the following table summarizes key biological data for representative 1-alkyl and 2-alkyl indazole sulfonamides from various studies. It is important to note that direct comparisons of potency (e.g., IC50 values) should be made with caution, as the experimental conditions and target proteins may differ between studies.

IsomerCompound/SeriesBiological TargetKey FindingsIC50/ActivityReference
1-Alkyl Indazole arylsulfonamidesCCR4N1 meta-substituted benzyl groups were most potent.GSK2239633A selected for development.[9][10]
1-Alkyl 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazoleMAPK1 (in silico)Strong binding affinity suggested potential as a cancer treatment.N/A (Docking study)[4][11]
1-Alkyl 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-nitro-1H-indazole derivativesAnticancerPotent activity against A-549, MCF-7, and Hs-683 cancer cell lines.IC50 values ranging from 0.1 to 1 μM for active compounds.[5]
2-Alkyl 2,3-diphenyl-2H-indazole derivativesAntiprotozoal (G. intestinalis) & COX-2More potent than the reference drug metronidazole.Compound 18 is 12.8 times more active than metronidazole.[13]
2-Alkyl Indazole derivativesFGFR1 KinaseIndazole with nitrogen at the 2-position was important for inhibition.Compound 19 (IC50 = 90 μM)[12]

Experimental Methodologies

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are representative protocols for key assays used to evaluate the biological activity of indazole sulfonamides.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is widely used to determine the potency of compounds against specific protein kinases by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (1-alkyl and 2-alkyl indazole sulfonamides)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Path to Discovery

To better illustrate the processes involved in comparing these two classes of compounds, the following diagrams outline the general synthetic strategy and the workflow for evaluating their biological activity.

G cluster_0 General Synthetic Strategy Indazole Indazole Precursor N1_Alkylation N1-Alkylation Indazole->N1_Alkylation N2_Alkylation N2-Alkylation Indazole->N2_Alkylation Sulfonylation Sulfonylation N1_Alkylation->Sulfonylation N2_Alkylation->Sulfonylation N1_Product 1-Alkyl Indazole Sulfonamide Sulfonylation->N1_Product Isomer 1 N2_Product 2-Alkyl Indazole Sulfonamide Sulfonylation->N2_Product Isomer 2 G cluster_1 Biological Activity Evaluation Workflow Compound_Synthesis Synthesize Isomers (1-Alkyl & 2-Alkyl) In_Vitro_Assays In Vitro Assays (e.g., Kinase, Cytotoxicity) Compound_Synthesis->In_Vitro_Assays Data_Analysis Data Analysis (IC50, Selectivity) In_Vitro_Assays->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Workflow for comparing the biological activity of isomers.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. [14] Materials:

  • Human cancer cell lines (e.g., A-549, MCF-7)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Protocol:

  • Cell Seeding: Culture cancer cells in RPMI-1640 medium supplemented with 10% FBS. Seed the cells in 96-well plates at a concentration of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Prepare logarithmic concentrations of the test compounds and add them to the plates. Incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Crystal Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 540 nm using an ELISA plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth. [14][15]

Conclusion and Future Directions

The position of the alkyl group on the indazole ring is a critical factor that dictates the biological activity of indazole sulfonamides. While 1-alkyl derivatives are more extensively studied and have shown significant promise, particularly as kinase inhibitors, 2-alkyl indazole sulfonamides represent a promising and less explored chemical space with demonstrated antimicrobial and anti-inflammatory potential.

Future drug discovery efforts should consider the synthesis and evaluation of both N1 and N2 isomers to fully explore the therapeutic potential of the indazole sulfonamide scaffold. Head-to-head comparisons of these isomers against a panel of biological targets under standardized assay conditions will be invaluable for elucidating the precise structure-activity relationships and for the rational design of next-generation therapeutic agents.

References

Sources

A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. Its inherent drug-like properties have made it a focal point of numerous medicinal chemistry campaigns. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of two distinct series of 1H-indazole analogs, offering insights into their differential targeting of the Pim kinase family and Cyclin-Dependent Kinase 2 (CDK2). By examining the nuanced effects of structural modifications on biological activity, we aim to illuminate the therapeutic potential of this versatile scaffold.

Introduction to the 1H-Indazole Scaffold

The 1H-indazole core is a bicyclic heteroaromatic system that serves as a versatile template for developing kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it an attractive starting point for inhibitor design.[1] This guide will delve into two case studies: 3-(pyrazin-2-yl)-1H-indazole derivatives as pan-Pim kinase inhibitors and tetrahydroindazole analogs as inhibitors of the CDK2/cyclin A complex. Through a comparative analysis, we will explore how substitutions on the indazole core can be strategically employed to achieve potency and selectivity against these important cancer targets.

Comparative Analysis of Biological Activity: Pim Kinases vs. CDK2

The following sections summarize the quantitative data from key studies, highlighting the impact of specific substitutions on the biological activity against Pim kinases and CDK2.

I. 3-(Pyrazin-2-yl)-1H-indazole Analogs as Pan-Pim Kinase Inhibitors

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are frequently overexpressed in various cancers, playing crucial roles in cell proliferation, survival, and differentiation.[2] A series of 3-(pyrazin-2-yl)-1H-indazole derivatives have been identified as potent pan-Pim kinase inhibitors.[3]

Table 1: SAR of 3-(Pyrazin-2-yl)-1H-indazole Derivatives as Pan-Pim Inhibitors [3]

Compound IDR1 (Indazole N1)R2 (Indazole C5)Pim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)Key SAR Observations
2 HH142>30001400The unsubstituted parent compound shows moderate Pim-1 activity but lacks pan-Pim inhibition.
13d H2,6-difluorophenyl3113Substitution at C5 with a 2,6-difluorophenyl group dramatically improves pan-Pim potency.
13o H2-fluoro-6-methoxyphenyl3703Introduction of a methoxy group at the 6-position of the phenyl ring maintains potent Pim-1 and Pim-3 inhibition but reduces Pim-2 activity.
13q H2-aminopiperidin-1-yl120>3000>3000Replacing the phenyl ring with a more polar aminopiperidine moiety leads to a significant loss of activity.[2]

Key Insights from SAR (Pim Kinases):

  • C5-Substitution is Critical: The introduction of a substituted phenyl ring at the C5 position of the indazole core is crucial for achieving high potency against all three Pim kinase isoforms. The 2,6-difluorophenyl moiety in compound 13d appears optimal for pan-Pim inhibition.[3]

  • Toleration of Polar Groups: While highly polar substitutions are detrimental, the introduction of moderately polar groups, such as the methoxy group in 13o , is tolerated and can be used to fine-tune selectivity.[2][3]

  • Hydrophobic Interactions Drive Potency: The significant drop in activity observed with the aminopiperidine substitution (13q ) suggests that hydrophobic interactions in the pocket accommodating the C5-substituent are a key driver of potency.[2]

II. Tetrahydroindazole Analogs as CDK2/Cyclin A Inhibitors

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin A, plays a pivotal role in the G1 to S phase transition of the cell cycle, making it a well-validated target in oncology.[4] A high-throughput screen identified a tetrahydroindazole scaffold as a promising starting point for the development of CDK2/cyclin A inhibitors.[4]

Table 2: SAR of Tetrahydroindazole Derivatives as CDK2/Cyclin A Inhibitors [4]

Compound IDR1 (Indazole N1)R2 (Indazole C7)CDK2/cyclin A IC50 (µM)Key SAR Observations
3 pyridin-2-ylBr2.3The initial hit compound with a pyridin-2-yl group at N1 and a bromine at C7.
7 pyridin-2-ylCl2.3Replacing bromine with chlorine at C7 has no significant impact on activity.
53 4-fluorophenylH0.7Substitution of the N1-pyridyl with a 4-fluorophenyl group and removal of the C7-halogen improves potency.
59 4-methoxyphenylH0.7A 4-methoxyphenyl group at N1 also enhances activity, indicating tolerance for electron-donating groups.

Key Insights from SAR (CDK2/Cyclin A):

  • N1-Substitution Dictates Potency: Modifications at the N1 position of the indazole ring have a significant impact on inhibitory activity. Replacing the pyridin-2-yl group with substituted phenyl rings, such as 4-fluorophenyl or 4-methoxyphenyl, leads to a notable increase in potency.[4]

  • C7-Halogen is Not Essential: The initial hit compound contained a bromine at the C7 position. However, subsequent analogs demonstrated that this halogen is not necessary for activity, and its removal can even be beneficial.[4]

  • Exploring the CDK2/Cyclin A Interface: Computational modeling suggests that these inhibitors may bind at the interface of CDK2 and cyclin A, offering a different binding mode compared to typical ATP-competitive inhibitors that interact solely with the kinase hinge region.[5]

Mechanistic Insights: Signaling Pathways

To appreciate the therapeutic rationale for targeting Pim kinases and CDK2, it is essential to understand their roles in cellular signaling.

Pim-1 Kinase Signaling Pathway

Pim-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[6] Once expressed, Pim-1 phosphorylates a multitude of downstream targets to promote cell survival, proliferation, and inhibit apoptosis.[7][8]

Pim1_Signaling Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1 Pim-1 STAT->Pim1 Transcription Downstream Downstream Targets (e.g., Bad, p21, c-Myc) Pim1->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Inhibition Downstream->Apoptosis

Caption: Pim-1 Kinase Signaling Pathway.

CDK2/Cyclin A Signaling Pathway

The CDK2/cyclin A complex is a key regulator of the cell cycle, particularly during the S phase. Its activity is tightly controlled by phosphorylation and by CDK inhibitors (CKIs). Once active, it phosphorylates substrates like the retinoblastoma protein (Rb) and p27, promoting DNA replication and cell cycle progression.[9][10]

CDK2_Signaling CyclinA Cyclin A CDK2_CyclinA CDK2/Cyclin A Complex CyclinA->CDK2_CyclinA CDK2 CDK2 CDK2->CDK2_CyclinA p21_p27 p21/p27 (CKIs) CDK2_CyclinA->p21_p27 Inhibitory Phosphorylation Rb Rb CDK2_CyclinA->Rb Phosphorylation CAK CAK CAK->CDK2_CyclinA Activating Phosphorylation Cdc25A Cdc25A Cdc25A->CDK2_CyclinA Dephosphorylation p21_p27->CDK2_CyclinA Inhibition E2F E2F Rb->E2F Inhibition S_Phase S Phase Progression E2F->S_Phase

Caption: CDK2/Cyclin A Signaling Pathway.

Experimental Methodologies

The determination of kinase inhibitory activity is paramount in the evaluation of novel compounds. Below are detailed protocols for two commonly employed in vitro kinase assays.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[6][11]

Experimental Workflow:

ADPGlo_Workflow Start Start Kinase_Rxn 1. Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor Start->Kinase_Rxn Add_ADP_Glo 2. Add ADP-Glo™ Reagent Kinase_Rxn->Add_ADP_Glo Incubate1 3. Incubate (40 min, RT) Add_ADP_Glo->Incubate1 Add_Detection 4. Add Kinase Detection Reagent Incubate1->Add_Detection Incubate2 5. Incubate (30-60 min, RT) Add_Detection->Incubate2 Read_Luminescence 6. Read Luminescence Incubate2->Read_Luminescence End End Read_Luminescence->End LanthaScreen_Workflow Start Start Add_Inhibitor 1. Add Inhibitor or DMSO Start->Add_Inhibitor Add_Kinase_Ab 2. Add Kinase/ Eu-Antibody Mix Add_Inhibitor->Add_Kinase_Ab Add_Tracer 3. Add Fluorescent Tracer Add_Kinase_Ab->Add_Tracer Incubate 4. Incubate (60 min, RT) Add_Tracer->Incubate Read_TR_FRET 5. Read TR-FRET Signal Incubate->Read_TR_FRET End End Read_TR_FRET->End

Caption: LanthaScreen™ Kinase Binding Assay Workflow.

Step-by-Step Protocol:

  • Compound Plating: Dispense serial dilutions of the test compounds into a low-volume 384-well plate.

  • Kinase/Antibody Addition: Add a mixture of the kinase and a europium-labeled anti-tag antibody to each well.

  • Tracer Addition: Add a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Read the TR-FRET signal on a plate reader capable of measuring time-resolved fluorescence. The emission from the europium donor (615 nm) and the tracer acceptor (665 nm) are measured.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the TR-FRET ratio indicates displacement of the tracer by the inhibitor. Determine IC50 values by plotting the TR-FRET ratio against the inhibitor concentration.

Conclusion

The 1H-indazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. This guide has demonstrated that through strategic chemical modifications, the indazole core can be tailored to potently and selectively inhibit distinct kinase families. The SAR of 3-(pyrazin-2-yl)-1H-indazole derivatives highlights the importance of C5-substitutions for achieving pan-Pim kinase inhibition, driven primarily by hydrophobic interactions. In contrast, the SAR of tetrahydroindazole analogs reveals that N1-substitutions are key for potent inhibition of the CDK2/cyclin A complex, potentially through interactions at the protein-protein interface.

The presented experimental protocols for robust in vitro kinase assays provide a framework for the rigorous evaluation of new chemical entities. By integrating SAR insights with a deep understanding of the underlying biology of the target kinases, researchers can continue to leverage the 1H-indazole scaffold to develop next-generation targeted therapeutics.

References

  • Pim-1 kinase as cancer drug target: An update. (n.d.). PubMed Central. [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). PubMed. [Link]

  • PIM1. (n.d.). Wikipedia. [Link]

  • Cyclin A/Cdk2 regulates Cdh1 and claspin during late S/G2 phase of the cell cycle. (2012). PubMed Central. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). PubMed Central. [Link]

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (2023). Frontiers. [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (2021). PubMed Central. [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (2021). PubMed. [Link]

  • Cyclin A/Cdk2 complexes regulate activation of Cdk1 and Cdc25 phosphatases in human cells. (2005). PubMed Central. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). PubMed Central. [Link]

Sources

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical task of purity assessment of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). We will delve into the causality behind methodological choices, present detailed, self-validating protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.

The Analytical Challenge: The Reactive Nature of Sulfonyl Chlorides

This compound is a reactive molecule. The sulfonyl chloride moiety (-SO₂Cl) is highly susceptible to hydrolysis, readily converting to the corresponding sulfonic acid (-SO₂OH) in the presence of moisture. This inherent instability presents a significant analytical challenge: the method must not only separate the parent compound from process-related impurities but also from its potential degradants. Therefore, a stability-indicating method is not just preferable, but essential.[1] Such a method is validated for its specificity by demonstrating that it can resolve the main compound from products generated under forced degradation conditions.[2][3]

Foundational Strategy: Forced Degradation Studies

To develop and validate a stability-indicating method, we must first intentionally degrade the sample. This process helps identify likely degradation products and proves the analytical method can detect them.[1][4] The International Council for Harmonisation (ICH) guidelines recommend stressing the drug substance under various conditions.[2]

Protocol: Forced Degradation of this compound
  • Preparation : Prepare a stock solution of the compound in a non-reactive, aprotic solvent like Acetonitrile (ACN) at approximately 1 mg/mL.

  • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60°C for 4-8 hours.

  • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2-4 hours. The reactivity is typically higher under basic conditions.

  • Oxidative Degradation : Mix the stock solution with 3% H₂O₂ and keep at room temperature for 8-12 hours.

  • Thermal Degradation : Expose the solid compound to dry heat at 80°C for 24 hours.

  • Photolytic Degradation : Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis : Before injection, neutralize the acidic and basic samples and dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze these samples using the developed HPLC and LC-MS methods to identify degradation peaks.

Method 1: HPLC-UV for Quantitative Purity Assessment

High-Performance Liquid Chromatography with UV detection is the workhorse of quality control labs for its robustness, precision, and cost-effectiveness. It is ideal for quantifying known impurities and determining the purity of the main component by area percent.

Causality in Method Design:
  • Stationary Phase : A reversed-phase C18 column is the logical choice. The nonpolar C18 stationary phase effectively retains the moderately nonpolar indazole compound, while allowing for separation based on subtle differences in hydrophobicity among impurities.

  • Mobile Phase : A gradient of water and acetonitrile is used to ensure that both polar (e.g., the sulfonic acid degradant) and nonpolar impurities are eluted with good peak shape in a reasonable timeframe.

  • Acidic Modifier : Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical. It protonates the nitrogen atoms on the indazole ring, preventing peak tailing caused by interactions with residual silanols on the silica-based column packing. This ensures sharp, symmetrical peaks, which are essential for accurate integration.

  • UV Detection : The aromatic indazole ring system contains a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal detection wavelength (λmax).

Workflow for HPLC-UV Purity Analysis

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in ACN Sample->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute SST System Suitability Test (USP <621>) Dilute->SST Inject Inject Sample SST->Inject Chromatogram Generate Chromatogram Inject->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate % Area Integrate->Purity Report Final Purity Report Purity->Report

Caption: Workflow for HPLC-UV Purity Determination.

Detailed Protocol: HPLC-UV
ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Gradient 0-5 min (30% B), 5-25 min (30-90% B), 25-30 min (90% B), 30-31 min (90-30% B), 31-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector PDA/UV at 254 nm
Sample Prep. Dissolve in ACN and dilute to 0.1 mg/mL with 50:50 Water:ACN
System Suitability & Validation

This protocol becomes a self-validating system by incorporating system suitability tests (SST) before any sample analysis, as mandated by pharmacopeial standards like USP <621>.[5][6] The method must then be fully validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[7][8][9]

  • System Suitability Criteria :

    • Tailing Factor : ≤ 2.0 for the main peak.

    • Theoretical Plates : > 2000 for the main peak.

    • Resolution : > 1.5 between the main peak and the closest eluting impurity.

    • Precision (%RSD) : < 2.0% for six replicate injections of a standard solution.

  • Key Validation Parameters : Specificity (proven by forced degradation), Linearity, Accuracy, Precision (repeatability and intermediate precision), and Robustness.

Method 2: LC-MS for Impurity Identification and Characterization

While HPLC-UV is excellent for quantification, it falls short when an unknown impurity is detected. It provides a retention time and a UV spectrum, but no structural information. This is where LC-MS excels. By providing the mass-to-charge ratio (m/z) of the parent molecule and its impurities, LC-MS is the definitive tool for impurity identification.

Causality in Method Design:
  • Chromatography : The same HPLC method described above can be directly coupled to a mass spectrometer. The use of a volatile buffer like formic acid is crucial, as non-volatile buffers (e.g., phosphate) will contaminate the MS ion source.

  • Ionization Source : Electrospray Ionization (ESI) is ideal for polar and semi-polar molecules like the indazole derivative. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, making it easy to determine the molecular weight.

  • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer provides sufficient mass accuracy to propose elemental compositions for unknown impurities. For example, the hydrolysis product (sulfonic acid) would show a mass shift corresponding to the replacement of -Cl (34.97 Da) with -OH (17.01 Da), a net change of -17.96 Da.

Workflow for LC-MS Impurity Identification

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in ACN Sample->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute LC_Sep LC Separation Dilute->LC_Sep MS_Detect MS Detection LC_Sep->MS_Detect TIC Generate Total Ion Chromatogram (TIC) MS_Detect->TIC EIC Extract Ion Chromatograms (EIC) TIC->EIC Mass_Spec Analyze Mass Spectra of Impurity Peaks EIC->Mass_Spec Report Impurity ID Report Mass_Spec->Report

Caption: Workflow for LC-MS Impurity Identification.

Detailed Protocol: LC-MS
ParameterRecommended Condition
LC System Same as HPLC-UV method.
MS System Quadrupole or TOF Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Polarity Positive ([M+H]⁺)
Scan Range 100 - 800 m/z
Capillary Voltage 3.5 kV
Source Temp. 120°C
Desolvation Temp. 350°C

Head-to-Head Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends on the analytical goal. One is not universally "better"; they are complementary tools in the pharmaceutical scientist's arsenal.

FeatureHPLC-UVLC-MS
Primary Use Quantitative Purity, Routine QCImpurity Identification, Structural Elucidation
Specificity Good; based on retention time and UV spectrum. Can be misled by co-eluting impurities.Excellent; based on retention time and unique mass-to-charge ratio.
Sensitivity High (ng level)Very High (pg to fg level)
Impurity ID Not possible without a reference standard.Definitive identification of unknown impurities by mass.
Quantitation Gold standard for accurate and precise quantitation.Can be quantitative, but often requires more complex calibration and matrix effect considerations.
Robustness Highly robust and reliable for routine use.More complex instrumentation, requires specialized maintenance.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Regulatory Standing Universally accepted for release testing and QC.Essential for impurity profiling and method development; supports regulatory filings.

Conclusion and Recommendations

For the purity analysis of this compound, a dual-pronged approach leveraging both HPLC-UV and LC-MS is the most effective strategy.

  • For Method Development and Validation : Use LC-MS in conjunction with forced degradation studies to identify all potential impurities and degradants. This ensures the development of a truly specific, stability-indicating method.

  • For Routine Quality Control (QC) : Once the impurity profile is understood and the method is validated, the robust and cost-effective HPLC-UV method is perfectly suited for routine batch release testing and stability monitoring.

  • For Investigating Out-of-Specification (OOS) Results : If a new, unknown impurity appears during routine QC, LC-MS is the indispensable tool to quickly identify it and guide the investigation.

By understanding the strengths and limitations of each technique and applying them strategically, researchers can ensure the quality and integrity of this critical pharmaceutical intermediate, paving the way for safer and more effective medicines.

References

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  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

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The Strategic Advantage of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of building blocks is a critical determinant of success in any drug discovery campaign. The sulfonamide moiety is a well-established pharmacophore, present in a multitude of approved therapeutic agents due to its unique chemical properties and ability to participate in key biological interactions.[1][2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] This guide provides an in-depth technical comparison of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride with other commonly used sulfonyl chloride building blocks, highlighting its distinct advantages for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.

The Indazole Scaffold: A Privileged Element in Kinase Inhibitor Design

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of potent and selective kinase inhibitors.[5] This is attributed to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key anchoring point for many inhibitors.[6] Furthermore, the bicyclic nature of the indazole ring system provides a rigid framework that can be functionalized to explore different regions of the ATP-binding pocket, enabling the fine-tuning of potency and selectivity. Several approved anticancer drugs, such as axitinib and pazopanib, feature the indazole moiety, underscoring its therapeutic relevance.[5]

This compound: A Superior Building Block

This compound distinguishes itself from more conventional aryl sulfonyl chlorides, such as benzenesulfonyl chloride and p-toluenesulfonyl chloride, through a combination of factors that translate to tangible advantages in a drug discovery setting.

Enhanced Reactivity and Synthetic Tractability

The electronic nature of the indazole ring system, with its fused pyrazole and benzene rings, influences the electrophilicity of the sulfonyl chloride group. It is generally understood that heteroaryl sulfonyl chlorides with electron-withdrawing rings exhibit enhanced reactivity.[3] This can lead to milder reaction conditions and shorter reaction times compared to less reactive aryl sulfonyl chlorides.

Comparative Reactivity and Yields of Sulfonyl Chlorides in Sulfonamide Synthesis

Sulfonyl ChlorideTypical Amine SubstrateTypical BaseTypical SolventReported Yield Range (%)Reference
Benzenesulfonyl chlorideAnilinePyridine or TriethylamineDichloromethane or Diethyl ether85-100[4]
p-Toluenesulfonyl chloridep-ToluidinePyridineNot specifiedQuantitative[4]
This compound Various primary/secondary aminesTriethylamine or DIPEADichloromethane or DMFHigh (Expected)-
2,4-Dichlorobenzenesulfonyl chloridePrimary or secondary aminesPyridine or TriethylamineDichloromethaneNot specified[8]
Modulation of Physicochemical Properties for Improved Drug-Likeness

The ultimate success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic profile, which is governed by its physicochemical properties. The 1-(propan-2-yl)-1H-indazole moiety offers several advantages in this regard compared to simple aryl groups.

  • Solubility and Lipophilicity: The indazole ring, with its nitrogen atoms capable of acting as hydrogen bond acceptors, can improve the aqueous solubility of the final sulfonamide compared to a more lipophilic phenyl or tolyl group. The isopropyl group at the N1 position provides a degree of lipophilicity that can be crucial for cell permeability, striking a balance between solubility and membrane transport. The overall lipophilicity (logP) of a molecule is a key factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

  • Metabolic Stability: The indazole ring is generally more resistant to oxidative metabolism compared to simple phenyl rings, which can be susceptible to hydroxylation by cytochrome P450 enzymes.[10] This can lead to a longer in vivo half-life and improved bioavailability of the drug candidate.

  • Cell Permeability: The balance of lipophilicity and hydrogen bonding potential imparted by the 1-(propan-2-yl)-1H-indazole group can lead to favorable cell permeability characteristics. In vitro assays using Caco-2 cell monolayers are a standard method for assessing the potential for oral absorption of drug candidates.[11][12][13][14] While specific data for sulfonamides derived from this building block are not available, the structural features suggest a high potential for good permeability.

Qualitative Comparison of Physicochemical Properties

PropertyBenzenesulfonamide MoietyN-(1-isopropyl-1H-indazol-5-yl)sulfonamide MoietyRationale for Advantage
Aqueous SolubilityLowerPotentially HigherIndazole nitrogen atoms can act as hydrogen bond acceptors, improving interaction with water.
Lipophilicity (logP)ModerateBalancedThe isopropyl group increases lipophilicity for permeability, while the indazole core maintains some polarity.
Metabolic StabilitySusceptible to aryl hydroxylationGenerally more stableThe heterocyclic indazole ring is often less prone to oxidative metabolism.
Target InteractionPrimarily through sulfonamideBidentate interaction (sulfonamide and indazole hinge binding)The indazole moiety can provide an additional key interaction with the target protein, particularly kinases.

Experimental Protocol: Synthesis of a N-(Aryl)-1-(propan-2-yl)-1H-indazole-5-sulfonamide

This protocol provides a general method for the synthesis of a sulfonamide using this compound and a representative primary amine.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of the aryl amine (1.0 eq) in anhydrous DCM (0.1-0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO3 solution (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis amine Dissolve Aryl Amine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM at 0°C sulfonyl_chloride Dissolve this compound (1.1 eq) in anhydrous DCM reaction Add sulfonyl chloride solution to amine solution dropwise at 0°C. Warm to RT and stir for 4-16h. Monitor by TLC. sulfonyl_chloride->reaction 1. Add dropwise dilute Dilute with DCM reaction->dilute wash Wash with: 1. 1M HCl (2x) 2. Water (1x) 3. Sat. NaHCO3 (1x) 4. Brine (1x) dilute->wash dry Dry organic layer (MgSO4), filter, and concentrate wash->dry chromatography Flash Column Chromatography (Silica gel, Hexanes/EtOAc) dry->chromatography characterization Characterize by: ¹H NMR, ¹³C NMR, MS chromatography->characterization advantages_relationship cluster_properties Inherent Properties cluster_outcomes Drug Discovery Outcomes building_block This compound reactivity Enhanced Reactivity building_block->reactivity physicochem Favorable Physicochemical Properties building_block->physicochem scaffold Privileged Scaffold building_block->scaffold synthesis Efficient Synthesis of Diverse Libraries reactivity->synthesis adme Improved ADME Profile (Solubility, Stability, Permeability) physicochem->adme potency High Potency and Selectivity (especially for Kinases) scaffold->potency goal Successful Drug Candidate synthesis->goal adme->goal potency->goal

Caption: Interconnected advantages of this compound in drug discovery.

Conclusion

While direct, side-by-side experimental comparisons with other sulfonyl chlorides are needed to quantify its advantages fully, the available evidence and established principles of medicinal chemistry strongly support the superiority of this compound as a building block in many drug discovery applications. Its combination of a privileged indazole scaffold for potent target engagement, particularly with kinases, and the favorable physicochemical properties it imparts, makes it a strategic choice for medicinal chemists aiming to develop novel therapeutics with improved efficacy and drug-like properties. The expected enhanced reactivity of the sulfonyl chloride further streamlines the synthetic process, enabling the rapid generation and evaluation of diverse chemical libraries. For researchers and drug development professionals, the thoughtful incorporation of this building block can provide a significant edge in the challenging journey of bringing new medicines to the clinic.

References

  • Chicha, H., Rakib, E. M., Bouissane, L., Saadi, M., & El Ammari, L. (2013). N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1677.
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  • Hargrove, T. Y., et al. (2011). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold.
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  • Singh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(8), 915-937.
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  • Moro, S., et al. (2019). Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-isopropyl-1H-indazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-isopropyl-1H-indazole-5-sulfonyl chloride is a key building block in contemporary medicinal chemistry. Its substituted indazole core is a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents, while the sulfonyl chloride moiety serves as a versatile handle for the synthesis of sulfonamides, a critical pharmacophore. The efficiency, scalability, and regiochemical control of its synthesis are therefore of paramount importance to researchers in drug development.

This guide provides an in-depth comparison of potential synthetic routes to this target molecule. Rather than presenting a single established procedure, we will dissect two logical, linear synthetic strategies, analyzing the causality behind experimental choices and highlighting the key chemical challenges inherent to each approach. We will then propose a third, convergent strategy that may circumvent these challenges, offering a more robust path for large-scale production. All discussions are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents.

Analysis of Synthetic Strategies

The synthesis of 1-isopropyl-1H-indazole-5-sulfonyl chloride requires three key transformations: formation of the indazole heterocycle, regioselective N1-isopropylation, and introduction of a sulfonyl chloride group at the C5 position. The sequence of these events defines the synthetic route and its associated challenges. We will evaluate two primary linear approaches:

  • Route A: N-Isopropylation followed by C5-Chlorosulfonation.

  • Route B: C5-Chlorosulfonation followed by N-Isopropylation.

Route A: Alkylate First, then Chlorosulfonate

This strategy prioritizes the early installation of the N1-isopropyl group, a modification known to be challenging with respect to regioselectivity. The subsequent electrophilic aromatic substitution to install the sulfonyl chloride group is the key unknown in this pathway.

Route A Indazole 1H-Indazole IsopropylIndazole 1-isopropyl-1H-indazole Indazole->IsopropylIndazole Step A1: N-Isopropylation TargetA 1-isopropyl-1H-indazole- 5-sulfonyl chloride IsopropylIndazole->TargetA Step A2: C5-Chlorosulfonation (Hypothetical)

Caption: Workflow for Route A, proceeding via N-alkylation first.

Step A1: Regioselective N-Isopropylation of 1H-Indazole

The N-alkylation of indazole is notoriously problematic, often yielding a mixture of N1 and N2 isomers that are difficult to separate.[1] The ratio of these products is highly dependent on the base, solvent, and the electronic nature of the indazole substituents.[2][3] For the synthesis of the desired N1 isomer, thermodynamic control is favored. Our analysis of the literature indicates that the use of a strong, non-nucleophilic hydride base in an ethereal solvent provides excellent selectivity for the N1 product.

Rationale for Experimental Choices:

  • Base (Sodium Hydride, NaH): NaH irreversibly deprotonates the indazole to form the indazolide anion. The resulting sodium cation is believed to coordinate preferentially with the N2 lone pair, sterically hindering attack at N2 and electronically favoring reaction at the more nucleophilic N1 position.[4]

  • Solvent (Tetrahydrofuran, THF): THF is an aprotic, moderately polar solvent that effectively solvates the sodium cation without competing in the reaction. Its use has been demonstrated to strongly favor N1 alkylation over dipolar aprotic solvents like DMF, which can lead to mixtures.[2][5]

  • Alkylating Agent (2-iodopropane): While 2-bromopropane is also effective, 2-iodopropane is more reactive and can often be used at lower temperatures, improving the overall efficiency.

Experimental Protocol: Synthesis of 1-isopropyl-1H-indazole

  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF (10 mL per gram of indazole) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1H-indazole (1.0 eq.) in anhydrous THF, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes at this temperature; evolution of hydrogen gas should be observed.

  • Add 2-iodopropane (1.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-isopropyl-1H-indazole.

Step A2: C5-Chlorosulfonation (Hypothetical)

This is the critical and most challenging step of Route A. The direct chlorosulfonation of a 1-alkyl-indazole is not well-documented in peer-reviewed literature. The reaction involves treating the substrate with chlorosulfonic acid (ClSO₃H), a powerful and hazardous electrophile.

Anticipated Challenges:

  • Regioselectivity: Electrophilic substitution on the indazole ring is directed by the fused pyrazole system. While substitution at C5 is common, other positions (C3, C4, C7) could also react, leading to a mixture of isomers. The N1-isopropyl group may further influence this selectivity.

  • Reaction Conditions: Chlorosulfonic acid is extremely corrosive and reacts violently with water. The reaction often requires neat conditions or use in chlorinated solvents at low temperatures. The indazole ring, while aromatic, may be susceptible to degradation under such harsh acidic conditions.

  • Safety: The reaction generates HCl gas as a byproduct and requires careful handling and quenching procedures.

Due to the lack of specific experimental data, this step carries a high degree of uncertainty regarding yield and purity.

Route B: Chlorosulfonate First, then Alkylate

This approach installs the sulfonyl chloride group onto the parent indazole core first, leveraging the known chemistry of this intermediate, which is commercially available.[6] The final N-alkylation step becomes the primary challenge.

Route B Indazole 1H-Indazole IndazoleSO2Cl 1H-indazole-5-sulfonyl chloride Indazole->IndazoleSO2Cl Step B1: C5-Functionalization TargetB 1-isopropyl-1H-indazole- 5-sulfonyl chloride IndazoleSO2Cl->TargetB Step B2: N-Isopropylation (Hypothetical)

Caption: Workflow for Route B, proceeding via C5-functionalization first.

Step B1: Synthesis of 1H-indazole-5-sulfonyl chloride

While this intermediate is commercially available, its synthesis is instructive. A reliable route proceeds from 5-nitroindazole, which is a common starting material. The nitro group can be reduced to the corresponding amine, which is then converted to the sulfonyl chloride via a Sandmeyer-type reaction.[7]

Experimental Protocol: Synthesis of 1H-indazole-5-sulfonyl chloride from 5-Nitroindazole

  • Reduction: To a solution of 5-nitroindazole (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.). Heat the mixture to reflux for 4-6 hours. Cool the reaction mixture and pour it into ice water. Basify with a saturated aqueous sodium bicarbonate solution until the pH is ~8. Extract the resulting 5-aminoindazole with ethyl acetate. The crude amine is often used directly in the next step.

  • Diazotization: Dissolve the crude 5-aminoindazole in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Sulfonyl Chloride Formation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add copper(I) chloride (CuCl, catalytic amount). Bubble SO₂ gas through the solution until saturation. Cool this solution to 0 °C and add the previously prepared diazonium salt solution slowly. Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

  • Workup: Pour the reaction mixture into ice water. The product, 1H-indazole-5-sulfonyl chloride, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

Step B2: N-Isopropylation of 1H-indazole-5-sulfonyl chloride (Hypothetical)

This step is the crux of Route B and presents significant chemical challenges. The strong electron-withdrawing nature of the C5-sulfonyl chloride group dramatically alters the electronic properties of the indazole ring.

Anticipated Challenges:

  • N1/N2 Selectivity: The sulfonyl chloride group will increase the acidity of the N-H proton, but its effect on the nucleophilicity of the N1 and N2 positions in the resulting anion is difficult to predict without experimental data. It could potentially shift the selectivity towards the N2 position.

  • Stability of the Sulfonyl Chloride: The sulfonyl chloride functional group is highly electrophilic and susceptible to hydrolysis or reaction with nucleophiles. The basic conditions (e.g., NaH, K₂CO₃) and potential protic solvents or moisture required for the alkylation could degrade the sulfonyl chloride moiety, leading to the formation of the corresponding sulfonic acid or other byproducts.

  • Competing Reactions: The indazolide anion is a bidentate nucleophile, and it is possible that it could react with the sulfonyl chloride of another molecule, leading to polymerization or dimer formation.

Comparative Analysis and an Alternative Convergent Strategy

FeatureRoute A (Alkylate -> Chlorosulfonate)Route B (Chlorosulfonate -> Alkylate)
Key Advantage The most challenging regiochemical step (N-alkylation) is performed on a simple, well-understood substrate.The initial intermediate is commercially available, potentially shortening the route.
Critical Flaw The final chlorosulfonation step is harsh and its regioselectivity on a 1-alkyl-indazole is undocumented and likely problematic.The N-alkylation of a substrate with a reactive C5-sulfonyl chloride group is chemically precarious and may lead to low yields or decomposition.
Scalability Poor, due to the uncertainty and potential low yield/purity of the final step.Poor, due to the instability of the substrate in the final step and unpredictable regioselectivity.
Overall Efficiency Predicted to be low due to the high risk associated with the final transformation.Predicted to be low due to functional group incompatibility in the final step.

Given the significant flaws in both linear strategies, a superior approach would be a convergent synthesis where the indazole ring is formed in the final step from a precursor already containing the required isopropyl and sulfonyl chloride functionalities. This strategy avoids both the problematic electrophilic substitution on an activated ring and the alkylation of a deactivated, sensitive ring.

Proposed Route C: Convergent Synthesis via Cyclization

This route builds upon a strategy reported in the patent literature for related structures.[8] It involves the formation of the N-N bond as the final ring-closing step, using isopropylhydrazine as the key reagent to install the N1-substituent with absolute regioselectivity.

Route C cluster_0 Conceptual Convergent Route Benzophenone 2-amino-4'-chlorobenzophenone Sulfonamide 3-(2-aminobenzoyl)- benzenesulfonamide Benzophenone->Sulfonamide 1. Chlorosulfonation 2. Amination TargetC 1-isopropyl-1H-indazole- 5-sulfonyl chloride Sulfonamide->TargetC Cyclization with Isopropylhydrazine IndazoleSulfonamide 3-(2-aminophenyl)-indazole- 5-sulfonamide

Caption: A more robust convergent strategy (Route C).

Key Steps in the Convergent Approach:

  • Synthesis of a Benzophenone Precursor: Start with a commercially available 2-amino-halobenzophenone.

  • Chlorosulfonation: Treat the benzophenone with chlorosulfonic acid. The amino group would likely require protection (e.g., as an acetyl derivative) prior to this step. The substitution would be directed by the existing groups to the desired position on one of the aromatic rings.

  • Cyclization with Isopropylhydrazine: React the functionalized benzophenone with isopropylhydrazine. The hydrazine will condense with the ketone, and subsequent intramolecular cyclization will form the indazole ring, unambiguously placing the isopropyl group at the N1 position.

This strategy, while potentially longer in terms of step count, offers significant advantages in control and predictability, making it the most promising route for efficient and scalable synthesis.

Conclusion

While linear synthetic routes to 1-isopropyl-1H-indazole-5-sulfonyl chloride are conceivable, they both contain hypothetical steps with a high probability of failure due to issues with regioselectivity or functional group incompatibility.

  • Route A is hampered by an unknown and likely unselective chlorosulfonation.

  • Route B is compromised by a chemically challenging alkylation on a sensitive substrate.

Therefore, based on this analysis, a convergent strategy (Route C) is strongly recommended. By constructing the key precursor with all necessary functionalities before the final, regiochemically unambiguous ring-closing reaction, this approach circumvents the critical flaws of the linear routes. It represents a more robust, logical, and ultimately more efficient strategy for the reliable synthesis of the target molecule, particularly for drug development applications where scalability and reproducibility are essential.

References

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  • Dubost, E., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction between 2-Bromobenzaldehyde and Benzophenone Hydrazone: A New Entry to 1H-Indazoles. Synlett, 2009(14), 2283-2286.
  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1949. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride (CAS No. 1339217-64-9). As a specialty chemical, its proper management is critical to ensure laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard product information.

Part 1: Core Hazard Assessment & Pre-Disposal Planning

The primary operational hazard associated with this compound stems from its sulfonyl chloride functional group. This group is highly reactive, particularly with nucleophiles like water, alcohols, and amines.

Causality of Hazard: The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack. The chloride ion is an excellent leaving group. This reactivity dictates the entire disposal strategy, which is centered on controlled neutralization rather than simple waste collection. Contact with water leads to a rapid, often exothermic hydrolysis reaction, producing corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] This reaction can generate hazardous fumes and pressure buildup in a closed container.

Incompatibility Alert: This compound is incompatible with strong bases, oxidizing agents, ammonia, and aliphatic amines.[3] Accidental mixing can lead to violent reactions. Therefore, waste segregation is paramount.

Hazard ProfileDescription
GHS Classification Based on analogous sulfonyl chlorides, this compound should be treated as causing severe skin burns and eye damage.[4] It is harmful if swallowed and reacts with water, potentially liberating toxic gas.[5]
Primary Reactivity Highly reactive with water and other nucleophiles (moisture-sensitive). The hydrolysis reaction is exothermic and produces corrosive byproducts.[6]
Hazardous Decomposition Products Upon reaction with water or in a fire, will produce hazardous gases including hydrogen chloride, sulfur oxides, and nitrogen oxides.[3][7]
Required Engineering Control All handling and disposal procedures must be conducted within a certified chemical fume hood to control exposure to corrosive vapors and potential aerosols.
Essential Personal Protective Equipment (PPE) Chemical splash goggles and a full-face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., butyl rubber or laminate; inspect gloves prior to use).[8]

Part 2: Procedural Guide to Chemical Neutralization

The recommended disposal method for residual or small quantities of this compound is through controlled chemical neutralization. This process converts the reactive sulfonyl chloride into a more stable and less hazardous sulfonic acid salt.

Experimental Protocol: Step-by-Step Neutralization
  • Preparation of Neutralizing Solution: In a suitably large flask or beaker equipped with a magnetic stirrer, prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate, or a dilute (~2 M) solution of a strong base like sodium hydroxide.

  • System Cooling: Place the beaker containing the basic solution into an ice-water bath and allow it to cool to below 10°C. This is a critical control step to manage the exothermic nature of the hydrolysis reaction.[6]

  • Controlled Addition: With vigorous stirring, slowly and portion-wise add the this compound to the cold basic solution. Crucial Safety Mandate: Always add the sulfonyl chloride to the base. Never add the base to the sulfonyl chloride, as this can cause a violent, uncontrolled reaction due to localized heat and reagent buildup.

  • Reaction Monitoring: Observe the reaction. Effervescence (release of CO2 if using bicarbonate) and a slight temperature increase may occur. Maintain the slow addition rate to keep the temperature under control.

  • Completion and Equilibration: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove it from the bath and let it warm to room temperature while stirring for at least 2 hours to ensure the reaction is complete.

  • pH Verification: Using a pH meter or pH paper, check the final pH of the solution. It should be neutral or slightly basic. If the solution is acidic, add more base dropwise until a pH between 6.0 and 8.0 is achieved.

  • Final Aqueous Waste Disposal: The resulting neutralized aqueous solution contains the sodium salt of 1-(propan-2-yl)-1H-indazole-5-sulfonic acid, which is significantly less hazardous. This solution must be disposed of in accordance with all federal, state, and local environmental regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance on entering this waste stream.[4]

Part 3: Spill Management & Contaminated Waste Disposal

In the event of a spill or when disposing of contaminated materials, chemical neutralization is not the primary approach. The focus shifts to containment and collection for professional disposal.

Spill Response Protocol
  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure maximum ventilation (if safe to do so).

  • Isolate and Contain (DO NOT USE WATER): Do not use water on a direct spill, as this will accelerate the generation of HCl gas.[3] Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or soda ash.[3] Do not use combustible materials like paper towels or sawdust.

  • Collect and Package: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[3]

  • Decontaminate: Once the bulk material is collected, decontaminate the spill surface by wiping with a cloth soaked in a sodium bicarbonate solution. All materials used for decontamination must also be placed in the hazardous waste container.

Disposal of Contaminated Materials

Empty containers, used PPE (gloves, etc.), and spill cleanup materials are considered hazardous waste.

  • Empty Containers: Rinse the container three times with a suitable organic solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous chemical waste. The triple-rinsed container should be treated as solid hazardous waste. Uncleaned containers must be handled as the product itself.

  • Solid Waste: All contaminated solid materials should be double-bagged, sealed, and placed in a labeled solid hazardous waste drum for disposal via an approved waste disposal plant.

Part 4: Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G start Identify Waste Stream (1-(propan-2-yl)-1H-indazole- 5-sulfonyl chloride) is_product Waste Type? start->is_product neutralize Perform Step-by-Step Chemical Neutralization Protocol (See Part 2) is_product->neutralize  Unused Reagent/  Residual Product is_spill Spill Residue or Contaminated Material? is_product->is_spill Contaminated Items verify_ph Verify Final pH is Neutral (6.0 - 8.0) neutralize->verify_ph aqueous_waste Dispose of Aqueous Waste per Institutional EHS Guidelines verify_ph->aqueous_waste spill_protocol Execute Spill Management Protocol (See Part 3) is_spill->spill_protocol Spill Residue package_waste Package in Labeled, Sealed Hazardous Waste Container is_spill->package_waste Used PPE, Empty Containers spill_protocol->package_waste pro_disposal Arrange for Pickup by Approved Waste Disposal Service package_waste->pro_disposal

Sources

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